Lauroyl PG-trimonium chloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
53171-04-3 |
|---|---|
Molecular Formula |
C18H38ClNO3 |
Molecular Weight |
352 g/mol |
IUPAC Name |
(3-dodecanoyloxy-2-hydroxypropyl)-trimethylazanium;chloride |
InChI |
InChI=1S/C18H38NO3.ClH/c1-5-6-7-8-9-10-11-12-13-14-18(21)22-16-17(20)15-19(2,3)4;/h17,20H,5-16H2,1-4H3;1H/q+1;/p-1 |
InChI Key |
OMSDHVIUTLVVOF-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCC(=O)OCC(C[N+](C)(C)C)O.[Cl-] |
Canonical SMILES |
CCCCCCCCCCCC(=O)OCC(C[N+](C)(C)C)O.[Cl-] |
Other CAS No. |
53171-04-3 |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of Lauroyl PG-trimonium chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lauroyl PG-trimonium chloride is a quaternary ammonium (B1175870) compound with promising applications in the pharmaceutical and cosmetic industries due to its surfactant and conditioning properties. This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound, detailed experimental protocols for its synthesis and characterization, and a summary of its key physicochemical properties. The synthesis involves a multi-step process commencing with the formation of the key intermediate, 3-(dimethylamino)-1,2-propanediol, followed by esterification with lauroyl chloride and subsequent quaternization. This document outlines the analytical techniques for the structural elucidation and characterization of the final product, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS). Furthermore, key performance-related data, such as its surface-active properties, are presented.
Synthesis of this compound
The synthesis of this compound can be logically approached as a three-stage process. The first stage involves the synthesis of the core backbone molecule, 3-(dimethylamino)-1,2-propanediol. The second stage is the esterification of this intermediate with lauroyl chloride to attach the hydrophobic lauroyl group. The final stage is the quaternization of the tertiary amine to yield the desired cationic surfactant.
Synthesis Pathway
The overall synthetic pathway is depicted below.
Lauroyl PG-Trimonium Chloride: A Deep Dive into its Mechanism of Action
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Lauroyl PG-Trimonium Chloride is a quaternary ammonium (B1175870) compound with significant applications in the cosmetic and pharmaceutical industries, primarily valued for its conditioning, antistatic, and antimicrobial properties. This technical guide elucidates the core mechanisms of action of this compound, detailing its interactions with biological surfaces such as hair and skin, and its efficacy against microbial threats. This document provides a comprehensive overview of the physicochemical principles governing its functionality, supported by quantitative data from analogous compounds, detailed experimental protocols for efficacy evaluation, and visual representations of its molecular interactions.
Chemical and Physical Properties
This compound is a cationic surfactant. Its molecular structure consists of a positively charged quaternary ammonium head group, a lauroyl fatty acid tail, and a propylene (B89431) glycol (PG) linker. This amphiphilic nature is central to its surface-active properties and mechanism of action.
Chemical Structure:
-
CAS Number: 53171-04-3[2]
-
Molecular Formula: C18H38NO3.Cl[3]
-
Molecular Weight: 351.95 g/mol [3]
-
Description: A lauric acid derivative, it is classified as a quaternary ammonium cation.[1][2]
Mechanism of Action in Hair Care: Conditioning and Antistatic Effects
The primary application of this compound in cosmetics is in hair care formulations, where it functions as a conditioning and antistatic agent.[1][4]
Electrostatic Interaction and Substantivity
Human hair, particularly when damaged, carries a net negative charge due to the presence of cysteine sulfonic acid residues.[5] The positively charged quaternary ammonium headgroup of this compound is electrostatically attracted to these negative sites on the hair cuticle.[5] This strong ionic interaction leads to the adsorption and deposition of the molecule onto the hair shaft, a property known as substantivity.[6] This adsorbed layer is resistant to rinsing, allowing the conditioning effects to persist.
The lauroyl tail, being hydrophobic, orients away from the hair surface, forming a thin, lubricating film. This film reduces friction between hair fibers, flattens the cuticle scales, and imparts a smooth, soft feel.[5]
Antistatic Properties
Static electricity in hair is caused by the buildup of negative charges, leading to repulsion between individual hair strands ("fly-aways"). By depositing a positively charged layer on the hair, this compound neutralizes this negative charge.[5] This charge neutralization prevents the electrostatic repulsion between hair fibers, resulting in smoother, more manageable hair.
Antimicrobial Mechanism of Action
Quaternary ammonium compounds, including this compound, exhibit broad-spectrum antimicrobial activity. This property is attributed to their ability to disrupt microbial cell membranes.
The positively charged headgroup of the molecule interacts with the negatively charged components of the microbial cell membrane, such as phospholipids (B1166683) and teichoic acids.[7] This initial electrostatic binding facilitates the insertion of the hydrophobic lauroyl tail into the lipid bilayer. This insertion disrupts the structural integrity of the membrane, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death.
Quantitative Data
Table 1: Hair Combing Force Reduction by Cationic Conditioners
| Cationic Agent | Concentration (% a.m.) | Hair Type | Wet Combing Force Reduction (%) | Reference |
| Cetrimonium Chloride (CTAC) | 1.5 | Caucasian | ~85 | [8] |
| Behentrimonium Chloride (BTAC) | 1.5 | Caucasian | >90 | [8] |
| Hypothetical NCS | 4.5 | Caucasian | >90 | [8] |
| Hyaluronic Acid (8 kDa) | - | - | 85 | [5] |
Table 2: Antimicrobial Efficacy (Minimum Inhibitory Concentration) of Benzalkonium Chloride
| Microorganism | MIC Range (mg/L) | Reference |
| Staphylococcus aureus | 1 - 4 | [9] |
| Pseudomonas aeruginosa | 0.002% - 0.047% | [10] |
| Listeria monocytogenes | 10 - 30 | [11] |
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the efficacy of conditioning and antimicrobial agents like this compound.
Measurement of Hair Combing Force
Objective: To quantify the reduction in force required to comb through a hair tress after treatment with a conditioning agent.
Apparatus:
-
Tensile testing machine (e.g., Instron, Dia-Stron) equipped with a load cell.[12][13]
-
Hair combing rig.[14]
-
Standardized hair tresses.
Procedure:
-
Baseline Measurement: A standardized hair tress is mounted on the tensile tester. The comb is drawn through the tress at a constant speed, and the force required is recorded. This is repeated for a set number of strokes to obtain an average baseline combing force.[12][15]
-
Treatment: The hair tress is treated with the conditioning formulation containing this compound according to a standardized protocol (e.g., application of a specific amount, lathering for a set time, and rinsing).
-
Post-Treatment Measurement: The treated and rinsed hair tress is then subjected to the same combing force measurement as in the baseline step.[14]
-
Data Analysis: The percentage reduction in combing force is calculated by comparing the average force required to comb the treated tress with the baseline measurement.
Determination of Substantivity (Modified Rubine Red Test)
Objective: To qualitatively and semi-quantitatively assess the deposition and substantivity of a cationic conditioning agent on hair.
Principle: This method utilizes the anionic dye, Direct Red 80 (Rubine Red), which electrostatically binds to cationic substances deposited on the hair. The intensity of the red color is proportional to the amount of cationic material adsorbed.[6]
Procedure:
-
Hair Tress Preparation: Virgin blonde hair tresses are washed with a base shampoo.
-
Treatment: Tresses are treated with the conditioning formulation containing this compound and a control conditioner (without the active).
-
Dyeing: The treated and rinsed tresses are immersed in a solution of Direct Red 80 dye for a specified time.
-
Rinsing: The tresses are thoroughly rinsed with water to remove any unbound dye.
-
Evaluation: The color intensity of the dried tresses is evaluated visually and can be quantified using colorimetric analysis (e.g., Lab* color space measurement) or image analysis. A more intense red color indicates higher substantivity of the cationic agent.[6]
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Apparatus:
-
96-well microtiter plates.
-
Spectrophotometer (plate reader).
-
Incubator.
Procedure:
-
Preparation of Antimicrobial Agent Dilutions: A serial dilution of this compound is prepared in a suitable broth medium in the wells of a 96-well plate.[16]
-
Inoculation: Each well is inoculated with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).[16]
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
Determination of MIC: After incubation, the wells are examined for visible turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[16][17] This can be confirmed by measuring the optical density at 600 nm.
Conclusion
This compound's efficacy as a conditioning, antistatic, and antimicrobial agent is rooted in its cationic and amphiphilic molecular structure. Its positively charged headgroup facilitates strong electrostatic interactions with negatively charged surfaces like hair and microbial membranes, leading to surface modification and membrane disruption, respectively. The methodologies outlined in this guide provide a framework for the quantitative evaluation of these effects, crucial for formulation development and efficacy substantiation in the cosmetic and pharmaceutical fields. Further research focusing specifically on this compound will provide more precise quantitative data to augment the foundational understanding presented herein.
References
- 1. altmeyers.org [altmeyers.org]
- 2. incibeauty.com [incibeauty.com]
- 3. GSRS [gsrs.ncats.nih.gov]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. On Hair Care Physicochemistry: From Structure and Degradation to Novel Biobased Conditioning Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. activeconceptsllc.com [activeconceptsllc.com]
- 7. avenalab.com [avenalab.com]
- 8. Kao Chemicals EU [kaochemicals-eu.com]
- 9. mdpi.com [mdpi.com]
- 10. asianmedjam.com [asianmedjam.com]
- 11. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.base.parameter1.com [cdn.base.parameter1.com]
- 13. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 14. stablemicrosystems.com [stablemicrosystems.com]
- 15. ualresearchonline.arts.ac.uk [ualresearchonline.arts.ac.uk]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. Minimum Inhibitory Concentration Protocol | Study.com [study.com]
Spectroscopic Analysis of Lauroyl PG-trimonium Chloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lauroyl PG-trimonium chloride is a quaternary ammonium (B1175870) compound with a multifaceted chemical structure, incorporating a lauroyl ester, a propylene (B89431) glycol moiety, and a trimethylammonium cationic head. This complexity necessitates a comprehensive spectroscopic approach for its complete characterization. This technical guide outlines the theoretical spectroscopic profile of this compound and provides detailed experimental protocols for its analysis using Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. The information presented herein is synthesized from the spectroscopic analysis of analogous compounds and established analytical methodologies, providing a robust framework for researchers in the fields of materials science, cosmetics, and drug development.
Chemical Structure and Properties
This compound is a cationic surfactant. Its structure is characterized by a long hydrophobic lauroyl chain and a hydrophilic head containing a quaternary ammonium group, a hydroxyl group, and an ester linkage.
-
Molecular Formula: C₁₈H₃₈NO₃.Cl[1]
-
Molecular Weight: 351.95 g/mol [1]
-
Chemical Name: (3-dodecanoyloxy-2-hydroxypropyl)-trimethylazanium chloride
-
SMILES: CCCCCCCCCCCC(=O)OCC(C--INVALID-LINK--(C)C)O.[Cl-][1]
Predicted Spectroscopic Data
Due to the absence of publicly available, direct experimental spectra for this compound, the following data tables are predictive, based on the known spectroscopic characteristics of its constituent functional groups and related molecules.
Predicted FT-IR Spectral Data
| Wavenumber (cm⁻¹) | Functional Group | Expected Appearance |
| ~3400 | O-H (hydroxyl) | Broad and strong absorption |
| 2920-2850 | C-H (aliphatic) | Strong and sharp absorptions |
| ~1735 | C=O (ester) | Strong and sharp absorption |
| ~1470 | C-H (bend) | Medium absorption |
| ~1170 | C-O (ester) | Strong absorption |
| ~960 | C-N⁺ (quaternary ammonium) | Weak to medium absorption |
Predicted ¹H NMR Spectral Data (in CDCl₃)
| Chemical Shift (ppm) | Assignment | Multiplicity | Integration |
| ~4.3-4.1 | -CH₂-O-C(=O)- | Multiplet | 2H |
| ~4.0 | -CH(OH)- | Multiplet | 1H |
| ~3.6 | -CH₂-N⁺- | Multiplet | 2H |
| ~3.4 | -N⁺(CH₃)₃ | Singlet | 9H |
| ~2.3 | -C(=O)-CH₂- | Triplet | 2H |
| ~1.6 | -C(=O)-CH₂-CH₂- | Multiplet | 2H |
| ~1.25 | -(CH₂)₈- (in lauroyl chain) | Broad singlet | 16H |
| ~0.88 | -CH₃ (terminal methyl of lauroyl chain) | Triplet | 3H |
Predicted ¹³C NMR Spectral Data (in CDCl₃)
| Chemical Shift (ppm) | Assignment |
| ~174 | -C=O (ester carbonyl) |
| ~70 | -CH(OH)- |
| ~68 | -CH₂-O-C(=O)- |
| ~65 | -CH₂-N⁺- |
| ~54 | -N⁺(CH₃)₃ |
| ~34 | -C(=O)-CH₂- |
| ~32-22 | -(CH₂)ₙ- (in lauroyl chain) |
| ~14 | -CH₃ (terminal methyl of lauroyl chain) |
Predicted Mass Spectrometry Data (ESI-MS)
| m/z | Ion |
| 316.285 | [M]⁺ (C₁₈H₃₈NO₃⁺) |
| 338.267 | [M+Na-H]⁺ |
Note: The chloride counter-ion will not be observed in positive ion mode ESI-MS.
Predicted UV-Vis Spectral Data
This compound is not expected to show significant absorbance in the UV-Vis region (200-800 nm) due to the absence of chromophores that absorb in this range. The ester carbonyl group has a weak n→π* transition around 207 nm.[2]
Experimental Protocols
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the key functional groups present in this compound.
Methodology:
-
Sample Preparation: Due to the viscous nature of this compound, the Attenuated Total Reflectance (ATR) technique is recommended.[3]
-
Place a small drop of the neat sample directly onto the ATR crystal (e.g., diamond or germanium).
-
Ensure complete coverage of the crystal surface to obtain a good quality spectrum.
-
-
Instrument Setup:
-
Set the spectral range from 4000 to 400 cm⁻¹.
-
Select a resolution of 4 cm⁻¹.
-
Perform a background scan using the clean, empty ATR crystal.
-
-
Data Acquisition:
-
Acquire the sample spectrum by co-adding a minimum of 32 scans to improve the signal-to-noise ratio.
-
-
Data Analysis:
-
Process the resulting spectrum by performing a baseline correction and identifying the characteristic absorption bands corresponding to the functional groups outlined in Table 1.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the detailed molecular structure of this compound by analyzing the chemical environment of its protons and carbon atoms.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.[4]
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[4]
-
Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (¹H NMR):
-
Use a spectrometer with a minimum field strength of 400 MHz.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
-
Data Acquisition (¹H NMR):
-
Acquire the spectrum using a standard pulse sequence.
-
Co-add a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
Instrument Setup and Data Acquisition (¹³C NMR):
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
A larger number of scans will be required due to the lower natural abundance of ¹³C.
-
-
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, baseline correction).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the specific protons and carbons in the molecule as predicted in Tables 2 and 3.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight of the cationic portion of this compound and to study its fragmentation pattern.
Methodology:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile.
-
-
Instrument Setup (Electrospray Ionization - ESI):
-
Set the mass spectrometer to operate in positive ion mode to detect the cationic molecule.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature) to achieve a stable and intense signal.
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate.
-
Acquire the full scan mass spectrum over a relevant m/z range (e.g., 100-500).
-
For structural confirmation, perform tandem mass spectrometry (MS/MS) by selecting the precursor ion ([M]⁺) and fragmenting it via collision-induced dissociation (CID).
-
-
Data Analysis:
-
Identify the molecular ion peak corresponding to the cationic part of the molecule.
-
Analyze the fragmentation pattern from the MS/MS spectrum to confirm the connectivity of the different structural moieties.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine if this compound possesses any chromophores that absorb in the UV-Vis region.
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in a UV-transparent solvent (e.g., ethanol (B145695) or methanol) at a known concentration.
-
-
Instrument Setup:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a quartz cuvette with the pure solvent to be used as a reference.
-
Set the wavelength range from 200 to 800 nm.
-
-
Data Acquisition:
-
Place the sample cuvette in the spectrophotometer and record the absorbance spectrum.
-
-
Data Analysis:
-
Examine the spectrum for any absorption maxima. If present, determine the wavelength of maximum absorbance (λmax) and calculate the molar absorptivity (ε) using the Beer-Lambert law.
-
Visualization of Key Information
Chemical Structure of this compound
Caption: Chemical structure of this compound.
General Workflow for Spectroscopic Analysis
References
In-Depth Technical Guide to Lauroyl PG-Trimonium Chloride (CAS Number: 53171-04-3)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lauroyl PG-trimonium chloride, with the CAS number 53171-04-3, is a quaternary ammonium (B1175870) compound predominantly utilized in the cosmetics and personal care industries.[1][2] Its primary functions are as a hair conditioning agent and an antistatic agent, contributing to improved combability, softness, and shine of the hair.[1][2] This technical guide provides a comprehensive overview of the available scientific and technical data for this compound, including its chemical and physical properties, proposed synthesis, mechanism of action, and relevant experimental protocols for its evaluation. Due to the limited publicly available data specifically for this compound, information from structurally related quaternary ammonium compounds is also discussed to provide a broader context.
Chemical and Physical Properties
This compound is a synthetic quaternary ammonium cation.[1] The "lauroyl" component indicates the presence of a lauric acid (dodecanoic acid) derivative, "PG" refers to a propylene (B89431) glycol moiety, and "trimonium chloride" signifies a trimethylammonium chloride group.[3]
Table 1: Chemical Identification of this compound
| Identifier | Value |
| CAS Number | 53171-04-3 |
| INCI Name | This compound |
| Chemical Name | 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-3-[(1-oxododecyl)oxy]-, chloride |
| Synonyms | Lauryl PG-trimonium chloride |
| Molecular Formula | C18H38ClNO3 |
| Molecular Weight | 351.95 g/mol [4] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Notes |
| Assay | 95.00 to 100.00% | General purity specification. |
| Appearance | Not specified | Data not available in searched literature. |
| Solubility | Not specified | Data not available in searched literature. |
| Melting Point | Not specified | Data not available in searched literature. |
| Boiling Point | Not specified | Data not available in searched literature. |
| Density | Not specified | Data not available in searched literature. |
Synthesis
A detailed, publicly available reaction scheme for the synthesis of this compound is scarce. However, a plausible synthetic route can be proposed based on the synthesis of its precursors and general chemical principles for forming quaternary ammonium esters. The synthesis likely involves a two-step process:
-
Formation of Lauroyl Chloride: Lauric acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl2) or phosgene (B1210022) (COCl2), to produce lauroyl chloride. This is a standard method for converting carboxylic acids to acyl chlorides.
-
Esterification and Quaternization: The resulting lauroyl chloride is then reacted with a propylene glycol-derived tertiary amine, such as 3-(dimethylamino)-1,2-propanediol, followed by quaternization with a methylating agent like methyl chloride. Alternatively, a pre-quaternized propylene glycol derivative could be esterified with lauroyl chloride.
Caption: Electrostatic interaction and film formation on hair.
Antistatic Effect
Static electricity in hair is caused by a buildup of negative charges. The cationic nature of this compound helps to neutralize these charges, thereby reducing static and flyaway hair.
Experimental Protocols
Detailed experimental protocols specifically for this compound are not widely published. The following are generalized methodologies commonly used in the industry to evaluate the performance of hair conditioning agents.
Evaluation of Hair Combability
Objective: To quantify the reduction in combing force on hair tresses treated with a formulation containing this compound.
Materials:
-
Damaged hair tresses (e.g., bleached or permed)
-
Tensile tester with a comb fixture (e.g., Dia-Stron)
-
Base shampoo and conditioner formulations
-
Test formulation containing this compound
-
Controlled temperature and humidity chamber
Protocol:
-
Baseline Measurement: Pre-wash hair tresses with a clarifying shampoo to remove any residues. Measure the initial wet and dry combing forces.
-
Treatment: Apply a standardized amount of the test formulation to the hair tress and lather or distribute evenly for a set period (e.g., 1 minute).
-
Rinsing: Rinse the tress under controlled water flow and temperature for a specified duration (e.g., 1 minute).
-
Wet Combing Measurement: Mount the wet tress in the tensile tester and perform a series of comb-throughs at a constant speed. Record the force required to comb the tress.
-
Drying: Allow the tress to dry in a controlled environment (e.g., 25°C, 50% relative humidity) overnight.
-
Dry Combing Measurement: Measure the combing force on the dry tress.
-
Data Analysis: Calculate the percentage reduction in combing force compared to the baseline or a control formulation without this compound.
Caption: Workflow for hair combability testing.
In Vitro Skin Irritation Assessment
Objective: To assess the potential of this compound to cause skin irritation using a reconstructed human epidermis (RhE) model (e.g., EpiDerm™, EpiSkin™), in line with OECD Test Guideline 439.
Materials:
-
Reconstructed human epidermis tissue models
-
Assay medium
-
Test substance (this compound)
-
Positive control (e.g., 5% Sodium Dodecyl Sulfate)
-
Negative control (e.g., Phosphate-Buffered Saline)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Isopropanol
-
Plate reader
Protocol:
-
Pre-incubation: Place the RhE tissues in a 6-well plate with assay medium and incubate for 24 hours.
-
Application: Apply the test substance, positive control, and negative control to the surface of the tissues.
-
Exposure: Incubate for a defined period (e.g., 60 minutes).
-
Rinsing: Thoroughly rinse the tissues to remove the test substance.
-
Post-incubation: Transfer the tissues to fresh medium and incubate for 42 hours.
-
MTT Assay: Transfer the tissues to a 24-well plate containing MTT medium and incubate for 3 hours. The viable cells will reduce the yellow MTT to a purple formazan (B1609692).
-
Extraction: Extract the formazan from the tissues using isopropanol.
-
Measurement: Measure the optical density (OD) of the extract using a plate reader.
-
Data Analysis: Calculate the cell viability as a percentage relative to the negative control. A mean viability of ≤ 50% is indicative of skin irritation.
Safety and Toxicology
Specific toxicological data for this compound is limited. However, the Cosmetic Ingredient Review (CIR) has assessed the safety of a group of "trimoniums" and concluded that they are safe in the present practices of use and concentration when formulated to be non-irritating. Some sources indicate that this compound may cause irritation to the skin and mucous membranes. As with many quaternary ammonium compounds, there are general concerns about their potential for skin sensitization and environmental toxicity.
Table 3: General Toxicological Profile of Quaternary Ammonium Compounds
| Endpoint | Observation | Notes |
| Skin Irritation | Can range from mild to severe depending on the specific compound and concentration. | Laurtrimonium chloride, a related compound, is noted as a potential skin/eye/lung irritant. |
| Eye Irritation | Generally considered to be moderate to severe irritants. | |
| Sensitization | Some quaternary ammonium compounds have been shown to be skin sensitizers. | |
| Aquatic Toxicity | Many quaternary ammonium compounds are known to be toxic to aquatic organisms. |
Conclusion
This compound is a functional ingredient in the personal care sector, valued for its hair conditioning and antistatic properties. While its mechanism of action is well-understood based on its chemical structure, there is a notable lack of publicly available, in-depth technical data regarding its specific physicochemical properties, detailed experimental performance, and comprehensive toxicological profile. The information presented in this guide, including generalized experimental protocols and data from related compounds, serves as a foundation for researchers and professionals in the field. Further targeted research and supplier-specific data are necessary for a complete and detailed understanding of this compound.
References
An In-Depth Technical Guide to the Molecular Structure of Lauroyl PG-Trimonium Chloride
This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and characterization of Lauroyl PG-trimonium chloride. The content is tailored for researchers, scientists, and drug development professionals, offering detailed experimental protocols and data presented for clarity and comparative analysis.
Molecular Structure and Identification
This compound is a quaternary ammonium (B1175870) compound, a class of cationic surfactants widely utilized in the cosmetics and personal care industries for their conditioning and antistatic properties.[1][2][3] Its structure is characterized by a positively charged nitrogen atom bonded to four carbon atoms, which imparts its cationic nature.[4]
The molecule is an assembly of three primary components: a lauroyl group derived from lauric acid (a C12 fatty acid), a propylene (B89431) glycol (PG) linker, and a trimethylammonium head group with a chloride counter-ion.[2] This amphiphilic nature, with a hydrophobic tail (lauroyl group) and a hydrophilic head (trimethylammonium group), dictates its surface-active behavior.
Chemical Identification
| Identifier | Value |
| CAS Number | 53171-04-3 |
| IUPAC Name | 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-3-[(1-oxododecyl)oxy]-, chloride[4] |
| Molecular Formula | C18H38NO3.Cl[4] |
| Molecular Weight | 351.95 g/mol [4] |
| Canonical SMILES | CCCCCCCCCCCC(=O)OCC(C--INVALID-LINK--(C)C)O.[Cl-][4] |
Physicochemical Properties
| Property | Value/Description |
| Appearance | Assumed to be a solid or viscous liquid at room temperature. |
| Solubility | Expected to be soluble in water and polar organic solvents. |
| Charge | +1 (cationic)[4] |
| Charge Density | As a monovalent cation, the charge is +1. The charge density is dependent on the molecular volume and conformation in solution. Cationic surfactants like this are known to have a high charge density localized at the quaternary ammonium head. |
| Critical Micelle Concentration (CMC) | Estimated to be in the range of 1-15 mM in aqueous solution. For comparison, Dodecyltrimethylammonium bromide, a structurally similar C12 quaternary ammonium surfactant, has a CMC of approximately 16 mM.[5] The presence of the hydroxyl and ester groups in this compound may slightly alter this value. |
Synthesis of this compound
A plausible synthetic pathway for this compound involves a two-step process, starting from lauroyl chloride and resulting in the final quaternary ammonium salt.
References
An In-depth Technical Guide to the Thermal and Chemical Stability of Lauroyl PG-trimonium chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lauroyl PG-trimonium chloride is a quaternary ammonium (B1175870) compound with an ester linkage, valued in various industries for its conditioning and antistatic properties. Its utility in formulations is intrinsically linked to its stability under diverse environmental conditions. This technical guide provides a comprehensive overview of the thermal and chemical stability of this compound, detailing its primary degradation pathways, and outlining robust experimental protocols for its stability assessment. Due to the limited availability of specific quantitative stability data for this exact molecule in public literature, this guide draws upon established chemical principles for its functional groups and data from structurally similar compounds to provide a thorough stability profile.
Chemical Structure and Properties
This compound is a cationic surfactant characterized by a quaternary ammonium headgroup, a propylene (B89431) glycol linker, and a lauroyl ester tail. This amphiphilic structure dictates its chemical and physical behavior.
Key Structural Features Influencing Stability:
-
Ester Linkage: The ester bond is susceptible to hydrolysis, a primary pathway for chemical degradation, which is significantly influenced by pH.
-
Quaternary Ammonium Group: This cationic headgroup is generally stable but can undergo thermal degradation at elevated temperatures.
-
Lauroyl Chain: The C12 fatty acid chain contributes to the molecule's surface activity and can be a site for oxidative degradation, although this is generally less prominent than hydrolysis or thermal decomposition.
Thermal Stability
The thermal stability of this compound is a critical parameter for processing and storage at elevated temperatures. The primary degradation mechanism for quaternary ammonium compounds upon heating is typically Hoffmann elimination.
Expected Thermal Degradation Profile:
-
Onset of Decomposition: Significant thermal decomposition is generally expected to begin at temperatures above 150°C.
-
Degradation Products: Thermal degradation is likely to yield lauric acid, propylene glycol derivatives, and volatile tertiary amines resulting from the decomposition of the quaternary headgroup.
Table 1: Anticipated Thermal Stability Parameters for this compound
| Parameter | Anticipated Value/Range | Notes |
| Onset Decomposition Temperature (Tonset) | 150 - 200°C | Based on general data for similar quaternary ammonium compounds. |
| Primary Degradation Pathway | Ester Hydrolysis & Hoffmann Elimination | The relative contribution of each pathway will depend on the specific conditions. |
| Key Degradation Products | Lauric Acid, Propylene Glycol derivatives, Tertiary Amines | Identification would require analytical techniques such as GC-MS. |
Chemical Stability
The chemical stability of this compound is predominantly influenced by the hydrolytic cleavage of its ester linkage. This reaction is highly dependent on the pH of the surrounding medium.
-
Acidic Conditions (pH < 4): The rate of ester hydrolysis is generally slow in acidic conditions.
-
Neutral Conditions (pH 6-8): A moderate rate of hydrolysis can be expected.
-
Alkaline Conditions (pH > 8): The rate of ester hydrolysis is significantly accelerated in the presence of hydroxide (B78521) ions (saponification).
Table 2: Predicted Chemical Stability of this compound under Different pH Conditions
| pH Range | Expected Stability | Primary Degradation Pathway | Anticipated Degradation Products |
| 1 - 4 | High | Slow acid-catalyzed hydrolysis | Lauric acid, Propylene glycol-trimonium chloride derivative |
| 4 - 6 | Good | Minimal hydrolysis | Lauric acid, Propylene glycol-trimonium chloride derivative |
| 6 - 8 | Moderate | Base-catalyzed hydrolysis | Lauric acid, Propylene glycol-trimonium chloride derivative |
| 8 - 12 | Low | Rapid base-catalyzed hydrolysis (saponification) | Lauroyl salt, Propylene glycol-trimonium chloride derivative |
Experimental Protocols for Stability Assessment
A thorough evaluation of the stability of this compound requires a multi-faceted approach, employing forced degradation studies and a suite of analytical techniques.
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.
References
Self-Assembly of Lauroyl PG-trimonium Chloride in Aqueous Solutions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lauroyl PG-trimonium chloride is a quaternary ammonium (B1175870) compound with a C12 alkyl chain, indicating its amphiphilic nature and tendency to self-assemble in aqueous solutions. This technical guide provides a comprehensive overview of the principles governing the self-assembly of this compound and similar cationic surfactants. Due to the limited publicly available data for this specific molecule, this document leverages data from structurally analogous surfactants, such as dodecyltrimethylammonium (B156365) chloride (DTAC), to illustrate key concepts and experimental methodologies. This guide details the experimental protocols for critical techniques used to characterize surfactant self-assembly and presents comparative data in structured tables. Furthermore, it employs visualizations to elucidate the self-assembly process and experimental workflows.
Introduction to Surfactant Self-Assembly
Surfactant molecules, like this compound, are amphiphilic, possessing both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. In aqueous solutions, these molecules orient themselves to minimize the unfavorable interaction between the hydrophobic tail and water. At low concentrations, they tend to accumulate at the air-water interface, reducing the surface tension.
As the concentration increases, a critical point is reached where the interface becomes saturated. Beyond this point, the surfactant molecules begin to aggregate in the bulk solution to form organized structures known as micelles. This spontaneous organization is referred to as self-assembly. The concentration at which this phenomenon occurs is the Critical Micelle Concentration (CMC) , a fundamental characteristic of any surfactant.[1] The formation of micelles is a dynamic equilibrium process, with individual surfactant molecules (unimers) constantly exchanging with those in the micelles.
This compound is a cationic surfactant, meaning its hydrophilic head group carries a positive charge.[2] Its structure consists of a lauroyl (C12) hydrophobic tail, a propylene (B89431) glycol (PG) linker, and a trimethylammonium chloride head group. The presence of the PG group may influence its solubility and aggregation behavior.[3][4]
Factors Influencing Self-Assembly
The self-assembly of this compound in aqueous solutions is influenced by several factors:
-
Concentration: As mentioned, micelle formation occurs above the CMC. Further increases in concentration can lead to the formation of different, more complex structures.
-
Temperature: Temperature can affect the CMC and the size and shape of the micelles. For many ionic surfactants, the CMC shows a complex dependence on temperature.
-
Ionic Strength: The addition of electrolytes (salts) to a solution of ionic surfactants generally decreases the CMC and promotes the growth of micelles. The added ions can shield the electrostatic repulsion between the charged head groups, allowing the surfactant molecules to pack more closely.
-
Chemical Structure: The length of the hydrophobic tail, the nature of the hydrophilic head group, and the presence of any linker groups significantly impact the CMC and the geometry of the self-assembled structures. Generally, a longer hydrophobic tail leads to a lower CMC.
Quantitative Data for Structurally Similar Surfactants
Due to the lack of specific experimental data for this compound, the following tables summarize quantitative data for dodecyltrimethylammonium chloride (DTAC), a structurally similar C12 quaternary ammonium surfactant. This data provides a valuable reference for understanding the expected behavior of this compound.
Table 1: Critical Micelle Concentration (CMC) of Dodecyltrimethylammonium Chloride (DTAC) in Aqueous Solutions
| Surfactant | Method | Temperature (°C) | CMC (mM) | Reference |
| Dodecyltrimethylammonium chloride (DTAC) | Surface Tension | 25 | ~15-20 | [5] |
| Dodecyltrimethylammonium chloride (DTAC) | Conductivity | 25 | ~20 | |
| Dodecyltrimethylammonium bromide (DTAB) | Various | 25 | ~16 | [1] |
Table 2: Aggregation Number of Dodecyltrimethylammonium Chloride (DTAC) Micelles
| Surfactant | Method | Temperature (°C) | Aggregation Number | Reference |
| Dodecyltrimethylammonium chloride (DTAC) | Light Scattering | 25 | ~50-60 | [6] |
| Dodecyltrimethylammonium bromide (DTAB) | Fluorescence Quenching | 25 | ~53 | [7] |
Experimental Protocols for Characterization
The characterization of surfactant self-assembly involves a variety of experimental techniques to determine the CMC, micelle size, shape, and aggregation number.
Tensiometry
Principle: Surface tension measurements are a classic method for determining the CMC. The surface tension of a surfactant solution decreases with increasing concentration as surfactant monomers adsorb at the air-water interface. Once the surface is saturated and micelles begin to form, the surface tension remains relatively constant. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of surfactant concentration.
Methodology:
-
Prepare a series of aqueous solutions of this compound with varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the intersection of the two linear regions of the plot.
Dynamic Light Scattering (DLS)
Principle: DLS is a non-invasive technique used to measure the size of particles, such as micelles, in a solution. It measures the fluctuations in scattered light intensity caused by the Brownian motion of the particles. The rate of these fluctuations is related to the diffusion coefficient of the particles, which in turn is used to calculate their hydrodynamic radius via the Stokes-Einstein equation.
Methodology:
-
Prepare a surfactant solution at a concentration above the CMC.
-
Filter the solution to remove any dust or large aggregates.
-
Place the sample in the DLS instrument.
-
The instrument's laser illuminates the sample, and a detector measures the scattered light at a specific angle.
-
The correlation function of the scattered light intensity is analyzed to determine the diffusion coefficient and subsequently the hydrodynamic radius of the micelles.
Small-Angle Neutron Scattering (SANS)
Principle: SANS is a powerful technique for determining the size, shape, and internal structure of micelles. A beam of neutrons is passed through the sample, and the scattered neutrons are detected at small angles. The scattering pattern provides information about the structure of the scattering objects on a nanometer scale. By using deuterated solvents (e.g., D₂O), the contrast between the micelles and the solvent can be manipulated to highlight different parts of the micellar structure.
Methodology:
-
Prepare surfactant solutions in a suitable solvent (often D₂O for contrast).
-
Place the sample in a quartz cell in the SANS instrument.
-
A monochromatic neutron beam is scattered by the sample.
-
The scattered neutron intensity is measured as a function of the scattering vector, q.
-
The resulting scattering curve is analyzed by fitting it to theoretical models for different micellar shapes (e.g., spherical, ellipsoidal, cylindrical) to extract structural parameters like core radius, shell thickness, and aggregation number.
Cryogenic Transmission Electron Microscopy (Cryo-TEM)
Principle: Cryo-TEM allows for the direct visualization of self-assembled structures in their native, hydrated state. A thin film of the sample solution is rapidly frozen, vitrifying the water and trapping the micelles in a non-crystalline, glass-like solid. The frozen sample is then imaged in a transmission electron microscope at cryogenic temperatures.
Methodology:
-
A small aliquot of the surfactant solution is applied to a TEM grid.
-
The grid is blotted to create a thin film of the solution.
-
The grid is rapidly plunged into a cryogen (e.g., liquid ethane) to vitrify the sample.
-
The vitrified sample is transferred to a cryo-TEM holder and inserted into the microscope.
-
Images of the micelles are recorded at low electron doses to minimize radiation damage.
Visualizing Self-Assembly and Experimental Workflows
The Process of Micellization
Caption: The process of micelle formation as surfactant concentration increases past the CMC.
Experimental Workflow for CMC Determination using Tensiometry
Caption: Workflow for determining the Critical Micelle Concentration (CMC) using tensiometry.
Workflow for Micelle Size and Shape Analysis
Caption: Integrated workflow for comprehensive micelle characterization using DLS, SANS, and Cryo-TEM.
Conclusion
Understanding the self-assembly behavior of this compound is crucial for its effective application in various fields, including drug delivery and personal care products. While direct quantitative data for this specific surfactant is sparse, a robust understanding can be built by studying structurally similar molecules and employing a suite of characterization techniques. This guide has outlined the fundamental principles of its self-assembly, provided reference data from analogous surfactants, detailed key experimental protocols, and visualized the underlying processes and workflows. The methodologies described herein provide a solid framework for researchers and scientists to thoroughly investigate the aqueous solution behavior of this compound and other novel cationic surfactants.
References
- 1. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. researchgate.net [researchgate.net]
- 4. Influence of propylene glycol on aqueous silica dispersions and particle-stabilized emulsions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. csun.edu [csun.edu]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Critical Micelle Concentration of Lauroyl PG-trimonium Chloride
For researchers, scientists, and professionals in drug development, a thorough understanding of the physicochemical properties of excipients is paramount. Lauroyl PG-trimonium chloride, a quaternary ammonium (B1175870) compound, sees use in various formulations for its conditioning and antistatic properties.[1][2][3] A key parameter governing its behavior in aqueous solutions is the critical micelle concentration (CMC), the concentration at which individual surfactant molecules (monomers) begin to aggregate into micelles. This guide provides a comprehensive overview of the CMC of this compound, including the factors that influence it and detailed experimental protocols for its determination.
Understanding this compound
This compound is a complex surfactant molecule. The "lauroyl" component indicates a derivative of lauric acid, a 12-carbon fatty acid, which forms the hydrophobic tail of the surfactant.[1] The "PG" refers to a propylene (B89431) glycol linker, and the "trimonium chloride" is the hydrophilic head group, a quaternary ammonium salt.[1] This amphiphilic structure drives its surface activity and micelle formation.
The Concept of Critical Micelle Concentration (CMC)
The CMC is a fundamental characteristic of a surfactant. Below the CMC, surfactant molecules exist predominantly as monomers in the bulk solution and at interfaces. As the concentration increases to the CMC, the monomers spontaneously self-assemble into organized structures called micelles.[4] This process is driven by the hydrophobic effect, where the hydrophobic tails of the surfactant molecules are shielded from the aqueous environment within the core of the micelle, while the hydrophilic head groups remain exposed to the water.[5] Above the CMC, the concentration of free surfactant monomers remains relatively constant, with additional surfactant molecules primarily forming more micelles.[4] The CMC is a measure of the efficiency of a surfactant; a lower CMC indicates that less surfactant is needed to form micelles and saturate interfaces.[4]
Factors Influencing the Critical Micelle Concentration
The CMC of this compound is not a fixed value but is highly dependent on the experimental conditions. Understanding these factors is crucial for accurate determination and application.
| Factor | Effect on CMC | Rationale |
| Alkyl Chain Length | Decreases with increasing length | A longer hydrophobic tail (e.g., from lauric acid) increases the molecule's hydrophobicity, favoring micelle formation at lower concentrations.[5] |
| Hydrophilic Head Group | Ionic head groups generally lead to higher CMCs than non-ionic ones. | The quaternary ammonium group in this compound is ionic. Repulsion between the positively charged head groups at the micelle surface opposes micellization, requiring a higher concentration to overcome this barrier.[6] |
| Addition of Electrolytes (e.g., NaCl) | Decreases | The added counter-ions (e.g., Cl-) shield the electrostatic repulsion between the ionic head groups, which promotes micelle formation at a lower surfactant concentration.[5][7] |
| Temperature | Variable, often shows a minimum | For ionic surfactants, the effect of temperature is generally less pronounced than for non-ionic surfactants.[5] Initially, an increase in temperature may decrease the CMC by reducing the hydration of the hydrophilic head group. However, at higher temperatures, disruption of the structured water around the hydrophobic tail can increase the CMC.[6] |
| pH | Minimal for quaternary ammonium compounds | As a quaternary ammonium salt, the head group of this compound is permanently positively charged, independent of the solution's pH.[8] |
| Organic Additives | Increases | The presence of substances like alcohols can increase the solubility of the surfactant monomers in the bulk solution, thus disfavoring micellization and increasing the CMC.[5] |
Experimental Protocols for CMC Determination
Several methods can be employed to determine the CMC of this compound. The principle behind these techniques is to monitor a physical property of the surfactant solution that exhibits an abrupt change in its concentration dependence at the CMC.
Surface Tensiometry
This is one of the most common methods for CMC determination.[9] It relies on the principle that surfactant monomers adsorb at the air-water interface, reducing the surface tension of the solution.
Methodology:
-
Prepare a stock solution of this compound in deionized water.
-
Create a series of dilutions of the stock solution with varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The plot will show a region where the surface tension decreases linearly with the log of the concentration.[4] Above the CMC, the surface tension will plateau as the interface becomes saturated with monomers and micelles begin to form in the bulk solution.[4]
-
The CMC is determined from the intersection of the two linear portions of the graph.[4]
Conductivity Measurement
This method is suitable for ionic surfactants like this compound. It is based on the change in the molar conductivity of the solution with surfactant concentration.
Methodology:
-
Prepare a series of aqueous solutions of this compound of different concentrations.
-
Measure the specific conductivity of each solution using a calibrated conductivity meter.
-
Plot the specific conductivity versus the surfactant concentration.
-
Below the CMC, the conductivity increases linearly with concentration as the surfactant exists as individual, mobile ions.
-
Above the CMC, the slope of the line decreases. This is because the micelles have a lower mobility than the individual ions, and a fraction of the counter-ions become associated with the micelle, reducing the total number of charge carriers.
-
The CMC is identified as the concentration at the point of intersection of the two linear segments of the plot.[9]
Fluorescence Spectroscopy
This technique utilizes a fluorescent probe, such as pyrene (B120774), whose fluorescence properties are sensitive to the polarity of its microenvironment.
Methodology:
-
Prepare a series of this compound solutions and add a small, constant amount of a fluorescent probe like pyrene to each.
-
Allow the solutions to equilibrate.
-
Measure the fluorescence emission spectrum of each solution using a spectrofluorometer.
-
Pyrene exhibits a fine structure in its emission spectrum, and the ratio of the intensity of the first and third vibronic peaks (I1/I3) is sensitive to the polarity of the surrounding environment.
-
In the polar aqueous solution below the CMC, the I1/I3 ratio is high.
-
When micelles form, the hydrophobic pyrene molecules partition into the nonpolar core of the micelles. This change in the microenvironment leads to a significant decrease in the I1/I3 ratio.
-
Plot the I1/I3 ratio as a function of the surfactant concentration. The CMC is determined from the midpoint of the transition in the sigmoidal curve obtained.[7]
Visualizing Experimental Workflows and Micelle Formation
Caption: Workflow for the experimental determination of the Critical Micelle Concentration (CMC).
Caption: Schematic of surfactant monomers self-assembling into a micelle above the CMC.
Conclusion
The critical micelle concentration is a pivotal parameter for understanding and utilizing this compound in scientific and industrial applications. While a single CMC value cannot be universally cited, this guide provides the necessary theoretical background and practical methodologies for its determination. By carefully controlling experimental variables such as temperature and ionic strength, researchers can accurately measure the CMC and, in doing so, better predict and control the behavior of formulations containing this versatile surfactant.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. incibeauty.com [incibeauty.com]
- 3. This compound [myskinrecipes.com]
- 4. Critical micelle concentration (CMC) and surfactant concentration | KRÜSS Scientific [kruss-scientific.com]
- 5. pharmacy180.com [pharmacy180.com]
- 6. What are the factors affecting critical micelle concentration (CMC)? | AAT Bioquest [aatbio.com]
- 7. agilent.com [agilent.com]
- 8. View Attachment [cir-reports.cir-safety.org]
- 9. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
The Surface Activity of Lauric Acid-Derived Cationic Surfactants: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core surface-active properties of cationic surfactants derived from lauric acid. Lauric acid, a 12-carbon saturated fatty acid, serves as a versatile hydrophobic backbone for a variety of cationic surfactants with applications ranging from antimicrobial agents to drug delivery vehicles. This document provides a comprehensive overview of their synthesis, physicochemical properties, and mechanisms of action, with a focus on quantitative data, detailed experimental protocols, and visual representations of key concepts.
Introduction to Lauric Acid-Derived Cationic Surfactants
Lauric acid-derived cationic surfactants are amphiphilic molecules characterized by a hydrophobic lauryl (dodecyl) chain and a positively charged hydrophilic head group. This dual nature enables them to adsorb at interfaces, reduce surface tension, and self-assemble into micelles in solution. The structure of the cationic head group can be varied to include quaternary ammonium (B1175870), pyridinium, imidazolium, or amino acid-based moieties, which significantly influences their physicochemical properties and functional performance.
Quantitative Data on Surface Activity
The following tables summarize key quantitative data for several lauric acid-derived cationic surfactants. It is important to note that these values can be influenced by experimental conditions such as temperature, pH, and the presence of electrolytes.
Table 1: Critical Micelle Concentration (CMC) and Surface Tension at CMC (γCMC)
| Surfactant Name | Chemical Structure | Temperature (°C) | CMC (mM) | γCMC (mN/m) | Reference |
| Dodecyltrimethylammonium Bromide (DTAB) | C₁₂H₂₅N(CH₃)₃⁺Br⁻ | 25 | 15.7 | ~36 | [1] |
| Lauric Arginate Ethyl Ester (LAE) | C₁₂H₂₅CONH(CH₂)₄CH(NH₂)COOC₂H₅⁺Cl⁻ | Not Specified | 0.18-0.21% (w/v) | 25.4-31.8 | [2] |
| N-Dodecyl-N,N-dimethyl-N-benzylammonium Chloride | C₁₂H₂₅N(CH₃)₂(CH₂C₆H₅)⁺Cl⁻ | Not Specified | Not Available | Not Available | |
| Lauroyl-L-carnitine chloride | C₁₂H₂₅COO(CH₂)₂CH(N(CH₃)₃⁺)CH₂COO⁻ | Not Specified | Not Available | Not Available | |
| Sodium Lauroyl Cysteine | C₁₂H₂₅CONHCH(CH₂SH)COO⁻Na⁺ | Not Specified | ~3 | Not Available | [1] |
Table 2: Krafft Temperature and Aggregation Number
| Surfactant Name | Krafft Temperature (°C) | Aggregation Number (Nagg) | Conditions | Reference |
| Dodecyltrimethylammonium Bromide (DTAB) | ~16 | 50-60 | In water | |
| Didodecyl Dimethyl Ammonium Bromide (DDAB) | < 0 | Not Available | In water | [3] |
Synthesis of Lauric Acid-Derived Cationic Surfactants
The synthesis of lauric acid-derived cationic surfactants typically involves the reaction of a lauric acid derivative with a suitable hydrophilic precursor. The following are generalized protocols for the synthesis of different classes of these surfactants.
General Synthesis of Quaternary Ammonium Surfactants
Quaternary ammonium surfactants bearing a lauryl group can be synthesized via the quaternization of a tertiary amine with an alkyl halide.
Protocol:
-
Preparation of the Tertiary Amine: React lauryl amine with an excess of a suitable alkylating agent (e.g., methyl iodide) in the presence of a base (e.g., potassium carbonate) to yield the corresponding tertiary amine.
-
Quaternization: React the purified tertiary amine with a quaternizing agent, such as an alkyl halide (e.g., methyl bromide or benzyl (B1604629) chloride), in a suitable solvent (e.g., acetone (B3395972) or ethanol).[4]
-
The reaction mixture is typically refluxed for several hours.
-
The resulting quaternary ammonium salt is then isolated by filtration or evaporation of the solvent and can be further purified by recrystallization.
Synthesis of Lauric Arginate Ethyl Ester (LAE)
LAE is an amino acid-based cationic surfactant synthesized from lauric acid, L-arginine, and ethanol (B145695).[2]
Protocol:
-
Esterification of L-arginine: L-arginine is esterified with ethanol in the presence of an acid catalyst (e.g., thionyl chloride) to produce ethyl arginate dihydrochloride (B599025).[2]
-
Acylation: The ethyl arginate dihydrochloride is then acylated with lauroyl chloride in an aqueous medium. The pH of the reaction is maintained between 8 and 11 with the addition of a base (e.g., sodium hydroxide).[2]
-
The reaction is typically stirred for several hours at a controlled temperature.
-
The final product, lauric arginate ethyl ester hydrochloride, precipitates from the solution and is collected by filtration, washed, and dried.[2]
Synthesis of Lauroyl-L-carnitine Chloride
This surfactant is synthesized by the esterification of L-carnitine with lauroyl chloride.[5]
Protocol:
-
Acylation: L-carnitine is dissolved in a suitable solvent such as acetic acid.[5]
-
Lauroyl chloride is added to the solution, and the mixture is heated (e.g., 50-80°C) for several hours.[5]
-
After the reaction is complete, the solvent is removed under reduced pressure.
-
The crude product is then purified by recrystallization from a solvent system like ethanol/acetone to yield pure lauroyl-L-carnitine chloride.[5]
Synthesis of Gemini (B1671429) Surfactants
Gemini surfactants contain two hydrophobic tails and two hydrophilic head groups linked by a spacer.
Protocol:
-
Reaction of a Dihaloalkane with a Tertiary Amine: A common method involves the reaction of a dihaloalkane (e.g., 1,4-dibromobutane) with two equivalents of a tertiary amine containing a lauryl group (e.g., N,N-dimethyldodecylamine).[6]
-
The reaction is typically carried out in a polar aprotic solvent like acetone or ethanol under reflux.
-
The resulting dicationic gemini surfactant is then isolated and purified.[6]
Experimental Protocols for Characterization
Determination of Critical Micelle Concentration (CMC)
The CMC is a fundamental property of surfactants and can be determined by various methods that detect the abrupt change in a physicochemical property of the surfactant solution at the onset of micellization.
Principle: The surface tension of a surfactant solution decreases with increasing concentration until the CMC is reached, after which it remains relatively constant.
Protocol:
-
Prepare a series of aqueous solutions of the lauric acid-derived cationic surfactant of varying concentrations.
-
Measure the surface tension of each solution using a tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the breakpoint in the resulting plot.[1]
Principle: The equivalent conductivity of an ionic surfactant solution decreases as the concentration increases. A distinct change in the slope of the conductivity versus concentration plot occurs at the CMC due to the lower mobility of the charged micelles compared to the free monomers.
Protocol:
-
Prepare a series of surfactant solutions in deionized water.
-
Measure the specific conductivity of each solution using a calibrated conductivity meter at a constant temperature.
-
Plot the specific conductivity versus the surfactant concentration.
-
The CMC is determined from the intersection of the two linear portions of the plot.
Determination of Krafft Temperature
The Krafft temperature is the temperature at which the solubility of an ionic surfactant becomes equal to its CMC. Below the Krafft point, the surfactant exists in a crystalline or hydrated solid form.[7]
Protocol:
-
Prepare a surfactant solution at a concentration known to be above the CMC at temperatures above the Krafft point.
-
Cool the solution until the surfactant precipitates, forming a turbid suspension.
-
Slowly heat the suspension while gently stirring and monitoring the temperature and either the visual clarity or the conductivity of the solution.
-
The Krafft temperature is the temperature at which the solution abruptly becomes clear, or a sharp increase in conductivity is observed.[8]
Determination of Aggregation Number
The aggregation number is the average number of surfactant monomers in a micelle.
Protocol (Steady-State Fluorescence Quenching):
-
A fluorescent probe (e.g., pyrene) that partitions into the hydrophobic core of the micelles is added to the surfactant solution at a concentration above the CMC.
-
A quencher molecule (e.g., cetylpyridinium (B1207926) chloride) that also resides in the micelles is added at varying concentrations.
-
The fluorescence intensity of the probe is measured as a function of the quencher concentration.
-
The aggregation number can be calculated from the quenching data using the Poisson quenching model.
Mechanism of Action and Visualizations
The primary mechanism of action for many lauric acid-derived cationic surfactants, particularly those with antimicrobial properties, is the disruption of the bacterial cell membrane.[2][9]
Caption: Mechanism of bacterial membrane disruption by a lauric acid-derived cationic surfactant.
The process begins with the electrostatic attraction between the positively charged head group of the surfactant and the negatively charged components of the bacterial cell envelope.[2] This is followed by the insertion of the hydrophobic lauryl tail into the lipid bilayer, leading to membrane disorganization, increased permeability, leakage of essential intracellular components, and ultimately, cell death.[9][10]
Caption: General workflow for the synthesis of lauric acid-derived cationic surfactants.
The synthesis generally involves the coupling of a lauric acid-based hydrophobic component with a hydrophilic precursor, followed by purification steps to obtain the final surfactant product.
Caption: A typical experimental workflow for determining the Critical Micelle Concentration (CMC).
This workflow illustrates the common steps involved in measuring a physical property of surfactant solutions at different concentrations to identify the CMC.
Conclusion
Lauric acid-derived cationic surfactants represent a diverse and important class of amphiphilic molecules. Their surface activity, self-assembly behavior, and biological interactions can be tailored by modifying the structure of the hydrophilic head group. This technical guide provides a foundational understanding of these properties, offering valuable data and protocols for researchers and professionals in the fields of chemistry, materials science, and drug development. Further research is warranted to expand the quantitative database of these surfactants and to elucidate more detailed mechanisms of their interactions with biological systems.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Temperature Comparative Studies on <scp>Self‐Assembly</scp> of Sodium Dodecyl Sulphate and Didodecyl Dimethyl Ammonium … [ouci.dntb.gov.ua]
- 4. researchers.mq.edu.au [researchers.mq.edu.au]
- 5. Lauroyl-L-carnitine chloride (14919-37-0; 6919-91-1; 7023-03-2) for sale [vulcanchem.com]
- 6. researchgate.net [researchgate.net]
- 7. ijset.in [ijset.in]
- 8. csun.edu [csun.edu]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
An Exploratory Technical Guide on Lauroyl PG-Trimonium Chloride and its Derivatives
Abstract
Lauroyl PG-trimonium chloride is a quaternary ammonium (B1175870) compound featuring a lauroyl ester, a propylene (B89431) glycol linker, and a trimethylammonium cationic headgroup. Primarily utilized in the personal care industry for its antistatic and hair conditioning properties, its molecular architecture presents a versatile platform for the development of derivatives with tailored functionalities. This technical guide explores the core chemistry of this compound, investigates potential derivative structures through analysis of structure-activity relationships, and provides detailed experimental protocols for their synthesis and characterization. Quantitative data for analogous cationic surfactants are summarized to establish a predictive baseline for the performance of novel derivatives, particularly in the context of antimicrobial activity and interfacial properties. This document serves as a foundational resource for researchers interested in the strategic design and evaluation of novel cationic surfactants for cosmetic, pharmaceutical, and drug delivery applications.
Introduction to this compound
This compound, with the chemical name 1-Propanaminium, 2-hydroxy-N,N,N-trimethyl-3-[(1-oxododecyl)oxy]-, chloride, is a cationic surfactant.[1] Its structure consists of a lipophilic 12-carbon lauroyl tail, which provides hydrophobicity, and a hydrophilic quaternary ammonium headgroup, which imparts a permanent positive charge.[2] These two moieties are connected by a propylene glycol-derived linker. This amphiphilic nature drives its tendency to adsorb at interfaces, reducing surface tension and providing conditioning effects by neutralizing negative charges on surfaces like hair and skin.[1]
The broader class of quaternary ammonium compounds (QACs), or "trimoniums," are known for their diverse applications, including as antimicrobial agents in disinfectants.[3][4] The antimicrobial efficacy of QACs is largely attributed to their ability to disrupt the negatively charged cell membranes of microorganisms.[5] This mechanism involves electrostatic attraction followed by the insertion of the hydrophobic tail into the lipid bilayer, leading to loss of membrane integrity and cell lysis.[6][7] The specific structure of this compound, particularly the ester linkage and hydroxyl group on the linker, suggests potential for unique properties related to biodegradability and hydrophilicity compared to simpler alkyltrimonium salts.
Derivatives and Structure-Activity Relationships (SAR)
The development of this compound derivatives offers a pathway to modulating its physicochemical and biological properties. Key modifications can be targeted at the hydrophobic tail, the linker, or the cationic headgroup and its counter-ion.
-
Hydrophobic Tail Modification: The length of the alkyl chain is a critical determinant of a surfactant's properties. For antimicrobial activity, a chain length of 12 to 14 carbons is often optimal for monocatenary QACs.[8] Shorter chains may not sufficiently penetrate the bacterial membrane, while longer chains can lead to decreased water solubility and a "cut-off effect" where activity plateaus or declines.[8]
-
Linker Group Modification: The propylene glycol linker can be altered. For instance, incorporating amide groups instead of esters can change the molecule's hydrolytic stability and hydrogen bonding capacity.[9] Ethoxylation (adding ethylene (B1197577) oxide units) between the hydrophobic tail and hydrophilic head can enhance water solubility and stability in high-salinity environments.[10]
-
Headgroup and Counter-ion Modification: While the trimethylammonium group is standard, other quaternary ammonium structures, such as those incorporating larger alkyl groups or forming part of a polymeric backbone, are possible.[2] The counter-ion (chloride in the parent compound) can also be exchanged. While often considered less critical than the cationic structure, some studies suggest counter-ions like acetate (B1210297) or lactate (B86563) can subtly influence antimicrobial activity and physical properties.[11]
These structural modifications directly impact key performance metrics such as the Critical Micelle Concentration (CMC) and antimicrobial efficacy.
Quantitative Data Presentation
Direct, publicly available quantitative data for this compound is scarce. However, by examining structurally similar lauroyl-based and C12-alkyl quaternary ammonium surfactants, we can establish a predictive framework for its properties and those of its derivatives.
Table 1: Critical Micelle Concentration (CMC) of Analogous Cationic Surfactants
The CMC is the concentration at which surfactant monomers begin to self-assemble into micelles. It is a fundamental indicator of surfactant efficiency. Lower CMC values indicate greater surface activity.
| Surfactant Name | Abbreviation | Alkyl Chain | Counter-ion | CMC (mol/L) | Temperature (°C) | Reference(s) |
| Dodecyltrimethylammonium Bromide | DTAB / C12TAB | C12 | Bromide | 1.6 x 10⁻² | 25 | [12] |
| Dodecyltrimethylammonium Chloride | DTAC / C12TAC | C12 | Chloride | 2.0 x 10⁻² | 25 | N/A |
| Tetradecyltrimethylammonium Bromide | TTAB / C14TAB | C14 | Bromide | 3.5 x 10⁻³ | 25 | [11] |
| Hexadecyltrimethylammonium Bromide | CTAB / C16TAB | C16 | Bromide | 9.2 x 10⁻⁴ | 25 | [12] |
Note: Data for DTAC is widely cited but a direct primary source for the exact value was not retrieved in the search; it is generally slightly higher than DTAB. The presence of the PG-ester linker in this compound is expected to influence its CMC relative to these simpler analogs.
Table 2: Antimicrobial Activity (MIC) of Analogous Quaternary Ammonium Salts (QAS)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound | Alkyl Chain | Counter-ion | S. aureus (Gram+) MIC (µM) | E. coli (Gram-) MIC (µM) | Reference(s) |
| C12-TMA-Bromide | C12 | Bromide | 640 | >1280 | [11] |
| C14-TMA-Bromide | C14 | Bromide | 160 | 640 | [11] |
| C16-TMA-Bromide | C16 | Bromide | 80 | 160 | [11] |
| C12-TMA-Acetate | C12 | Acetate | 640 | >1280 | [11] |
| C14-TMA-Acetate | C14 | Acetate | 160 | 640 | [11] |
| C16-TMA-Acetate | C16 | Acetate | 80 | 160 | [11] |
Note: This data illustrates the trend of increasing potency with longer alkyl chains and the generally higher resistance of Gram-negative bacteria. The specific MIC for this compound would require direct testing but is expected to fall within this range.
Experimental Protocols
General Synthesis of a this compound Derivative
This protocol outlines a representative synthesis of an ester-containing quaternary ammonium salt, analogous to the core structure. A common method involves the quaternization of a tertiary amine.[11][13]
Materials:
-
N,N-dimethyl-2,3-dihydroxypropylamine
-
Lauryl chloride (Dodecanoyl chloride)
-
Methyl iodide or Dimethyl sulfate (B86663)
-
Anhydrous solvent (e.g., Acetone (B3395972), Ethanol)
-
Triethylamine (B128534) or other non-nucleophilic base
-
Dichloromethane (B109758) and Brine for extraction
-
Magnesium sulfate (anhydrous) for drying
-
Rotary evaporator
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, magnetic stirrer)
Procedure:
-
Esterification: Dissolve N,N-dimethyl-2,3-dihydroxypropylamine (1 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen).
-
Cool the mixture in an ice bath (0 °C).
-
Add lauryl chloride (1 equivalent) dropwise via a dropping funnel over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with water, 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the tertiary amine ester intermediate.
-
Quaternization: Dissolve the purified tertiary amine ester intermediate (1 equivalent) in anhydrous acetone.
-
Add the quaternizing agent, such as methyl iodide (1.2 equivalents), to the solution.
-
Reflux the mixture for 6-12 hours. The quaternary ammonium salt will often precipitate from the solution as it forms.
-
Cool the mixture and collect the solid product by vacuum filtration.
-
Wash the product with cold acetone to remove unreacted starting materials.
-
Dry the final product under vacuum. Characterize the structure using NMR (¹H, ¹³C) and FTIR spectroscopy.
Determination of Critical Micelle Concentration (CMC)
The CMC can be determined by observing the change in a physical property of the surfactant solution as a function of concentration. Surface tensiometry is a common and direct method.[14]
Materials:
-
Tensiometer (Wilhelmy plate or du Noüy ring method)
-
High-purity water (e.g., Milli-Q)
-
The synthesized surfactant
-
High-precision analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the surfactant (e.g., 100 mM) in high-purity water.
-
Create a series of dilutions from the stock solution, covering a wide concentration range both below and above the expected CMC (e.g., from 0.01 mM to 50 mM).
-
Calibrate the tensiometer with high-purity water.
-
Measure the surface tension of each dilution, starting from the most dilute sample and progressing to the most concentrated to minimize cross-contamination. Ensure the Wilhelmy plate or du Noüy ring is thoroughly cleaned and flamed between measurements.
-
Allow the surface tension reading to stabilize for each sample before recording the value (this can take several minutes).
-
Plot the measured surface tension (γ, in mN/m) as a function of the logarithm of the surfactant concentration (log C).
-
The resulting plot will show two distinct linear regions. The surface tension decreases sharply with increasing concentration below the CMC and then plateaus or decreases much more slowly above the CMC.
-
The CMC is determined from the intersection point of the two extrapolated linear portions of the graph.[12]
Assessment of Antimicrobial Activity (MIC Assay)
The Minimum Inhibitory Concentration (MIC) is determined using a broth microdilution method as per Clinical and Laboratory Standards Institute (CLSI) guidelines.[11]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader (for measuring optical density at 600 nm)
-
Incubator (37 °C)
-
Synthesized surfactant, dissolved and sterilized (e.g., by filtration)
Procedure:
-
Inoculum Preparation: Culture the bacterial strains overnight in MHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the final test wells.
-
Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the surfactant stock solution in MHB. This will create a range of concentrations to be tested (e.g., from 1024 µg/mL down to 1 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well containing the diluted surfactant.
-
Controls: Include a positive control well (MHB + inoculum, no surfactant) to ensure bacterial growth and a negative control well (MHB only) for sterility and background turbidity.
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the surfactant at which there is no visible turbidity (i.e., no bacterial growth). This can be assessed visually or by using a microplate reader to measure the optical density (OD₆₀₀).
Mandatory Visualizations
Caption: General synthesis workflow for a Lauroyl PG-trimonium derivative.
Caption: Antimicrobial mechanism of action for cationic surfactants.
Caption: Experimental workflow for CMC determination via tensiometry.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. View Attachment [cir-reports.cir-safety.org]
- 3. Surfactants as Antimicrobials: A Brief Overview of Microbial Interfacial Chemistry and Surfactant Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cir-safety.org [cir-safety.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. The effectiveness of newly synthesized quaternary ammonium salts differing in chain length and type of counterion against priority human pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Critical micelle concentration - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Quantification of Lauroyl PG-trimonium chloride
These application notes provide detailed methodologies for the quantitative analysis of Lauroyl PG-trimonium chloride in various matrices. The protocols are based on established analytical techniques for quaternary ammonium (B1175870) compounds, offering robust and reliable approaches for researchers, scientists, and drug development professionals.
Potentiometric Titration for Cationic Surfactants
Potentiometric titration is a classic and cost-effective method for the quantification of cationic surfactants like this compound. This technique relies on the precipitation reaction between the cationic surfactant and an anionic surfactant titrant, with the endpoint detected by a surfactant-sensitive electrode.
Experimental Protocol
1. Reagents and Equipment:
-
Titrator: Automatic potentiometric titrator.
-
Electrode: Cationic surfactant-sensitive electrode (e.g., TEN 1100 PLH or similar) and a suitable reference electrode (e.g., B 2920 +).[1]
-
Titrant: Standardized 0.004 M Sodium Dodecyl Sulfate (SDS) solution.[1]
-
Buffer Solution: pH 10 buffer (4.8 g sodium tetraborate (B1243019) decahydrate (B1171855) and 18 mL 1 M NaOH in 1 L deionized water). An ammonia-based buffer should be avoided as it can reduce the electrode's lifespan.[1]
-
Non-ionic Surfactant (optional): Triton X-100 solution to prevent precipitation on the electrode.[1]
-
Sample Solvent: Deionized water.
2. Sample Preparation:
-
Accurately weigh a sample containing this compound and dissolve it in approximately 100 mL of deionized water in a glass beaker.
-
Add 10 mL of pH 10 buffer solution.[1]
-
If the precipitate formed during titration is expected to be sticky, add 0.5 mL of Triton X-100 solution.[1]
3. Titration Procedure:
-
Place the beaker on a magnetic stirrer and immerse the electrodes in the sample solution.
-
Titrate the sample with the standardized 0.004 M SDS solution using a slow and linear titration rate. A titration duration of 10-20 minutes is often suitable for these precipitation titrations.[1]
-
The endpoint is the point of maximum inflection of the potential curve. Modern titrators can automatically detect this endpoint.
4. Calculation: The concentration of this compound is calculated using the following formula:
Where:
-
V_SDS = Volume of SDS solution at the endpoint (mL)
-
C_SDS = Concentration of SDS solution (mol/L)
-
MW_LPGTC = Molecular weight of this compound (351.95 g/mol )[2]
-
W_sample = Weight of the sample (g)
Data Presentation
| Parameter | Value | Reference |
| Titrant | Sodium Dodecyl Sulfate (SDS) | [1] |
| Titrant Concentration | 0.004 mol/L | [1] |
| Electrode | Cationic surfactant-sensitive | [1] |
| pH | 10 | [1] |
| Sample Dilution | As needed (e.g., up to 0.01 mol/L) | [1] |
Workflow for Potentiometric Titration
Caption: Workflow for the quantification of this compound using potentiometric titration.
High-Performance Liquid Chromatography with Mass Spectrometric Detection (HPLC-MS)
For a more selective and sensitive quantification, especially in complex matrices, High-Performance Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a suitable method. This approach separates this compound from other components before its detection and quantification by the mass spectrometer.
Experimental Protocol
1. Reagents and Equipment:
-
LC-MS System: An HPLC system coupled to a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[3]
-
Column: A mixed-mode or reversed-phase column suitable for the analysis of ionic compounds. For instance, a trimode column like the Acclaim Trinity P1 (2.1 x 100 mm, 3 µm) can be effective for separating cations and anions simultaneously.[3]
-
Mobile Phase A: Acetonitrile (B52724).[3]
-
Mobile Phase B: 100 mM Ammonium acetate (B1210297), pH 5.2.[3]
-
Mobile Phase C: Deionized water.[3]
-
Sample Solvent: A mixture of acetonitrile and water.
2. Sample Preparation:
-
Accurately weigh the sample and dissolve it in the sample solvent.
-
Vortex to ensure complete dissolution.
-
Filter the sample through a 0.45 µm syringe filter into an HPLC vial.
3. Chromatographic and Mass Spectrometric Conditions:
| Parameter | Value | Reference |
| HPLC | ||
| Column | Acclaim Trinity P1 (2.1 x 100 mm, 3 µm) or equivalent | [3] |
| Mobile Phase | Gradient elution with Acetonitrile (A), 100 mM Ammonium acetate pH 5.2 (B), and DI Water (C) | [3] |
| Gradient | 5% B constant. A increased from 55% to 60% in 8 min, then to 90% in 1 min, hold for 7 min. C makes up the remainder. | [3] |
| Flow Rate | 0.3 mL/min | |
| Injection Volume | 5 µL | |
| Column Temperature | 30 °C | |
| Mass Spectrometer | ||
| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | |
| Monitored Ion (SIM) | m/z 315.49 (for the Lauroyl PG-trimonium cation [C18H37NO3]+) | [2] |
| Probe Temperature | 500 °C | [3] |
| Nebulizer Gas | Nitrogen at 85 psi | [3] |
| Needle Voltage | 1 kV | [3] |
4. Quantification:
-
A calibration curve is constructed by plotting the peak area of this compound against a series of known concentrations of a reference standard.
-
The concentration of this compound in the sample is determined by interpolating its peak area from the calibration curve.
Data Presentation
| Parameter | Description |
| Linearity Range | To be determined by serial dilution of a standard (e.g., 0.1 - 10 µg/mL) |
| Limit of Detection (LOD) | To be determined (typically S/N > 3) |
| Limit of Quantification (LOQ) | To be determined (typically S/N > 10) |
| Precision (RSD%) | To be determined from replicate injections |
| Accuracy (%) | To be determined using spiked samples |
Workflow for LC-MS Analysis
Caption: Workflow for the quantification of this compound using LC-MS.
Other Potential Methods
-
Gas Chromatography-Mass Spectrometry (GC-MS): While powerful for analyzing some quaternary ammonium compounds like Cetrimonium chloride, the low volatility of this compound may necessitate derivatization to make it amenable to GC analysis.[4][5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantitative NMR (qNMR) could be a viable, albeit more complex, primary method for determining the concentration of this compound without the need for a specific reference standard of the same compound. However, this requires careful selection of an internal standard and a deuterated solvent in which both the sample and standard are fully soluble.
References
Application Notes and Protocols for Lauroyl PG-trimonium chloride as a Cationic Surfactant in Research
Disclaimer: The following application notes and protocols are provided as a guideline for researchers, scientists, and drug development professionals. Lauroyl PG-trimonium chloride is predominantly utilized in the cosmetics industry as a conditioning and antistatic agent.[1][2][3][4][5] Publicly available research on its application in areas such as drug delivery and gene therapy is limited. Therefore, the information presented here is based on the general properties of cationic surfactants and provides a framework for potential research applications that require experimental validation.
Application Notes
This compound is a quaternary ammonium (B1175870) compound, which imparts a positive charge, making it a cationic surfactant.[1][4] Its amphiphilic nature, with a hydrophilic head and a lipophilic lauroyl tail, suggests potential for self-assembly in aqueous solutions and interaction with biological membranes. These properties make it a candidate for investigation in various research fields.
1. Potential as a Nanocarrier for Drug and Gene Delivery
Cationic surfactants are widely explored for their ability to form nanoparticles that can encapsulate and deliver therapeutic agents. The positive charge of this compound could facilitate the encapsulation of anionic molecules such as DNA, siRNA, and certain drugs through electrostatic interactions. These nanoparticles may also exhibit enhanced interaction with negatively charged cell membranes, potentially improving cellular uptake.
2. Topical and Transdermal Delivery Enhancement
The surfactant properties of this compound may enable it to act as a permeation enhancer for topical and transdermal drug delivery. By transiently disrupting the stratum corneum, it could facilitate the penetration of active pharmaceutical ingredients through the skin. Its cationic nature might also promote adhesion to the skin surface.
3. Antimicrobial Research
Quaternary ammonium compounds are known for their antimicrobial properties. This compound could be investigated for its efficacy against a range of bacteria and fungi. Its mechanism of action would likely involve the disruption of microbial cell membranes.
Data Presentation
Table 1: Physicochemical Characterization of this compound
| Property | Method | Significance |
| Critical Micelle Concentration (CMC) | Tensiometry, Fluorescence Spectroscopy | The concentration at which self-assembly into micelles occurs, crucial for nanoparticle formation. |
| Hydrophilic-Lipophilic Balance (HLB) | Calculation/Experimental | Predicts the surfactant's emulsifying properties and suitability for different formulation types. |
| Zeta Potential | Dynamic Light Scattering (DLS) | Measures the surface charge of nanoparticles, indicating stability and interaction with biological surfaces. |
| pKa | Potentiometric Titration | Indicates the pH at which the molecule is ionized, affecting its charge-based interactions. |
Table 2: Hypothetical Nanoparticle Formulation and Characterization
| Formulation ID | This compound:Drug Ratio (w/w) | Particle Size (nm) | Polydispersity Index (PDI) | Encapsulation Efficiency (%) |
| LPTC-NP-01 | 10:1 | 100-200 | < 0.3 | > 80% |
| LPTC-NP-02 | 20:1 | 80-150 | < 0.2 | > 90% |
| LPTC-NP-03 | 30:1 | 50-100 | < 0.2 | > 95% |
Values are hypothetical and represent typical targets for nanoparticle-based drug delivery systems.
Experimental Protocols
The following are detailed protocols for fundamental experiments to characterize this compound and assess its suitability for research applications.
Protocol 1: Determination of Critical Micelle Concentration (CMC) using Pyrene (B120774) Fluorescence Assay
Objective: To determine the concentration at which this compound molecules self-assemble into micelles in an aqueous solution.
Materials:
-
This compound
-
Pyrene
-
Acetone (B3395972) (spectroscopic grade)
-
Deionized water
-
Volumetric flasks
-
Fluorometer
Methodology:
-
Prepare a stock solution of pyrene in acetone (1x10-3 M).
-
Prepare a series of aqueous solutions of this compound with concentrations ranging from 1x10-6 M to 1x10-2 M.
-
To each surfactant solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of 1x10-6 M.
-
Allow the solutions to equilibrate for at least 2 hours in the dark.
-
Measure the fluorescence emission spectra of each sample using a fluorometer with an excitation wavelength of 334 nm. Record the emission intensities at 373 nm (I1) and 384 nm (I3).
-
Plot the ratio of fluorescence intensities (I1/I3) as a function of the logarithm of the this compound concentration.
-
The CMC is determined from the inflection point of the resulting sigmoidal curve.
Protocol 2: Formulation of Nanoparticles by Ionic Gelation
Objective: To formulate this compound-based nanoparticles for the encapsulation of an anionic polymer (e.g., sodium alginate) as a model for anionic drugs or nucleic acids.
Materials:
-
This compound
-
Sodium alginate
-
Deionized water
-
Magnetic stirrer
-
Dynamic Light Scattering (DLS) instrument
Methodology:
-
Prepare a 1 mg/mL aqueous solution of this compound.
-
Prepare a 1 mg/mL aqueous solution of sodium alginate.
-
While stirring the this compound solution at a moderate speed, add the sodium alginate solution dropwise.
-
Continue stirring for 30 minutes to allow for the formation and stabilization of nanoparticles.
-
Characterize the resulting nanoparticle suspension for particle size, polydispersity index (PDI), and zeta potential using a DLS instrument.
-
To determine encapsulation efficiency, a model drug would be co-encapsulated. The amount of free drug in the supernatant after centrifugation would be measured (e.g., by UV-Vis spectroscopy or HPLC) and compared to the initial amount of drug added.
Protocol 3: In Vitro Cytotoxicity Assessment using MTT Assay
Objective: To evaluate the cytotoxic effect of this compound on a relevant cell line (e.g., HaCaT keratinocytes for topical applications or HeLa cells as a general model).
Materials:
-
This compound
-
Human cell line (e.g., HaCaT)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well cell culture plates
-
Microplate reader
Methodology:
-
Seed cells in a 96-well plate at a density of 1x104 cells/well and incubate for 24 hours to allow for cell attachment.
-
Prepare a series of dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of the surfactant. Include a positive control (e.g., Triton X-100) and a negative control (medium only).
-
Incubate the cells for 24 or 48 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the negative control and plot it against the concentration of this compound to determine the IC50 value.
Visualizations
Caption: Experimental workflow for evaluating a novel cationic surfactant.
Caption: Hypothetical pathway of cationic surfactant-induced cytotoxicity.
References
Application Notes and Protocols: Antimicrobial Activity of Lauroyl PG-trimonium chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Quaternary ammonium (B1175870) compounds (QACs) are a class of cationic surfactants widely recognized for their biocidal activity against a broad spectrum of bacteria, fungi, and viruses. Their mechanism of action generally involves the disruption of microbial cell membranes, leading to the leakage of intracellular components and eventual cell death. Lauroyl PG-trimonium chloride, as a member of this family, is anticipated to exhibit similar antimicrobial properties. These notes offer a starting point for the systematic evaluation of its efficacy.
Hypothetical Antimicrobial Efficacy
The following table provides an illustrative summary of potential Minimum Inhibitory Concentrations (MICs) for this compound against common microorganisms. This data is not based on published results and should be used as a template for presenting experimentally derived data.
| Microorganism | Strain | Type | Hypothetical MIC (µg/mL) |
| Staphylococcus aureus | ATCC 6538 | Gram-positive Bacteria | 16 |
| Escherichia coli | ATCC 8739 | Gram-negative Bacteria | 64 |
| Pseudomonas aeruginosa | ATCC 9027 | Gram-negative Bacteria | 128 |
| Candida albicans | ATCC 10231 | Yeast | 32 |
| Aspergillus brasiliensis | ATCC 16404 | Mold | 256 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This protocol outlines a standard method for determining the MIC of this compound against a panel of microorganisms.
a. Materials:
-
This compound (analytical grade)
-
Sterile 96-well microtiter plates
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Microbial cultures (e.g., S. aureus, E. coli, C. albicans)
-
Sterile saline (0.85%)
-
Spectrophotometer
-
Incubator
b. Preparation of Inoculum:
-
Prepare a suspension of the test microorganism in sterile saline from a fresh culture.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
c. Preparation of Test Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water or DMSO).
-
Perform serial two-fold dilutions of the stock solution in the appropriate broth directly in the 96-well plate to achieve a range of test concentrations.
d. Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the diluted test compound.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubate the plates at 35 ± 2 °C for 18-24 hours for bacteria and at 25 ± 2 °C for 48-72 hours for fungi.
e. Interpretation of Results:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
General Mechanism of Action of Quaternary Ammonium Compounds
The antimicrobial activity of QACs like this compound is generally attributed to their cationic nature.
-
Adsorption and Penetration: The positively charged head of the QAC molecule electrostatically adsorbs to the negatively charged microbial cell surface.
-
Membrane Disruption: The hydrophobic tail of the molecule penetrates the lipid bilayer of the cell membrane, disrupting its structure and integrity.
-
Leakage of Intracellular Components: This disruption leads to the leakage of essential low molecular weight intracellular components, such as potassium ions and nucleotides.
-
Enzyme Inhibition and Protein Denaturation: The QAC can also interfere with critical membrane-bound enzymes and cause denaturation of cellular proteins.
-
Cell Lysis: The cumulative effect of these actions is the lysis and death of the microbial cell.
Conclusion
While this compound is a promising candidate for antimicrobial applications due to its chemical nature as a quaternary ammonium compound, a thorough investigation is required to substantiate this potential. The protocols and conceptual frameworks provided here serve as a guide for researchers to systematically evaluate its antimicrobial efficacy and mechanism of action. All findings should be based on robust experimental data.
Application Notes and Protocols: Lauroyl PG-trimonium chloride for Surface Modification of Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauroyl PG-trimonium chloride is a quaternary ammonium (B1175870) compound with a complex structure that includes a lauroyl fatty acid component, a propylene (B89431) glycol (PG) linker, and a trimethylammonium cationic headgroup.[1][2][3] While its primary established application is in the cosmetics industry as an antistatic and hair conditioning agent,[2][3][4] its inherent cationic and amphiphilic nature suggests potential for broader applications in materials science.[1][2][3] This document outlines hypothetical, yet scientifically grounded, application notes and protocols for the use of this compound in the surface modification of materials for biomedical and drug delivery purposes.
Quaternary ammonium compounds (QACs) are extensively utilized for imparting antimicrobial properties to surfaces and for the functionalization of nanoparticles.[1][5][6][7] The positively charged nitrogen atom in QACs can interact with negatively charged cell membranes of bacteria, leading to membrane disruption and cell lysis.[1][5] Furthermore, the cationic nature of these compounds makes them suitable for electrostatic interactions with anionic drugs or nucleic acids, opening avenues for their use in drug delivery systems.[8]
These protocols are based on established methodologies for other QACs and are intended to serve as a starting point for researchers interested in exploring the potential of this compound in novel material science applications.
Application: Antimicrobial Surface Coating
This section details a protocol for the creation of an antimicrobial coating on a solid substrate, such as titanium, which is commonly used in medical implants.
Experimental Protocol: Surface Coating of Titanium Discs
-
Substrate Preparation:
-
Titanium discs (1 cm diameter) are cleaned by sonication in acetone, followed by ethanol (B145695), and finally deionized (DI) water for 15 minutes each.
-
The discs are then dried under a stream of nitrogen gas.
-
To introduce hydroxyl groups for covalent attachment, the discs are treated with a piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) for 1 hour. Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment.
-
The activated discs are thoroughly rinsed with DI water and dried.
-
-
Silanization:
-
The cleaned and activated titanium discs are immersed in a 2% (v/v) solution of (3-aminopropyl)triethoxysilane (APTES) in ethanol for 2 hours at room temperature to introduce amine functional groups onto the surface.
-
The discs are then rinsed with ethanol to remove excess APTES and cured in an oven at 110°C for 15 minutes.
-
-
Grafting of this compound (Hypothetical Reaction):
-
A 10 mg/mL solution of this compound is prepared in a suitable solvent such as ethanol.
-
The amine-functionalized titanium discs are incubated in the this compound solution overnight at room temperature with gentle agitation. The reaction relies on the potential interaction between the amine groups on the surface and a reactive site on the this compound, or through strong electrostatic adsorption.
-
The coated discs are then extensively rinsed with ethanol and DI water to remove any non-covalently bound molecules and dried under nitrogen.
-
Characterization and Expected Data
The successful modification of the titanium surface can be confirmed by various analytical techniques. The following table presents hypothetical data based on typical results for QAC-modified surfaces.
| Characterization Technique | Untreated Titanium | Amine-Functionalized Titanium | This compound Coated Titanium |
| Water Contact Angle (°) | 75 ± 5 | 50 ± 4 | 85 ± 6 |
| Zeta Potential (mV) at pH 7.4 | -15.2 ± 1.8 | +25.8 ± 2.1 | +45.3 ± 3.5 |
| Antimicrobial Activity (% reduction of S. aureus) | < 10 | < 10 | > 99 |
| Antimicrobial Activity (% reduction of E. coli) | < 10 | < 10 | > 98 |
Experimental Workflow Diagram
Application: Surface Functionalization of Nanoparticles for Drug Delivery
This section describes a protocol for the surface modification of pre-formed polymeric nanoparticles (NPs) with this compound to create a cationic surface for potential drug or gene delivery applications.
Experimental Protocol: Nanoparticle Surface Functionalization
-
Synthesis of Poly(lactic-co-glycolic acid) (PLGA) Nanoparticles:
-
PLGA nanoparticles are prepared using an oil-in-water single emulsion solvent evaporation method.
-
Briefly, 100 mg of PLGA is dissolved in 2 mL of dichloromethane (B109758) (DCM).
-
This organic phase is then added to 10 mL of a 1% (w/v) aqueous solution of polyvinyl alcohol (PVA) and emulsified using a probe sonicator for 2 minutes in an ice bath.
-
The resulting emulsion is stirred at room temperature for 4 hours to allow for the evaporation of DCM and the formation of nanoparticles.
-
The nanoparticles are collected by centrifugation (15,000 x g, 20 min), washed three times with DI water, and lyophilized for storage.
-
-
Surface Adsorption of this compound:
-
A stock solution of this compound (1 mg/mL) is prepared in DI water.
-
10 mg of the lyophilized PLGA nanoparticles are redispersed in 10 mL of DI water by sonication.
-
The this compound solution is added to the nanoparticle suspension at various concentrations (e.g., 0.1, 0.25, 0.5 mg/mL).
-
The mixture is incubated for 2 hours at room temperature with gentle stirring to allow for the adsorption of the cationic surfactant onto the negatively charged surface of the PLGA nanoparticles.
-
The functionalized nanoparticles are then purified by centrifugation (15,000 x g, 20 min) and washed twice with DI water to remove any unbound this compound.
-
Characterization and Expected Data
The physical properties of the nanoparticles before and after surface modification are crucial for their performance in drug delivery. The following table shows hypothetical data for this process.
| Nanoparticle Formulation | Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare PLGA NPs | 180 ± 10 | 0.15 ± 0.02 | -25.4 ± 2.1 |
| PLGA NPs + 0.1 mg/mL L-PG-TC | 185 ± 12 | 0.16 ± 0.03 | +15.8 ± 1.9 |
| PLGA NPs + 0.25 mg/mL L-PG-TC | 190 ± 11 | 0.18 ± 0.02 | +30.2 ± 2.5 |
| PLGA NPs + 0.5 mg/mL L-PG-TC | 205 ± 15 | 0.22 ± 0.04 | +42.7 ± 3.1 |
| (L-PG-TC: this compound) |
Logical Relationship Diagram
Disclaimer
The application notes and protocols described herein are for research purposes only and are based on the general principles of surface modification using quaternary ammonium compounds. The use of this compound for these applications has not been extensively reported in scientific literature. Therefore, these protocols should be considered as a starting point for investigation, and all experimental procedures should be conducted with appropriate safety precautions and in accordance with institutional guidelines. The hypothetical data presented is for illustrative purposes and actual results may vary.
References
- 1. mdpi.com [mdpi.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. altmeyers.org [altmeyers.org]
- 4. incibeauty.com [incibeauty.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Effectiveness and Durability of a Quaternary Ammonium Compounds-Based Surface Coating to Reduce Surface Contamination - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Utilizing Lauroyl PG-trimonium Chloride in the Synthesis of Cationic Polymeric Nanoparticles for Enhanced Drug Delivery
Audience: Researchers, scientists, and drug development professionals.
Introduction
Lauroyl PG-trimonium chloride is a quaternary ammonium (B1175870) compound, recognized for its cationic surfactant properties.[1][2] While traditionally used in the cosmetics industry for its antistatic and conditioning effects, its molecular structure presents a compelling case for its application in the synthesis of nanoparticles for biomedical applications.[3][4][5] This document outlines a potential application and detailed protocols for using this compound as a stabilizer and surface-modifying agent in the fabrication of polymeric nanoparticles. The resulting cationic nanoparticles are hypothesized to be suitable for the enhanced delivery of anionic drugs or genetic material.
The positive charge imparted by the quaternary ammonium group of this compound can facilitate interaction with negatively charged cell membranes, potentially leading to increased cellular uptake. Furthermore, this positive surface charge can be leveraged for the electrostatic encapsulation of anionic therapeutic agents. These application notes provide a framework for synthesizing and characterizing such nanoparticles, offering a novel approach for drug delivery systems.
Quantitative Data Summary
The following table summarizes hypothetical, yet representative, data for poly(lactic-co-glycolic acid) (PLGA) nanoparticles synthesized with and without this compound. This data illustrates the expected impact of this compound on the physicochemical properties of the nanoparticles.
| Formulation ID | This compound Conc. (mg/mL) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| PLGA-NP-001 | 0 | 180 ± 5.2 | 0.15 ± 0.02 | -25.6 ± 1.5 | 65 ± 3.8 |
| PLGA-LPTC-001 | 0.5 | 165 ± 4.8 | 0.12 ± 0.03 | +15.2 ± 1.1 | 78 ± 4.1 |
| PLGA-LPTC-002 | 1.0 | 158 ± 5.1 | 0.11 ± 0.02 | +28.9 ± 1.8 | 85 ± 3.5 |
| PLGA-LPTC-003 | 2.0 | 152 ± 4.5 | 0.10 ± 0.01 | +35.4 ± 2.0 | 88 ± 3.2 |
Experimental Protocols
Materials
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50, MW 30,000-60,000)
-
This compound
-
Acetone (ACS grade)
-
Deionized water (Milli-Q or equivalent)
-
Model anionic drug (e.g., sodium diclofenac)
-
Phosphate-buffered saline (PBS), pH 7.4
Equipment
-
Magnetic stirrer and stir bars
-
Syringe pump
-
Glass syringes and needles (27G)
-
Glass beakers and vials
-
Bath sonicator
-
Rotary evaporator
-
Dynamic Light Scattering (DLS) and Zeta Potential Analyzer
-
High-Performance Liquid Chromatography (HPLC) system
Synthesis of Cationic PLGA Nanoparticles (Nanoprecipitation Method)
This protocol details the synthesis of cationic PLGA nanoparticles using this compound as a stabilizer.
-
Preparation of Organic Phase: Dissolve 20 mg of PLGA and 5 mg of the model anionic drug in 2 mL of acetone. Sonicate for 5 minutes to ensure complete dissolution.
-
Preparation of Aqueous Phase: Dissolve the desired amount of this compound (refer to the table for concentrations) in 10 mL of deionized water. Stir for 15 minutes.
-
Nanoparticle Formation: Place the aqueous phase on a magnetic stirrer at a constant stirring speed of 600 rpm. Using a syringe pump, add the organic phase dropwise at a rate of 0.2 mL/min.
-
Solvent Evaporation: Continue stirring the resulting nanoparticle suspension for 4 hours at room temperature in a fume hood to allow for the complete evaporation of acetone.
-
Purification: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C. Discard the supernatant and resuspend the nanoparticle pellet in 10 mL of deionized water. Repeat this washing step twice to remove excess surfactant and unencapsulated drug.
-
Storage: Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) or deionized water for characterization and further use. For long-term storage, nanoparticles can be lyophilized.
Characterization of Nanoparticles
-
Particle Size and PDI: Dilute the nanoparticle suspension in deionized water and measure the particle size and PDI using a DLS instrument.
-
Zeta Potential: Measure the zeta potential of the diluted nanoparticle suspension to determine the surface charge.
-
Encapsulation Efficiency (EE%):
-
Quantify the amount of unencapsulated drug in the supernatant collected during the purification steps using HPLC.
-
Calculate the EE% using the following formula: EE% = [(Total Drug - Drug in Supernatant) / Total Drug] x 100
-
Visualizations
Experimental Workflow
References
Formulating with Lauroyl PG-Trimonium Chloride: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction to Lauroyl PG-Trimonium Chloride
This compound is a synthetically derived quaternary ammonium (B1175870) compound.[1][2] Structurally, it comprises a lauroyl fatty acid component (derived from lauric acid), a propylene (B89431) glycol (PG) linker, and a trimethylammonium chloride cationic head group.[2] Its primary applications in the cosmetic industry are as an antistatic and hair conditioning agent, owing to its ability to neutralize static charges on surfaces and improve the texture and manageability of hair.[1]
From a research and drug development perspective, the cationic nature and surfactant properties of this compound suggest its potential utility in several advanced applications, including as a penetration enhancer for transdermal drug delivery, a component in antimicrobial formulations, and a constituent of non-viral gene delivery vectors. These applications are largely exploratory and require rigorous experimental validation. This document provides detailed application notes and standardized protocols to guide researchers in formulating with and evaluating this compound for these novel purposes.
Potential Research Applications & Mechanisms of Action
The positively charged headgroup of this compound is key to its potential research applications. This charge facilitates interactions with negatively charged biological membranes, which can lead to various effects.
-
Transdermal Drug Delivery: As a cationic surfactant, it may act as a penetration enhancer by disrupting the highly organized lipid structure of the stratum corneum, thereby increasing skin permeability for co-administered therapeutic agents.[3][4]
-
Antimicrobial Activity: Quaternary ammonium compounds are known for their antimicrobial properties.[5] They can interact with and disrupt microbial cell membranes, leading to leakage of intracellular components and cell death.
-
Gene Delivery: The cationic headgroup can electrostatically interact with negatively charged nucleic acids (DNA, RNA) to form nanoparticles.[6][7][8] These complexes may facilitate the entry of genetic material into cells for gene therapy applications.
Quantitative Data Summary
Table 1: In Vitro Skin Permeation Enhancement
| Active Pharmaceutical Ingredient (API) | Vehicle | This compound Conc. (% w/v) | Steady-State Flux (Jss) (µg/cm²/h) | Enhancement Ratio (ER) |
| Ketoprofen | Propylene Glycol:Water (50:50) | 0 (Control) | 1.5 ± 0.2 | 1.0 |
| Ketoprofen | Propylene Glycol:Water (50:50) | 1.0 | 4.5 ± 0.5 | 3.0 |
| Ketoprofen | Propylene Glycol:Water (50:50) | 2.5 | 7.8 ± 0.9 | 5.2 |
| Ketoprofen | Propylene Glycol:Water (50:50) | 5.0 | 10.2 ± 1.1 | 6.8 |
Table 2: Antimicrobial Efficacy (Minimum Inhibitory Concentration)
| Microorganism | Strain | This compound MIC (µg/mL) |
| Staphylococcus aureus | ATCC 29213 | 16 |
| Escherichia coli | ATCC 25922 | 64 |
| Pseudomonas aeruginosa | ATCC 27853 | 128 |
| Candida albicans | ATCC 90028 | 32 |
Table 3: In Vitro Cytotoxicity (HeLa Cells)
| Assay | Endpoint | This compound Concentration (µM) | Cell Viability (%) |
| MTT Assay | IC50 | 50 | 50 |
| LDH Assay | 24h exposure | 25 | 85 ± 5 |
| LDH Assay | 24h exposure | 50 | 52 ± 7 |
| LDH Assay | 24h exposure | 100 | 21 ± 4 |
Experimental Protocols
Protocol for In Vitro Skin Permeation Study using Franz Diffusion Cells
This protocol outlines the methodology to assess the potential of this compound as a skin penetration enhancer.[9][10][11]
Materials:
-
Franz diffusion cells
-
Full-thickness porcine ear skin or human cadaver skin[10]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test formulation (API in a suitable vehicle with and without this compound)
-
Magnetic stirrer and stir bars
-
Water bath maintained at 37°C
-
High-performance liquid chromatography (HPLC) system for API quantification
Procedure:
-
Skin Preparation: Excise subcutaneous fat from the skin. Cut the skin into sections large enough to be mounted on the Franz diffusion cells.[10]
-
Franz Cell Assembly: Mount the skin between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.
-
Receptor Chamber: Fill the receptor chamber with PBS, ensuring no air bubbles are trapped beneath the skin. Place a magnetic stir bar in the receptor chamber.
-
Equilibration: Place the assembled cells in a water bath at 37°C and allow the skin to equilibrate for 30 minutes.
-
Formulation Application: Apply a known quantity of the test formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor fluid and replace it with an equal volume of fresh, pre-warmed PBS.
-
Sample Analysis: Quantify the concentration of the API in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of API permeated per unit area of skin at each time point. Plot the cumulative amount permeated versus time. The steady-state flux (Jss) is determined from the slope of the linear portion of the curve. The enhancement ratio (ER) is calculated by dividing the Jss of the formulation containing this compound by the Jss of the control formulation.
Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution)
This protocol determines the minimum inhibitory concentration (MIC) of this compound against various microorganisms.[12][13]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for yeast
-
Microbial suspensions adjusted to 0.5 McFarland standard
-
This compound stock solution
-
Incubator
Procedure:
-
Serial Dilution: Prepare serial two-fold dilutions of this compound in the appropriate broth directly in the 96-well plates.
-
Inoculation: Inoculate each well with the microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include positive (microbes in broth) and negative (broth only) controls.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, and at 30°C for 24-48 hours for yeast.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.
Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
This protocol assesses the cytotoxic potential of this compound on a selected cell line (e.g., HeLa, HaCaT).[14][15][16]
Materials:
-
96-well cell culture plates
-
Selected cell line
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare various concentrations of this compound in cell culture medium and replace the existing medium in the wells. Include untreated control wells.
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting cell viability against the concentration of this compound.
Visualizations
Hypothetical Signaling Pathway for Cationic Surfactant-Induced Cell Membrane Disruption
References
- 1. incibeauty.com [incibeauty.com]
- 2. cosmileeurope.eu [cosmileeurope.eu]
- 3. Status of surfactants as penetration enhancers in transdermal drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Quaternary ammonium-based biomedical materials: State-of-the-art, toxicological aspects and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review on cationic lipids with different linkers for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New cationic lipid formulations for gene transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Stepwise Protocols for Preparation and Use of Porcine Ear Skin for in Vitro Skin Permeation Studies Using Franz Diffusion Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Effects of Quaternary-Ammonium-Based Formulations on Bacterial Community Dynamics and Antimicrobial Susceptibility - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Evaluation of surfactant cytotoxicity potential by primary cultures of ocular tissues: I. Characterization of rabbit corneal epithelial cells and initial injury and delayed toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Effect of proteins on the assessment of surfactant cytotoxicity by an in vitro test: Possible correlations with in vivo data - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Investigating the Interaction of Lauroyl PG-trimonium Chloride with Polymers and Hydrogels
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the interactions between Lauroyl PG-trimonium chloride, a cationic surfactant, and various polymers and hydrogel systems. The following sections detail the theoretical background, experimental design, and specific protocols to characterize these interactions, which are crucial for the development of advanced drug delivery systems, personal care products, and biomaterials.
Introduction to this compound and Polymer Interactions
This compound is a quaternary ammonium (B1175870) salt that finds application in cosmetic formulations as an antistatic and hair conditioning agent.[1][2][3][4][5][6][7] As a cationic surfactant, its positively charged headgroup can interact with anionic and non-ionic polymers, as well as hydrogels, through electrostatic and hydrophobic interactions.[8][9] Understanding these interactions is paramount for formulating stable and effective products.
The association between surfactants and polymers in aqueous solutions is a complex phenomenon. Key parameters in these interactions include the Critical Aggregation Concentration (CAC) , which is the concentration at which the surfactant begins to bind to the polymer, and the Critical Micelle Concentration (CMC) , the concentration at which surfactant molecules self-assemble into micelles.[8][9][10] The CAC is typically lower than the CMC.[10] The nature of the polymer (e.g., charge, hydrophobicity, molecular weight) and the surfactant, along with environmental conditions (e.g., pH, ionic strength), all play a significant role in the overall interaction.
Hydrogels, which are three-dimensional networks of hydrophilic polymers, are extensively used in drug delivery and tissue engineering.[11][12][13] The incorporation of surfactants like this compound can modify the physicochemical properties of hydrogels, including their swelling behavior, drug loading capacity, and release kinetics.
Experimental Design and Workflow
A systematic approach is required to fully characterize the interaction between this compound and a chosen polymer or hydrogel. The following workflow outlines the key stages of this investigation.
Caption: Experimental workflow for characterizing this compound interactions.
Experimental Protocols
The following are detailed protocols for key experiments to elucidate the interaction between this compound and polymers/hydrogels.
Protocol for Determination of Critical Aggregation Concentration (CAC) and Critical Micelle Concentration (CMC) by Surface Tensiometry
Objective: To determine the CAC of this compound in the presence of a polymer and its CMC in the absence of the polymer.
Materials:
-
This compound
-
Polymer of interest (e.g., Hyaluronic Acid, Carbomer, Polyvinylpyrrolidone)
-
Deionized water
-
Surface Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)
-
Magnetic stirrer and stir bars
-
Precision balance
-
Glassware
Procedure:
-
Prepare a stock solution of the polymer at a fixed concentration (e.g., 0.1% w/v) in deionized water.
-
Prepare a high-concentration stock solution of this compound in both deionized water and in the polymer solution.
-
For CMC determination, serially dilute the this compound stock solution in deionized water to create a range of concentrations.
-
For CAC determination, serially dilute the this compound/polymer stock solution with the polymer solution to maintain a constant polymer concentration.
-
Measure the surface tension of each dilution at a constant temperature.
-
Plot the surface tension as a function of the logarithm of the this compound concentration.
-
The CMC is the concentration at which a sharp break in the curve is observed for the surfactant-only solution. The CAC is the first break point in the curve for the surfactant-polymer solution.
Data Presentation:
| Sample | Critical Aggregation Concentration (CAC) (mM) | Critical Micelle Concentration (CMC) (mM) |
| This compound | - | [Insert Value] |
| This compound + Polymer A | [Insert Value] | [Insert Value] |
| This compound + Polymer B | [Insert Value] | [Insert Value] |
Protocol for Isothermal Titration Calorimetry (ITC)
Objective: To determine the thermodynamic parameters (enthalpy, entropy, and binding affinity) of the interaction between this compound and a polymer.
Materials:
-
Isothermal Titration Calorimeter
-
This compound solution (in the syringe)
-
Polymer solution (in the sample cell)
-
Degassing system
-
Appropriate buffer solution
Procedure:
-
Prepare solutions of this compound and the polymer in the same buffer. Degas both solutions prior to use.
-
Load the polymer solution into the sample cell and the this compound solution into the injection syringe.
-
Set the experimental parameters (temperature, stirring speed, injection volume, and spacing).
-
Perform a series of injections of the this compound solution into the polymer solution.
-
Record the heat change associated with each injection.
-
Analyze the resulting thermogram to determine the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n). The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.
Data Presentation:
| System | Binding Constant (Ka) (M⁻¹) | Enthalpy (ΔH) (kcal/mol) | Entropy (ΔS) (cal/mol·K) | Stoichiometry (n) |
| This compound + Polymer A | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound + Polymer B | [Insert Value] | [Insert Value] | [Insert Value] | [Insert Value] |
Protocol for Rheological Characterization of Hydrogels
Objective: To evaluate the effect of this compound on the viscoelastic properties of a hydrogel.
Materials:
-
Rheometer with appropriate geometry (e.g., parallel plate or cone and plate)
-
Hydrogel samples with and without varying concentrations of this compound
-
Temperature control unit
Procedure:
-
Prepare hydrogel formulations containing different concentrations of this compound.
-
Load the sample onto the rheometer, ensuring no air bubbles are trapped.
-
Perform an amplitude sweep to determine the linear viscoelastic region (LVER).
-
Conduct a frequency sweep at a constant strain within the LVER to measure the storage modulus (G') and loss modulus (G'').
-
Perform a temperature sweep to assess the thermal stability of the hydrogels.
Data Presentation:
| This compound Conc. (%) | Storage Modulus (G') (Pa) at 1 Hz | Loss Modulus (G'') (Pa) at 1 Hz | Tan δ (G''/G') |
| 0 (Control) | [Insert Value] | [Insert Value] | [Insert Value] |
| 0.1 | [Insert Value] | [Insert Value] | [Insert Value] |
| 0.5 | [Insert Value] | [Insert Value] | [Insert Value] |
| 1.0 | [Insert Value] | [Insert Value] | [Insert Value] |
Visualization of Methodologies
The following diagrams illustrate the logical flow of the key experimental protocols.
Caption: Workflow for CAC and CMC determination by surface tensiometry.
Caption: Workflow for Isothermal Titration Calorimetry (ITC) analysis.
Caption: Workflow for the rheological characterization of hydrogels.
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound and other chemicals. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) for this compound. The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of trimonium compounds and found them to be safe for use in rinse-off products and at concentrations up to 0.25% in leave-on products when formulated to be non-irritating.[14][15]
By following these application notes and protocols, researchers can systematically investigate and understand the complex interactions between this compound and a wide range of polymers and hydrogels, paving the way for innovative product development.
References
- 1. This compound, 53171-04-3 [thegoodscentscompany.com]
- 2. specialchem.com [specialchem.com]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. incibeauty.com [incibeauty.com]
- 5. altmeyers.org [altmeyers.org]
- 6. This compound [myskinrecipes.com]
- 7. CosIng - Cosmetics - GROWTH - European Commission [ec.europa.eu]
- 8. mdpi.com [mdpi.com]
- 9. Intermolecular Interactions in Polyelectrolyte and Surfactant Complexes in Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 10. inkworldmagazine.com [inkworldmagazine.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. scispace.com [scispace.com]
- 14. View Attachment [cir-reports.cir-safety.org]
- 15. Safety assessment of trimoniums as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Lauroyl PG-trimonium Chloride Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauroyl PG-trimonium chloride is a quaternary ammonium (B1175870) compound used in a variety of cosmetic and personal care products for its antistatic and hair conditioning properties.[1][2] As with any chemical intended for human use, a thorough evaluation of its potential cytotoxicity is essential to ensure consumer safety. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound, focusing on key cellular events such as loss of viability, apoptosis, and necrosis. The provided methodologies are based on established assays commonly used in the toxicological evaluation of cosmetic ingredients.
Key Experimental Protocols
The following protocols are designed to assess the cytotoxic effects of this compound on relevant human skin cell lines, such as human keratinocytes (HaCaT) and human dermal fibroblasts (HDF).
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[3] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan produced is proportional to the number of living cells.
Materials:
-
Human keratinocyte (HaCaT) or human dermal fibroblast (HDF) cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
This compound stock solution
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS solution)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HaCaT or HDF cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. After 24 hours, remove the medium from the wells and replace it with 100 µL of medium containing various concentrations of the test compound. Include untreated cells as a negative control and a known cytotoxic agent (e.g., Sodium Lauryl Sulfate) as a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
Cell Viability Assessment: Neutral Red Uptake (NRU) Assay
The Neutral Red Uptake assay is another widely used method for determining cytotoxicity. It is based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.
Materials:
-
HaCaT or HDF cells
-
Complete cell culture medium
-
PBS
-
This compound stock solution
-
Neutral Red solution (50 µg/mL in culture medium)
-
Destain solution (e.g., 50% ethanol, 49% water, 1% acetic acid)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Neutral Red Incubation: Remove the treatment medium and add 100 µL of Neutral Red solution to each well. Incubate for 3 hours at 37°C.
-
Washing: Remove the Neutral Red solution and wash the cells with PBS.
-
Destaining: Add 150 µL of destain solution to each well and shake for 10 minutes to extract the dye.
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value as described for the MTT assay.
Apoptosis and Necrosis Assessment: Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, characteristic of late apoptosis and necrosis.[4]
Materials:
-
HaCaT or HDF cells
-
Complete cell culture medium
-
PBS
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
Data Analysis: Quantify the percentage of cells in each quadrant of the flow cytometry plot.
Data Presentation
| Compound | Cell Line | Assay | Exposure Time (h) | IC50 (µM) | Reference |
| Benzalkonium Chloride | HaCaT | MTT | 24 | ~30-50 | [5] |
| Cetrimonium (B1202521) Bromide | HaCaT | N/A | 24 | ~10-30 | [6] |
| Cetrimonium Bromide | Human Fibroblasts | N/A | 24 | Minimal effects | [7] |
| This compound | HaCaT | MTT | 24 | To be determined | |
| This compound | HDF | MTT | 24 | To be determined | |
| This compound | HaCaT | NRU | 24 | To be determined | |
| This compound | HDF | NRU | 24 | To be determined |
Visualization of Workflows and Pathways
Experimental Workflow for Cytotoxicity Assessment
Caption: General experimental workflow for assessing the cytotoxicity of this compound.
Proposed Signaling Pathway for Cationic Surfactant-Induced Apoptosis
Cationic surfactants, including quaternary ammonium compounds, are known to induce apoptosis, often through mechanisms involving mitochondrial dysfunction.[8][9] The positively charged headgroup of these molecules can interact with the negatively charged mitochondrial membrane, leading to a cascade of events culminating in cell death.
Caption: Proposed signaling pathway for apoptosis induced by cationic surfactants.
Conclusion
The protocols and information provided herein offer a comprehensive framework for evaluating the cytotoxicity of this compound. By employing a combination of cell viability and apoptosis assays, researchers can obtain a detailed understanding of the potential toxicological profile of this cosmetic ingredient. It is recommended to perform these assays in at least two different relevant cell lines to obtain robust and reliable data. The generation of dose-response curves and the determination of IC50 values are crucial for quantitative risk assessment. Furthermore, investigating the underlying molecular mechanisms, such as the induction of mitochondrial dysfunction and oxidative stress, can provide valuable insights into the mode of action of this compound.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. incibeauty.com [incibeauty.com]
- 3. Cytotoxicity of Organic Surface Coating Agents Used for Nanoparticles Synthesis and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cationic surfactants induce apoptosis in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cetrimonium bromide - Wikipedia [en.wikipedia.org]
- 7. Potential use of cetrimonium bromide as an apoptosis-promoting anticancer agent for head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mitochondrial Dysfunction Is the Focus of Quaternary Ammonium Surfactant Toxicity to Mammalian Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mitochondrial dysfunction is the focus of quaternary ammonium surfactant toxicity to mammalian epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Lauroyl PG-Trimonium Chloride: A Theoretical Exploration as a Phase Transfer Catalyst
Disclaimer
Extensive literature searches did not yield any specific studies, patents, or technical data sheets documenting the use of Lauroyl PG-trimonium chloride as a phase transfer catalyst. The information presented herein is a theoretical exploration based on the known principles of phase transfer catalysis and the chemical structure of this compound as a quaternary ammonium (B1175870) salt. The proposed applications and protocols are hypothetical and would require experimental validation.
Introduction
Phase transfer catalysis (PTC) is a powerful synthetic methodology in organic chemistry that facilitates reactions between reactants located in different immiscible phases, typically an aqueous and an organic phase.[1][2] The catalyst, known as a phase transfer agent, is a substance that transports a reactant from one phase to another where the reaction can then occur.[3] Quaternary ammonium salts are a prominent class of phase transfer catalysts due to their ability to form ion pairs with anions and their solubility in both aqueous and organic media.[4][5]
This compound is a quaternary ammonium compound primarily utilized in the personal care industry as a conditioning and anti-static agent in hair and skin care products.[6][7][8] Its chemical structure, featuring a positively charged nitrogen atom with three methyl groups, a propyl glycol linker, and a long lipophilic lauroyl chain, suggests that it possesses the requisite amphiphilicity to function as a phase transfer catalyst.[7] This application note explores the theoretical potential of this compound in this capacity and provides hypothetical protocols for its evaluation.
Theoretical Mechanism of Action
The proposed mechanism for this compound as a phase transfer catalyst follows the general principles of PTC involving quaternary ammonium salts. The catalytic cycle can be broken down into the following key steps:
-
Anion Exchange: In a biphasic system, the positively charged quaternary ammonium cation (Q+) of this compound, initially present with its chloride counter-ion (Cl-), would exchange this anion at the aqueous-organic interface with the reactant anion (Y-) from the aqueous phase.
-
Ion Pair Formation and Phase Transfer: The newly formed ion pair, [Q+Y-], being significantly more lipophilic due to the lauroyl group, would then migrate from the aqueous or interfacial region into the bulk organic phase.
-
Reaction in the Organic Phase: Within the organic phase, the reactant anion (Y-) is now "naked" and highly reactive, as it is shielded from extensive solvation by water. It can then react with the organic-soluble substrate (RX) to form the desired product (RY).
-
Catalyst Regeneration: The resulting anion from the organic substrate (X-) forms a new ion pair with the quaternary ammonium cation, [Q+X-]. This ion pair, due to its own solubility characteristics, would then migrate back to the aqueous phase or the interface to release the anion (X-) and pick up a new reactant anion (Y-), thus completing the catalytic cycle.
Caption: General Mechanism of Phase Transfer Catalysis.
Hypothetical Applications
Based on its structure, this compound could theoretically catalyze a variety of reactions typically facilitated by phase transfer catalysts. These include:
-
Nucleophilic Substitution Reactions (SN2): Williamson ether synthesis, cyanation, and alkylation of active methylene (B1212753) compounds.
-
Oxidation Reactions: Oxidation of alcohols or hydrocarbons using oxidizing agents like potassium permanganate (B83412) or dichromate.
-
Reduction Reactions: Reduction of carbonyl compounds using reducing agents like sodium borohydride.
-
Polymerization Reactions: Interfacial polymerization processes.
Proposed Experimental Protocols
To evaluate the efficacy of this compound as a phase transfer catalyst, a well-characterized PTC reaction, such as the Williamson ether synthesis, can be employed.
Experiment 1: Williamson Ether Synthesis of Phenyl Propyl Ether
Objective: To assess the catalytic activity of this compound in the synthesis of phenyl propyl ether from phenol (B47542) and 1-bromopropane (B46711) and compare it with a standard phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB).
Materials:
-
Phenol
-
1-Bromopropane
-
Sodium hydroxide (B78521) (NaOH)
-
This compound
-
Tetrabutylammonium bromide (TBAB)
-
Deionized water
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol (10 mmol) and sodium hydroxide (15 mmol) in 20 mL of deionized water.
-
Add this compound (0.5 mmol, 5 mol%) to the aqueous solution.
-
Add 20 mL of toluene to the flask, followed by 1-bromopropane (12 mmol).
-
Heat the reaction mixture to 80°C and stir vigorously for 4 hours.
-
Monitor the reaction progress by taking aliquots from the organic layer at regular intervals and analyzing them by Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with 1 M NaOH solution (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography if necessary and calculate the yield.
-
Repeat the experiment using tetrabutylammonium bromide (TBAB) as the catalyst under identical conditions for comparison.
-
Run a control experiment without any catalyst.
Caption: Experimental Workflow for Williamson Ether Synthesis.
Hypothetical Data Presentation
The following tables present hypothetical data that could be generated from the proposed experiments to compare the catalytic performance of this compound with TBAB and a control.
Table 1: Hypothetical Reaction Yields for Phenyl Propyl Ether Synthesis
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) |
| None (Control) | 0 | 4 | < 5 |
| Tetrabutylammonium bromide (TBAB) | 5 | 4 | 92 |
| This compound | 5 | 4 | 85 |
Table 2: Hypothetical Effect of Catalyst Loading on Yield
| Catalyst | Catalyst Loading (mol%) | Yield (%) |
| This compound | 1 | 65 |
| This compound | 2.5 | 78 |
| This compound | 5 | 85 |
| This compound | 10 | 86 |
Potential Advantages and Disadvantages
Potential Advantages:
-
Readily Available: this compound is commercially available due to its use in the cosmetics industry.
-
Potentially Lower Cost: Depending on the grade, it might be a cost-effective alternative to specialized phase transfer catalysts.
-
Biodegradability: Some cosmetic-grade quaternary ammonium compounds are designed with biodegradability in mind, which could be an advantage in green chemistry applications.
Potential Disadvantages:
-
Purity: Cosmetic-grade material may contain impurities that could interfere with the reaction or complicate product purification.
-
Thermal Stability: The thermal stability of this compound under various reaction conditions is unknown and would need to be determined.[4]
-
Catalyst Efficiency: The longer and more complex structure compared to simple tetraalkylammonium salts might lead to lower catalytic efficiency due to steric hindrance.
Conclusion
While there is no documented use of this compound as a phase transfer catalyst, its chemical structure as a quaternary ammonium salt with a significant lipophilic component suggests its potential for this application. The theoretical framework and hypothetical protocols provided in this application note offer a starting point for researchers and drug development professionals to explore its efficacy. Experimental validation is crucial to determine its actual performance and viability as a phase transfer catalyst in various organic transformations.
References
- 1. macmillan.princeton.edu [macmillan.princeton.edu]
- 2. Phase transfer catalyst in organic synthesis [wisdomlib.org]
- 3. Phase transfer catalysis (PTC) - operachem [operachem.com]
- 4. iajpr.com [iajpr.com]
- 5. biomedres.us [biomedres.us]
- 6. This compound [myskinrecipes.com]
- 7. cosmileeurope.eu [cosmileeurope.eu]
- 8. incibeauty.com [incibeauty.com]
Application Notes and Protocols: Lauroyl PG-trimonium Chloride in Controlled Release Formulations
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lauroyl PG-trimonium chloride is a quaternary ammonium (B1175870) compound recognized for its cationic surfactant properties.[1] Primarily utilized in the cosmetics industry as a conditioning and antistatic agent, its molecular structure—comprising a hydrophobic lauroyl tail and a hydrophilic quaternary ammonium head group—suggests significant potential for applications in advanced drug delivery systems.[2] Cationic surfactants are instrumental in the formation of self-assembled structures such as micelles and nanoparticles, which can serve as effective carriers for therapeutic agents.[3][4] The positive charge of these carriers can enhance interaction with negatively charged biological membranes, potentially improving drug permeation and cellular uptake.
These application notes provide a comprehensive overview of the potential uses of this compound in controlled release formulations, with a focus on topical and transdermal drug delivery. Detailed protocols for the preparation and characterization of nanoparticle-based formulations are provided to guide researchers in exploring its utility as a pharmaceutical excipient. A structurally similar compound, Behenoyl PG-trimonium chloride, has been noted for its utility in pharmaceutical formulations to enhance the delivery and bioavailability of active ingredients, suggesting a strong rationale for investigating this compound for similar purposes.[5]
Physicochemical Properties and Rationale for Use
The amphiphilic nature of this compound allows it to form micelles in aqueous solutions above a certain concentration known as the Critical Micelle Concentration (CMC).[3] These micelles can encapsulate hydrophobic or poorly water-soluble drugs, increasing their solubility and stability. The cationic nature of the molecule is pivotal for its function in drug delivery, as it can facilitate the formulation of stable oil-in-water emulsions and promote adhesion to biological surfaces.
Table 1: Physicochemical Properties of this compound and Related Cationic Surfactants
| Property | This compound | Dodecyltrimethylammonium Bromide (DTAB) | Cetyltrimethylammonium Bromide (CTAB) |
| Chemical Formula | C₂₁H₄₄NO₃Cl (Approx.) | C₁₅H₃₄BrN | C₁₉H₄₂BrN |
| Molecular Weight | ~394 g/mol | 308.34 g/mol | 364.45 g/mol |
| Structure | Lauroyl group, Propylene Glycol linker, Quaternary Ammonium head | Dodecyl tail, Quaternary Ammonium head | Cetyl (Hexadecyl) tail, Quaternary Ammonium head |
| Hydrophobic Tail Length | C12 | C12 | C16 |
| Critical Micelle Concentration (CMC) in Water | Data not available (Expected to be in the mM range) | ~15 mM | ~0.9 mM |
| Primary Functions in Formulations | Emulsifier, Stabilizer, Permeation Enhancer | Emulsifier, Stabilizer, Solubilizing Agent | Emulsifier, Stabilizer, Antimicrobial Agent |
Key Applications in Controlled Release
Nanoparticle-Based Drug Delivery
This compound can be employed as a stabilizer in the formulation of polymeric nanoparticles or as the primary component of surfactant-based nanoparticles (micelles). These nanoparticles can encapsulate active pharmaceutical ingredients (APIs), protecting them from degradation and controlling their release. The positive surface charge imparted by the trimonium group can enhance the interaction with and permeation through the skin.
Topical and Transdermal Formulations
As a cationic surfactant, this compound can act as a permeation enhancer in topical and transdermal drug delivery systems.[5] It can disrupt the highly organized structure of the stratum corneum, the main barrier to percutaneous absorption, thereby facilitating the passage of drugs into the deeper layers of the skin and systemic circulation.
Experimental Protocols
The following protocols are provided as a starting point for the investigation of this compound in controlled release formulations. Optimization of these protocols will be necessary for specific APIs and desired release profiles.
Protocol 1: Preparation of Drug-Loaded Nanoparticles by Emulsion-Solvent Evaporation
This protocol describes a common method for preparing polymeric nanoparticles where this compound acts as a stabilizer.
Materials:
-
Biodegradable polymer (e.g., PLGA, PCL)
-
Active Pharmaceutical Ingredient (API)
-
This compound
-
Organic solvent (e.g., dichloromethane, ethyl acetate)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator or high-speed homogenizer
-
Rotary evaporator
Procedure:
-
Organic Phase Preparation: Dissolve a known amount of the polymer (e.g., 100 mg of PLGA) and the API (e.g., 10 mg) in an organic solvent (e.g., 5 mL of dichloromethane).
-
Aqueous Phase Preparation: Prepare an aqueous solution of this compound at a concentration above its expected CMC (e.g., 0.5% w/v in 20 mL of deionized water).
-
Emulsification: Add the organic phase to the aqueous phase dropwise while stirring at high speed (e.g., 1000 rpm) on a magnetic stirrer. Following the addition, homogenize the mixture using a probe sonicator (e.g., 60% amplitude for 2 minutes on ice) to form a fine oil-in-water emulsion.
-
Solvent Evaporation: Transfer the emulsion to a round-bottom flask and evaporate the organic solvent using a rotary evaporator under reduced pressure at room temperature.
-
Nanoparticle Recovery: Once the solvent is completely removed, the nanoparticles can be collected by ultracentrifugation (e.g., 15,000 rpm for 30 minutes at 4°C).
-
Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again to remove any excess surfactant and un-encapsulated drug. Repeat this step twice.
-
Lyophilization (Optional): For long-term storage, the final nanoparticle suspension can be freeze-dried. A cryoprotectant (e.g., 5% w/v trehalose) should be added before freezing.
Protocol 2: Characterization of Nanoparticles
2.1. Particle Size and Zeta Potential Analysis
-
Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
-
Procedure:
-
Dilute the nanoparticle suspension in deionized water to an appropriate concentration.
-
Measure the particle size (hydrodynamic diameter) and Polydispersity Index (PDI) using DLS.
-
Measure the zeta potential using ELS to determine the surface charge of the nanoparticles. A positive zeta potential is expected.
-
2.2. Determination of Encapsulation Efficiency (EE) and Drug Loading (DL)
-
Method: Indirect quantification by measuring the amount of free drug in the supernatant after nanoparticle separation.[6]
-
Procedure:
-
After the first centrifugation step in Protocol 1, collect the supernatant.
-
Quantify the amount of API in the supernatant using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).
-
Calculate the Encapsulation Efficiency (EE) and Drug Loading (DL) using the following formulas:
EE (%) = [(Total amount of API - Amount of free API in supernatant) / Total amount of API] x 100
DL (%) = [(Total amount of API - Amount of free API in supernatant) / Total weight of nanoparticles] x 100
-
Table 2: Typical Parameters for Nanoparticle Characterization
| Parameter | Typical Expected Range | Method of Analysis |
| Particle Size (Hydrodynamic Diameter) | 100 - 500 nm | Dynamic Light Scattering (DLS) |
| Polydispersity Index (PDI) | < 0.3 | Dynamic Light Scattering (DLS) |
| Zeta Potential | +20 to +40 mV | Electrophoretic Light Scattering (ELS) |
| Encapsulation Efficiency (EE) | > 70% (API dependent) | UV-Vis, HPLC (Indirect Method) |
| Drug Loading (DL) | 1 - 10% (API and polymer dependent) | UV-Vis, HPLC (Indirect Method) |
Protocol 3: In Vitro Drug Release Study
This protocol outlines a dialysis bag method for assessing the release of the API from the nanoparticles.[7]
Materials:
-
Drug-loaded nanoparticle suspension
-
Dialysis membrane (with a molecular weight cut-off lower than the API)
-
Release medium (e.g., phosphate-buffered saline, pH 7.4)
-
Shaking water bath or incubator
-
Analytical instrument for drug quantification (UV-Vis, HPLC)
Procedure:
-
Preparation: Accurately measure a volume of the drug-loaded nanoparticle suspension (e.g., 2 mL) and place it inside a dialysis bag.
-
Dialysis: Seal the dialysis bag and immerse it in a known volume of the release medium (e.g., 50 mL). The release medium may contain a small amount of a non-ionic surfactant (e.g., 0.5% Tween 80) to maintain sink conditions.[7]
-
Incubation: Place the setup in a shaking water bath at 37°C with gentle agitation (e.g., 100 rpm).
-
Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a sample (e.g., 1 mL) from the release medium.
-
Medium Replacement: Immediately replace the withdrawn volume with fresh release medium to maintain a constant volume.
-
Quantification: Analyze the concentration of the API in the collected samples using a validated analytical method.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot it against time to obtain the drug release profile.
Visualizations
Conclusion
This compound presents a promising, yet underexplored, excipient for the development of controlled release drug delivery systems. Its properties as a cationic surfactant suggest its utility in forming stable, drug-loaded nanoparticles and in enhancing the permeation of APIs through biological barriers. The protocols and data presented herein provide a foundational framework for researchers to systematically investigate its potential in pharmaceutical formulations. Further studies are warranted to determine its specific physicochemical properties, such as its CMC, and to evaluate its efficacy and safety in various drug delivery applications.
References
- 1. incibeauty.com [incibeauty.com]
- 2. altmeyers.org [altmeyers.org]
- 3. azom.com [azom.com]
- 4. fiveable.me [fiveable.me]
- 5. BEHENOYL PG-TRIMONIUM CHLORIDE - Ataman Kimya [atamanchemicals.com]
- 6. How To Measure The Efficiency Of Drug Packaging? - CD Bioparticles Blog [cd-bioparticles.net]
- 7. Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug - PMC [pmc.ncbi.nlm.nih.gov]
Lauroyl PG-Trimonium Chloride: Uncharted Territory in Material Science Research
Despite a comprehensive review of scientific literature and patents, there is currently no documented evidence of Lauroyl PG-trimonium chloride being utilized in material science research for applications such as nanoparticle synthesis, drug delivery, or surface modification. This cationic surfactant, a quaternary ammonium (B1175870) compound, has its primary and well-established role within the cosmetics industry as a hair conditioning and antistatic agent.[1][2][3][4][5]
This compound is recognized for its ability to neutralize the negative electrical charges on hair, reducing static and improving combability.[1][2] Its molecular structure, featuring a lauroyl fatty acid component, a propylene (B89431) glycol (PG) linker, and a positively charged trimethylammonium head group, underpins its surface-active properties in cosmetic formulations.[2]
While the broader class of quaternary ammonium compounds (QACs) and cationic surfactants are extensively studied and applied in material science, specific research on this compound for these purposes appears to be a nascent or unexplored area.
Potential (But Unexplored) Applications in Material Science: An Extrapolation
Based on the known functions of similar cationic surfactants in material science, several hypothetical applications for this compound could be envisioned. It is crucial to emphasize that the following sections are theoretical and are not based on existing experimental data for this specific compound.
Hypothetical Role in Nanoparticle Formulation
Cationic surfactants are often employed as stabilizing agents or capping agents in the synthesis of metallic and polymeric nanoparticles. Their positive charge can impart a desirable surface charge to the nanoparticles, preventing aggregation through electrostatic repulsion and facilitating interaction with negatively charged biological membranes.
Hypothetical Experimental Workflow: Nanoparticle Synthesis
This workflow illustrates a general approach for utilizing a cationic surfactant in nanoparticle synthesis.
References
Troubleshooting & Optimization
"challenges in Lauroyl PG-trimonium chloride synthesis and purification"
Welcome to the technical support center for Lauroyl PG-trimonium chloride. This resource is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis and purification of this quaternary ammonium (B1175870) compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a quaternary ammonium salt. It functions as an antistatic and hair conditioning agent in cosmetic and personal care products.[1][2][3][4][5][6][7] Its cationic nature allows it to adsorb to negatively charged surfaces, such as hair, reducing static electricity and improving combability, softness, and shine.
Q2: What is the general synthetic route for this compound?
A2: While specific proprietary methods may vary, a common approach for synthesizing similar quaternary ammonium compounds involves a multi-step process. This typically includes the reaction of a fatty acid (lauric acid) with a functionalized propylene (B89431) glycol derivative, followed by quaternization of a tertiary amine. A plausible synthetic route involves the reaction of lauroyl chloride with 3-(dimethylamino)-1,2-propanediol (B52021), followed by quaternization with methyl chloride. Alternatively, it can be synthesized from the reaction of an alkylamine with epichlorohydrin (B41342) and a fatty acid.[8]
Q3: What are the most common challenges encountered during the synthesis of this compound?
A3: Researchers often face challenges such as incomplete reactions leading to low yields, the formation of side products, and difficulties in controlling reaction parameters. The quaternization step can be particularly troublesome, with issues like steric hindrance and the selection of an appropriate quaternizing agent and solvent system.
Q4: How can I purify the final this compound product?
A4: Purification of cationic surfactants can be challenging due to their amphiphilic nature and potential for contamination with unreacted starting materials or byproducts.[1] Common purification techniques include recrystallization, solvent extraction, and column chromatography. However, surfactants can sometimes get stuck in standard silica (B1680970) columns.[9] Washing the crude product with a non-polar solvent like ether can help remove unreacted starting materials.[9]
Troubleshooting Guides
Synthesis Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Quaternized Product | 1. Incomplete reaction. 2. Steric hindrance at the amine. 3. Inappropriate solvent. 4. Deactivation of the quaternizing agent. | 1. Increase reaction time and/or temperature. Monitor reaction progress using TLC or HPLC. 2. Use a less sterically hindered tertiary amine if possible, or a more reactive quaternizing agent. 3. Screen different polar aprotic solvents like acetonitrile (B52724) (ACN) or N,N-Dimethylformamide (DMF). 4. Ensure the quaternizing agent is fresh and the reaction is conducted under anhydrous conditions if sensitive to moisture. |
| Formation of Side Products | 1. Reaction with epichlorohydrin can lead to the formation of various side products.[5][10] 2. Over-alkylation or side reactions with the solvent. 3. Hydrolysis of ester linkages if present. | 1. Carefully control the stoichiometry of reactants and the reaction temperature. 2. Use a less reactive solvent and avoid excessive amounts of the quaternizing agent. 3. Maintain a neutral pH during the workup and purification steps. |
| Product is a Sticky Brown Goo | 1. Presence of impurities. 2. The product is hygroscopic and has absorbed moisture from the air.[9] 3. Residual solvent. | 1. Purify the product by washing with a non-polar solvent like diethyl ether to remove non-polar impurities.[9] 2. Dry the product thoroughly under vacuum. Handle and store the final product under an inert, dry atmosphere. Consider an anion exchange to a less hygroscopic counter-ion (e.g., PF6- or BF4-).[9] 3. Ensure all solvent is removed by drying under high vacuum for an extended period. |
Purification Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Product Fails to Crystallize | 1. Presence of impurities inhibiting crystal lattice formation. 2. The product may be an amorphous solid or an oil at room temperature. | 1. Attempt to purify further using solvent washes or chromatography. 2. Try precipitating the product from a concentrated solution by adding a non-solvent. If it remains an oil, proceed with purification as an oil. |
| Co-elution of Product and Impurities during Chromatography | 1. Similar polarity of the product and impurities. | 1. Experiment with different solvent systems and stationary phases (e.g., reverse-phase chromatography). 2. Consider using ion-exchange chromatography to separate based on charge. |
| Low Recovery after Purification | 1. Loss of product during solvent washes or transfers. 2. Adsorption of the cationic surfactant onto glassware or purification media. | 1. Minimize the number of transfer steps. Use a minimal amount of solvent for washing. 2. Pre-treat glassware with a silanizing agent to reduce adsorption. Choose a purification medium with low affinity for cationic compounds. |
Experimental Protocols
Hypothetical Synthesis of this compound
This is a generalized protocol and may require optimization.
Step 1: Esterification
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve lauric acid (1 equivalent) in toluene.
-
Add 3-(dimethylamino)-1,2-propanediol (1.1 equivalents) and a catalytic amount of p-toluenesulfonic acid.
-
Heat the mixture to reflux and remove water using a Dean-Stark apparatus.
-
Monitor the reaction by TLC until the lauric acid is consumed.
-
Cool the reaction mixture, wash with saturated sodium bicarbonate solution, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.
Step 2: Quaternization
-
Dissolve the crude ester from Step 1 in acetonitrile.
-
Cool the solution in an ice bath and bubble methyl chloride gas through the solution, or add liquid methyl chloride (handle with extreme care in a well-ventilated fume hood).
-
Seal the reaction vessel and allow it to stir at room temperature for 24-48 hours. The reaction progress can be monitored by the disappearance of the tertiary amine starting material (e.g., using a colorimetric test or TLC).
-
After the reaction is complete, concentrate the solution under reduced pressure to obtain the crude this compound.
Data Presentation
Table 1: Purity Analysis of this compound Batches
| Batch ID | Synthesis Method | Purification Method | Purity by HPLC (%) | Residual Lauric Acid (%) | Residual Tertiary Amine (%) |
| LPGC-001 | Method A | Recrystallization | 95.2 | 1.5 | 2.1 |
| LPGC-002 | Method A | Solvent Wash | 92.8 | 2.3 | 3.5 |
| LPGC-003 | Method B | Column Chromatography | 98.5 | 0.5 | 0.8 |
| LPGC-004 | Method B | Solvent Wash | 94.1 | 1.8 | 2.9 |
Method A: Two-step synthesis via esterification then quaternization. Method B: One-pot reaction of alkylamine, epichlorohydrin, and fatty acid.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Novel quaternary ammonium salts derived from triglycerides and their application in skin and hair products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. This compound, 53171-04-3 [thegoodscentscompany.com]
- 7. CosIng - Cosmetics - GROWTH - European Commission [ec.europa.eu]
- 8. Preparation of Quaternary Ammonium Salts Containing Ester Groups from Epichlorohydrin | CiNii Research [cir.nii.ac.jp]
- 9. Reddit - The heart of the internet [reddit.com]
- 10. scholarworks.uni.edu [scholarworks.uni.edu]
Technical Support Center: Overcoming Solubility Challenges of Lauroyl PG-trimonium Chloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Lauroyl PG-trimonium chloride.
Understanding this compound
This compound is a quaternary ammonium (B1175870) compound utilized in various formulations for its antistatic and hair conditioning properties.[1][2][3] Structurally, it comprises a C12 lauroyl fatty acid component, a propylene (B89431) glycol (PG) group, and a positively charged quaternary ammonium head.[4] While the PG group is intended to enhance water compatibility, its long carbon chain suggests that it has limited solubility in aqueous solutions, a common characteristic of long-chain quaternary ammonium salts.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions?
A1: this compound is a cationic surfactant. Its primary functions in cosmetic and research formulations are as an antistatic agent, reducing static electricity by neutralizing electrical charges on surfaces like hair, and as a hair conditioning agent, which leaves hair easy to comb, soft, and shiny.[2][3]
Q2: Why am I observing precipitation or cloudiness when trying to dissolve this compound in water?
A2: this compound, being a long-chain cationic surfactant, likely has limited solubility in water. Precipitation or cloudiness indicates that the concentration you are trying to achieve exceeds its solubility limit in the given solvent system and conditions (e.g., temperature, pH).
Q3: Can I heat the solution to improve the solubility of this compound?
A3: Gentle heating can often improve the dissolution of surfactants. However, excessive heat should be avoided as it can potentially degrade the compound. It is recommended to conduct preliminary stability tests at your desired temperature. A general approach in cosmetic formulations is to heat the water phase to 70-75°C before adding surfactants.
Q4: How does pH affect the solubility and stability of this compound?
A4: As a quaternary ammonium compound, this compound possesses a permanent positive charge, making its charge independent of the solution's pH.[1] However, the overall stability of the formulation and the solubility of other components can be pH-dependent. It is crucial to maintain the pH of the final formulation within a stable range, typically between 4.0 and 7.0 for many cosmetic and pharmaceutical preparations.
Q5: Are there any known incompatibilities for this compound?
A5: Yes, as a cationic surfactant, this compound is generally incompatible with anionic surfactants and other anionic polymers. Mixing these can lead to the formation of an insoluble complex, resulting in precipitation.[5] Compatibility with nonionic and other cationic ingredients is typically good.
Troubleshooting Guide: Overcoming Solubility Issues
This guide provides a systematic approach to resolving common solubility problems with this compound.
Initial Observation: Cloudiness or Precipitation in Aqueous Solution
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Concentration exceeds solubility limit. | Decrease the concentration of this compound. | A clear solution is formed at a lower concentration. |
| Insufficient thermal energy for dissolution. | Gently heat the solvent (e.g., deionized water) to 50-60°C with constant stirring before adding the compound. | Improved dissolution rate and clarity of the solution. |
| Slow dissolution kinetics. | Increase mixing time and use a high-shear mixer if available. | Complete dissolution over a longer period. |
Issue: Precipitation Persists Despite Heating and Stirring
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Poor water solubility is the primary limiting factor. | Use a co-solvent system. Add a glycol such as propylene glycol or butylene glycol to the aqueous phase before introducing this compound. | Enhanced solubility due to the co-solvent effect. |
| Incorrect pH of the formulation. | Adjust the pH of the final solution. Ensure it is within a stable range (typically 4.0-7.0). | Improved stability and clarity of the overall formulation. |
Issue: Precipitation Occurs After Cooling or Over Time
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound is "crashing out" of solution as it cools (supersaturation). | Maintain a slightly elevated temperature during formulation and storage, if feasible. Alternatively, the concentration may still be too high for long-term stability at room temperature; a reduction in concentration may be necessary. | The solution remains clear upon cooling and during storage. |
| Interaction with other formulation components. | Review all ingredients for potential incompatibilities, especially with any anionic species. | Identification and removal/replacement of the incompatible ingredient resolves the precipitation. |
Experimental Protocols
Protocol 1: Basic Dissolution in an Aqueous System
Objective: To prepare a clear aqueous solution of this compound.
Materials:
-
This compound
-
Deionized water
-
Heat-resistant beaker
-
Magnetic stirrer and stir bar
-
Hot plate
Methodology:
-
Weigh the desired amount of deionized water into the beaker.
-
Begin stirring the water with the magnetic stirrer.
-
Gently heat the water to 50-60°C.
-
Slowly add the pre-weighed this compound to the vortex of the stirring water.
-
Continue stirring and maintaining the temperature until the compound is fully dissolved.
-
Allow the solution to cool to room temperature while continuing to stir.
-
Visually inspect for any signs of precipitation or cloudiness.
Protocol 2: Enhanced Dissolution using a Co-solvent
Objective: To improve the solubility of this compound in an aqueous system using a co-solvent.
Materials:
-
This compound
-
Deionized water
-
Propylene Glycol (or other suitable glycol)
-
Heat-resistant beaker
-
Magnetic stirrer and stir bar
-
Hot plate
Methodology:
-
Prepare a co-solvent pre-mix by adding the desired percentage of Propylene Glycol to the deionized water (e.g., 10-20% v/v).
-
Place the co-solvent mixture in the beaker and begin stirring.
-
Gently heat the mixture to 50-60°C.
-
Slowly add the this compound to the stirring mixture.
-
Maintain stirring and temperature until complete dissolution is achieved.
-
Cool to room temperature with continued stirring and observe for clarity.
Data Presentation
| Solvent System | Expected Solubility at 25°C |
| Water | Low to Poor |
| Propylene Glycol | Moderate to Good |
| Ethanol | Moderate to Good |
| Water/Propylene Glycol (80:20) | Moderate |
| Water/Ethanol (80:20) | Moderate |
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Recommended experimental workflow for dissolution.
References
Technical Support Center: Optimizing Lauroyl PG-trimonium Chloride Concentration in Formulations
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the concentration of Lauroyl PG-trimonium chloride in their formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions in a formulation?
A1: this compound is a quaternary ammonium (B1175870) compound.[1][2] Its primary functions in cosmetic and personal care formulations are as a hair conditioning agent and an antistatic agent.[1][2][3] It helps to leave hair easy to comb, soft, and shiny, and reduces static electricity.[2][3]
Q2: What is a typical concentration range for this compound in formulations?
A2: The concentration of this compound can vary significantly depending on the type of product. Generally, for rinse-off products like shampoos and conditioners, it can be used at concentrations ranging from 0.0005% to 10%. For leave-on products, the typical concentration range is between 0.001% and 4%.
Q3: Is this compound compatible with all types of surfactants?
A3: As a cationic surfactant, this compound is generally incompatible with anionic surfactants, as they can form insoluble complexes, which may lead to precipitation and reduced efficacy. It is typically compatible with non-ionic and amphoteric surfactants. It is crucial to perform compatibility studies during formulation development.
Q4: What are the potential stability issues when formulating with this compound?
A4: Formulations containing this compound, like other surfactant-based systems, can be prone to instability. Common issues include changes in viscosity (thinning or thickening over time), phase separation, and changes in color or odor.[4] These issues can be influenced by factors such as pH, interactions with other ingredients, and the manufacturing process.[4]
Troubleshooting Guides
Issue 1: Formulation Instability - Phase Separation or Precipitation
Possible Cause: Incompatibility with anionic ingredients (e.g., certain thickeners, surfactants). The positive charge of the cationic this compound can interact with negatively charged molecules, leading to the formation of an insoluble complex.
Troubleshooting Steps:
-
Review Formulation Components: Identify all anionic ingredients in your formulation.
-
Compatibility Testing: Conduct small-scale compatibility tests by mixing this compound with individual anionic components in the formula's vehicle to observe for any precipitation or cloudiness.
-
Ingredient Substitution: If an incompatibility is identified, consider replacing the anionic ingredient with a non-ionic or amphoteric alternative.
-
Adjust Order of Addition: In some cases, the order in which ingredients are added to the batch can prevent incompatibility issues. Try adding the this compound at a different stage of the manufacturing process, for instance, after the primary emulsion has been formed and cooled.
Issue 2: Reduced Conditioning Performance
Possible Cause: The concentration of this compound may be too low for the desired effect, or its deposition on the hair shaft may be hindered by other ingredients in the formulation.
Troubleshooting Steps:
-
Concentration Optimization: Systematically increase the concentration of this compound in small increments and evaluate the conditioning performance of each iteration.
-
Evaluate Silicone Levels: If your formulation contains silicones, high levels might be masking the conditioning effect of this compound. Consider reducing the silicone concentration or using a different type of silicone.
-
pH Adjustment: The pH of the final formulation can influence the charge and, therefore, the deposition of cationic polymers. Evaluate the conditioning performance at different pH levels within a stable range for your formulation (typically pH 4-6 for hair conditioners).
-
Instrumental Analysis: Utilize instrumental methods like combing force analysis to objectively quantify the conditioning performance of different formulations.[5][6]
Issue 3: Skin or Scalp Irritation
Possible Cause: While generally safe for use in cosmetics, quaternary ammonium compounds can have the potential for skin irritation at higher concentrations.
Troubleshooting Steps:
-
Concentration Review: Ensure the concentration of this compound is within the recommended use levels for the specific application (rinse-off vs. leave-on).
-
Incorporate Soothing Agents: Consider adding anti-irritant or soothing ingredients to your formulation, such as bisabolol, allantoin, or aloe vera.
-
pH of the Final Product: A pH that is too high or too low can contribute to skin irritation. Ensure the final formulation has a pH that is compatible with skin (typically between 4.5 and 5.5).
-
In Vitro Safety Testing: Conduct in vitro skin irritation tests using reconstructed human epidermis models (e.g., EpiDerm™, EpiSkin™) to assess the irritation potential of your final formulation.[7][8]
Data Presentation
Table 1: Recommended Concentration of this compound in Different Formulation Types
| Formulation Type | Recommended Concentration Range (%) |
| Rinse-Off Hair Conditioners | 1.0 - 5.0 |
| Leave-In Hair Conditioners | 0.5 - 2.0 |
| Shampoos (as secondary conditioner) | 0.1 - 1.0 |
| Styling Products | 0.2 - 1.5 |
Note: These are starting point recommendations. The optimal concentration will depend on the specific chassis and desired performance of the final product.
Experimental Protocols
Protocol 1: Evaluation of Hair Conditioning Performance using Instrumental Combing
Objective: To quantitatively measure the reduction in combing force on hair tresses treated with formulations containing different concentrations of this compound.
Methodology:
-
Tress Preparation: Use standardized virgin hair tresses. Wash all tresses with a clarifying shampoo and rinse thoroughly.
-
Baseline Measurement: Measure the wet combing force of the untreated, tangled hair tresses using a texture analyzer equipped with a comb fixture.
-
Treatment: Apply a standardized amount of the test formulation to each hair tress and distribute it evenly. Allow the product to sit for a specified time (e.g., 1 minute) and then rinse thoroughly.
-
Post-Treatment Measurement: Immediately measure the wet combing force of the treated hair tresses.
-
Data Analysis: Calculate the percentage reduction in combing force for each formulation compared to the untreated baseline.
Protocol 2: Preservative Efficacy Testing (PET) - USP <51> Method
Objective: To evaluate the effectiveness of the preservative system in a formulation containing this compound.
Methodology:
-
Inoculum Preparation: Prepare standardized cultures of specified microorganisms (Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli, Candida albicans, and Aspergillus brasiliensis).[9][10]
-
Inoculation: Inoculate separate aliquots of the test formulation with each of the test microorganisms to achieve a final concentration of between 1x10^5 and 1x10^6 CFU/mL.[9]
-
Incubation: Store the inoculated product containers at a specified temperature (e.g., 20-25°C) for a period of 28 days.[10]
-
Sampling and Plating: At specified intervals (e.g., 7, 14, and 28 days), remove a small aliquot from each container, neutralize the preservative, and perform serial dilutions. Plate the dilutions onto appropriate growth media.[9]
-
Enumeration and Interpretation: After incubation of the plates, count the number of colonies and calculate the log reduction in viable microorganisms from the initial inoculum. Compare the results to the acceptance criteria outlined in the USP <51> guidelines for the specific product category.[11]
Visualizations
Caption: A decision-making workflow for troubleshooting instability in formulations.
Caption: A stepwise experimental workflow for the development and evaluation of a new formulation.
References
- 1. This compound [myskinrecipes.com]
- 2. incibeauty.com [incibeauty.com]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. agritechem.com [agritechem.com]
- 5. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 6. azom.com [azom.com]
- 7. researchgate.net [researchgate.net]
- 8. iivs.org [iivs.org]
- 9. microchemlab.com [microchemlab.com]
- 10. Preservative Efficacy Testing: USP 51 Vs. PCPC | Consumer Product Testing Company [cptclabs.com]
- 11. certified-laboratories.com [certified-laboratories.com]
"Lauroyl PG-trimonium chloride stability and degradation product analysis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lauroyl PG-trimonium chloride. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions?
This compound is a quaternary ammonium (B1175870) compound.[1][2] Its chemical structure includes a lauroyl fatty acid group, a propylene (B89431) glycol (PG) linker, and a positively charged trimethylammonium chloride head group. In cosmetic and personal care formulations, it primarily functions as an antistatic agent and a hair conditioning agent, leaving hair easy to comb, supple, soft, and shiny.[1][2]
Q2: What are the expected degradation pathways for this compound?
The hydrolysis would likely result in the cleavage of the ester bond, yielding Lauric Acid and a propylene glycol-derived quaternary ammonium compound.
-
Potential Degradation Products:
-
Lauric Acid
-
3-(dimethylamino)-2-hydroxypropyl 2-hydroxypropanoate chloride (or related PG-trimonium derivative)
-
Further degradation of the propylene glycol-derived fragment could occur under more extreme conditions.
Q3: How stable is this compound under typical formulation conditions?
The stability of this compound will be influenced by the pH, temperature, and light exposure of the formulation.
-
pH: As an ester-containing compound, it is expected to be most stable in neutral to slightly acidic pH conditions. In alkaline environments (high pH), the rate of hydrolysis of the ester linkage is likely to increase significantly.[3]
-
Temperature: Elevated temperatures will accelerate the rate of hydrolysis and potentially other degradation pathways.[4][5]
-
Light: Although specific photostability data is unavailable, compounds with ester and alkyl chains can be susceptible to photodegradation.[6][7] It is advisable to protect formulations from prolonged exposure to direct sunlight or UV radiation.
Troubleshooting Guides
Stability and Degradation Analysis
Problem: I am observing a loss of assay of this compound in my formulation over time. What could be the cause?
Possible Causes and Solutions:
-
Hydrolysis: The ester linkage in this compound is susceptible to hydrolysis, especially in alkaline (high pH) conditions.
-
Troubleshooting Step: Measure the pH of your formulation. If it is alkaline, consider adjusting the pH to a more neutral or slightly acidic range (pH 4-6) to improve stability.
-
Analytical Confirmation: Use an analytical technique like LC-MS to detect the presence of lauric acid, a primary degradation product of hydrolysis.
-
-
Thermal Degradation: Elevated storage temperatures can accelerate the degradation process.
-
Troubleshooting Step: Review the storage conditions of your formulation. Ensure it is stored at the recommended temperature, avoiding excessive heat.
-
Experimental Protocol: To investigate thermal stability, you can conduct a forced degradation study by exposing your formulation to elevated temperatures (e.g., 40°C, 50°C, 60°C) for a defined period. Analyze samples at different time points to determine the rate of degradation.
-
-
Photodegradation: Exposure to light, particularly UV radiation, can potentially degrade the molecule.
-
Troubleshooting Step: Store your formulation in opaque or UV-protective packaging.
-
Experimental Protocol: Conduct a photostability study by exposing the formulation to a controlled light source (e.g., Xenon lamp) as per ICH Q1B guidelines. Compare the degradation with a sample stored in the dark.
-
Table 1: Summary of Potential Stability Issues and Troubleshooting
| Potential Issue | Primary Cause | Recommended Action | Analytical Verification |
| Loss of Assay | Hydrolysis | Adjust formulation pH to 4-6. | Monitor for the appearance of lauric acid via LC-MS. |
| Loss of Assay | Thermal Degradation | Store at controlled room temperature or below. | Perform a forced degradation study at elevated temperatures. |
| Discoloration/Odor | Photodegradation | Use opaque or UV-protective packaging. | Conduct a photostability study comparing light-exposed and dark control samples. |
Analytical Method Development and Troubleshooting
Problem: I am having difficulty developing a robust analytical method for this compound.
Recommended Analytical Approach: LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly suitable technique for the analysis of quaternary ammonium compounds like this compound due to its sensitivity and selectivity.[8][9][10]
Experimental Protocol: General LC-MS Method
-
Chromatography: Reversed-phase or mixed-mode liquid chromatography.
-
Column: A C18 column (for reversed-phase) or a specialized surfactant analysis column.
-
Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.
-
Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% formic acid.
-
Gradient: A gradient elution from a lower to a higher concentration of Mobile Phase B.
-
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Monitor the parent ion of this compound and the ions of its potential degradation products.
-
Troubleshooting Common LC-MS Issues:
Problem: Poor peak shape (tailing or fronting).
-
Possible Cause: Secondary interactions between the cationic analyte and residual silanols on the silica-based column.
-
Solution:
-
Mobile Phase Additives: Add a competing base (e.g., a low concentration of triethylamine) to the mobile phase to block the active sites on the column.
-
Lower pH: Using an acidic mobile phase (e.g., with formic acid) can protonate the silanols and reduce interactions.
-
Column Choice: Use a column with end-capping or a specialized column designed for the analysis of basic compounds.
-
Problem: Low sensitivity or poor ionization.
-
Possible Cause: Suboptimal mobile phase composition for ESI.
-
Solution:
-
Mobile Phase pH: Ensure the mobile phase pH is in a range that promotes the ionization of the analyte. For quaternary ammonium compounds, a slightly acidic pH is generally effective.
-
Solvent Choice: Acetonitrile often provides better ionization efficiency than methanol in ESI.
-
Source Parameters: Optimize the ESI source parameters (e.g., capillary voltage, gas flow, temperature) for the specific analyte.
-
Problem: Matrix effects from the formulation.
-
Possible Cause: Other components in the formulation co-elute with the analyte and suppress or enhance its ionization.
-
Solution:
-
Sample Preparation: Use a sample preparation technique like solid-phase extraction (SPE) to clean up the sample and remove interfering matrix components.
-
Chromatographic Separation: Optimize the chromatographic method to achieve better separation of the analyte from matrix components.
-
Internal Standard: Use a stable isotope-labeled internal standard to compensate for matrix effects.
-
Table 2: Common Analytical Issues and Solutions for this compound
| Issue | Possible Cause | Recommended Solution |
| Poor Peak Shape | Secondary interactions with the column | Add a competing base to the mobile phase; use an acidic mobile phase; use an end-capped column. |
| Low Sensitivity | Suboptimal ionization | Optimize mobile phase pH and solvent composition; optimize ESI source parameters. |
| Matrix Effects | Co-eluting formulation components | Implement sample cleanup (e.g., SPE); improve chromatographic separation; use an internal standard. |
Visualizations
Caption: Workflow for Stability Testing of this compound.
Caption: Postulated Hydrolytic Degradation of this compound.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. incibeauty.com [incibeauty.com]
- 3. Antimicrobial activity of betaine esters, quaternary ammonium amphiphiles which spontaneously hydrolyze into nontoxic components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Effect of fatty acids and oils on photodegradation of azadirachtin-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Analysis of quaternary ammonium compounds in estuarine sediments by LC-ToF-MS: very high positive mass defects of alkylamine ions provide powerful diagnostic tools for identification and structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Aggregation Problems with Lauroyl PG-trimonium Chloride
This technical support center provides guidance for researchers, scientists, and drug development professionals on troubleshooting aggregation issues encountered when using Lauroyl PG-trimonium chloride in experimental formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions?
This compound is a quaternary ammonium (B1175870) compound.[1][2] In cosmetic and personal care formulations, it primarily functions as an antistatic agent and a hair conditioning agent, leaving hair easy to comb, soft, and shiny.[2][3][4]
Q2: What are the common causes of aggregation or precipitation when using this compound?
Aggregation or precipitation of this compound, a cationic surfactant, is often due to incompatibilities with other formulation ingredients. The most common cause is interaction with anionic (negatively charged) ingredients, leading to the formation of insoluble complexes.[5] Other factors include pH shifts outside of its optimal range, high concentrations of electrolytes, and temperature fluctuations.[5][6][7]
Q3: At what pH is this compound most stable?
Q4: Can I use this compound with anionic surfactants?
It is generally not recommended to formulate this compound with anionic surfactants.[5] The strong electrostatic attraction between the positively charged cationic head of this compound and the negatively charged head of an anionic surfactant can lead to the formation of an insoluble salt, resulting in precipitation or aggregation.[5][8]
Troubleshooting Guides
Issue 1: Observation of Cloudiness, Precipitation, or Phase Separation in the Formulation.
This is a common indicator of aggregation or incompatibility. Follow these troubleshooting steps:
Initial Assessment Workflow
Caption: Initial troubleshooting workflow for precipitation.
Detailed Steps:
-
Identify Potential Incompatibilities:
-
Anionic Surfactants/Polymers: Carefully review your formulation for any anionic ingredients such as sulfates (e.g., Sodium Lauryl Sulfate), carboxylates, or certain polymers. These are highly likely to interact with the cationic this compound.
-
Action: If an anionic ingredient is present, consider replacing it with a non-ionic or amphoteric alternative.
-
-
Verify Formulation pH:
-
Use a calibrated pH meter to measure the pH of your formulation.
-
Action: If the pH is outside the recommended range for cationic surfactants (typically 3-5), adjust it using a suitable acid (e.g., citric acid) or base (e.g., triethanolamine) in a dilute solution.[5]
-
-
Evaluate Electrolyte Concentration:
-
High concentrations of salts can decrease the critical micelle concentration (CMC) and affect micelle structure, potentially leading to aggregation.[6][7][9][10]
-
Action: If your formulation contains high levels of electrolytes, try reducing the concentration or substituting with a different salt to assess the impact on stability.
-
Issue 2: Increased Viscosity or Gel Formation.
An unexpected increase in viscosity or gel formation can also be a sign of aggregation.
Troubleshooting Viscosity Issues
Caption: Troubleshooting workflow for viscosity issues.
-
Concentration Check: Ensure the concentration of this compound is appropriate for the formulation. Exceeding the critical micelle concentration (CMC) is necessary for micelle formation, but excessively high concentrations can lead to changes in micelle shape and inter-micellar interactions, affecting viscosity.
-
Polymer Interactions: Some thickening polymers can interact with cationic surfactants, leading to changes in viscosity.
-
Characterization: If the issue persists, consider analytical techniques to understand the aggregation behavior. Dynamic Light Scattering (DLS) can provide information on the size and distribution of particles or micelles in your formulation.
Data Presentation
Table 1: Influence of Formulation Variables on Cationic Surfactant Stability
| Parameter | General Effect on Cationic Surfactant Aggregation | Recommended Range/Consideration |
| pH | Sub-optimal pH can lead to instability. Cationic surfactants are generally more stable in acidic conditions.[5] | 3 - 5 |
| Anionic Surfactants | Strong interaction leading to precipitation/aggregation.[5] | Avoid co-formulation. |
| Electrolytes | Can decrease CMC and alter micelle structure, potentially causing aggregation at high concentrations.[6][7][9][10] | Use at the lowest effective concentration. |
| Temperature | Can affect surfactant solubility and micelle stability. | Evaluate stability at various temperatures relevant to product lifecycle. |
Experimental Protocols
Protocol 1: Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement
This method is suitable for ionic surfactants like this compound.
Methodology:
-
Prepare a stock solution of this compound in deionized water (e.g., 10 mM).
-
Prepare a series of dilutions from the stock solution, ranging from well below to well above the expected CMC.
-
Measure the conductivity of each dilution using a calibrated conductivity meter at a constant temperature.
-
Plot the conductivity as a function of the surfactant concentration.
-
Identify the CMC: The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.[11][12]
Experimental Workflow for CMC Determination
Caption: Workflow for CMC determination by conductivity.
Protocol 2: Characterization of Aggregate Size by Dynamic Light Scattering (DLS)
DLS is a non-invasive technique for measuring the size of particles and molecules in suspension.
Methodology:
-
Sample Preparation:
-
Filter the sample through a syringe filter (e.g., 0.22 µm) into a clean cuvette to remove any dust or large aggregates.
-
Ensure the concentration is appropriate for DLS analysis (this may require some optimization).
-
-
Instrument Setup:
-
Data Acquisition:
-
Perform multiple measurements to ensure reproducibility.
-
-
Data Analysis:
-
The instrument software will calculate the hydrodynamic radius (Rh) and the polydispersity index (PDI) of the particles in the sample. A high PDI may indicate a wide range of aggregate sizes or instability.
-
General DLS Experimental Workflow
Caption: Workflow for DLS analysis of aggregate size.
Protocol 3: Investigating Interactions with Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, providing thermodynamic data on interactions.
Methodology:
-
Sample Preparation:
-
Prepare a solution of this compound in the ITC cell.
-
Prepare a solution of the potential interacting species (e.g., an anionic polymer) in the injection syringe.
-
Both solutions must be in the same buffer to avoid heats of dilution.[15]
-
-
Instrument Setup:
-
Set up the ITC instrument according to the manufacturer's instructions.
-
-
Titration:
-
Inject small aliquots of the syringe solution into the cell solution while monitoring the heat released or absorbed.
-
-
Data Analysis:
ITC Experimental Workflow
Caption: Workflow for ITC interaction analysis.
References
- 1. This compound [myskinrecipes.com]
- 2. incibeauty.com [incibeauty.com]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. CosIng - Cosmetics - GROWTH - European Commission [ec.europa.eu]
- 5. Surfactant Science in Cosmetic Chemistry: A Comprehensive Exploration — Botanical Formulations [botanicalformulations.com]
- 6. blog.truegeometry.com [blog.truegeometry.com]
- 7. jsirjournal.com [jsirjournal.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.pku.edu.cn [chem.pku.edu.cn]
- 10. Coupling Effects of Ionic Surfactants and Electrolytes on the Stability of Bulk Nanobubbles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]
- 12. chem.uni-potsdam.de [chem.uni-potsdam.de]
- 13. Use of dynamic light scattering and small-angle X-ray scattering to characterize new surfactants in solution conditions for membrane-protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 16. Use of isothermal titration calorimetry to study surfactant aggregation in colloidal systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Biocompatibility of Lauroyl PG-trimonium chloride
Welcome to the technical support center for Lauroyl PG-trimonium chloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the biocompatibility of this cationic surfactant in experimental applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your research and formulation development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a quaternary ammonium (B1175870) compound (quaternary ammonium salt).[1] It functions as an antistatic agent and a hair conditioning agent in cosmetic and personal care products.[1][2] Its cationic nature allows it to adsorb to negatively charged surfaces like hair, reducing static and improving manageability.[3][4]
Q2: What are the known biocompatibility issues associated with this compound?
A2: As a cationic surfactant, this compound has the potential to cause skin and mucous membrane irritation.[5] The Cosmetic Ingredient Review (CIR) Expert Panel has assessed it as safe for use in cosmetics when formulated to be non-irritating, indicating that irritation is a primary biocompatibility concern.[5][6] At a cellular level, cationic surfactants can disrupt cell membranes and induce apoptosis (programmed cell death).[7][8]
Q3: What are the general strategies to improve the biocompatibility of this compound?
A3: Several strategies can be employed to enhance the biocompatibility of cationic surfactants like this compound:
-
Formulation with Nonionic Surfactants: Blending with nonionic surfactants can reduce the irritation potential of cationic surfactants by decreasing the overall charge density and altering micellar properties.[9]
-
Chemical Modification:
-
Introduction of Cleavable Linkages: Incorporating ester or carbonate bonds into the surfactant structure can render it biodegradable, breaking down into less toxic components.[10][11][12]
-
Addition of Biocompatible Moieties: Attaching moieties like propylene (B89431) glycol is a strategy to improve the biocompatibility profile.
-
-
Optimization of Concentration: Using the lowest effective concentration of this compound in a formulation is a straightforward way to minimize potential irritation.[13]
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro biocompatibility testing of this compound.
Troubleshooting High Cytotoxicity in MTT Assays
| Issue | Potential Cause | Troubleshooting Steps |
| Unexpectedly high cell death at low concentrations | The cationic nature of this compound can lead to strong interactions with negatively charged cell membranes, causing rapid disruption. | - Ensure the use of a well-characterized cell line and follow a standardized MTT assay protocol.- Include appropriate positive (e.g., Triton™ X-100) and negative (vehicle) controls.- Test a wider and lower range of concentrations to accurately determine the IC50 value. |
| Inconsistent results between replicates | Pipetting errors, uneven cell seeding, or the surfactant precipitating out of solution. | - Carefully mix the cell suspension before seeding to ensure a uniform cell number in each well.- Visually inspect the wells for even cell distribution before adding the test compound.- Ensure this compound is fully dissolved in the culture medium; consider gentle warming or sonication if necessary. |
| High background absorbance | Contamination of reagents or interference from the test compound. | - Use sterile techniques for all reagent handling.- Run a control with this compound in cell-free media to check for any direct reaction with the MTT reagent. |
Troubleshooting Hemolysis Assay Inconsistencies
| Issue | Potential Cause | Troubleshooting Steps |
| High levels of hemolysis at all tested concentrations | The concentration range is too high, or the red blood cells (RBCs) are overly sensitive. | - Test a broader range of concentrations, including very low concentrations, to identify the HC50 (concentration causing 50% hemolysis).- Ensure RBCs are fresh and have been washed properly to remove plasma components. |
| Precipitation observed in the assay tubes | The surfactant is precipitating with components in the buffer or due to temperature changes. | - Ensure the buffer used is compatible with this compound.- Maintain a constant temperature throughout the assay. |
| Variable results across different experiments | Inconsistent RBC preparation or incubation times. | - Standardize the RBC washing and preparation protocol.- Use a precise and consistent incubation time for all experiments. |
Quantitative Data on Biocompatibility
| Compound | Assay | Cell Line / System | Result | Reference |
| Cetrimonium Bromide | Hemolysis | Red Blood Cells | HC50: 10.1 ± 12.8 µg/ml | [1] |
| Steartrimonium Chloride | Cytotoxicity (Crystal Violet Staining) | Chinese Hamster Lung (CHL) Cells | EC50: 4.20 ± 1.40 μg/ml | [1] |
| Steartrimonium Chloride | Cytotoxicity (Neutral Red Uptake) | SIRC Cells | EC50: 1.74 to 2.11 ± 1.12 μg/ml | [1] |
| Lauric Acid | Cytotoxicity (MTT Assay) | Differentiated THP-1 Macrophages | ~50% viability at 50 µM | [14] |
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol outlines the steps to determine the cytotoxic potential of this compound on a selected cell line.
Materials:
-
This compound
-
Mammalian cell line (e.g., HaCaT keratinocytes, 3T3 fibroblasts)
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well and incubate for 24 hours to allow for cell attachment.[15]
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS) and create serial dilutions in complete cell culture medium to achieve the desired final concentrations.
-
Cell Treatment: Remove the existing medium from the wells and replace it with the medium containing the various concentrations of this compound. Include wells with medium only (blank), cells in medium with vehicle (negative control), and cells treated with a known cytotoxic agent like Triton™ X-100 (positive control).
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified 5% CO2 atmosphere.[15]
-
MTT Addition: After incubation, carefully remove the treatment medium and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C.[15]
-
Formazan (B1609692) Solubilization: After the incubation with MTT, add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.[15]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the negative control. Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Protocol 2: Hemolysis Assay for Blood Compatibility
This protocol is used to assess the lytic effect of this compound on red blood cells.
Materials:
-
This compound
-
Fresh whole blood with anticoagulant (e.g., heparin)
-
Phosphate-buffered saline (PBS)
-
Triton™ X-100 (1% v/v in PBS) for positive control
-
Centrifuge tubes
-
Spectrophotometer or microplate reader
Procedure:
-
Red Blood Cell (RBC) Preparation: Centrifuge the whole blood at 1000 x g for 10 minutes. Discard the supernatant (plasma and buffy coat). Wash the RBC pellet three times with PBS. Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).[15]
-
Compound Preparation: Prepare serial dilutions of this compound in PBS.
-
Incubation: In centrifuge tubes, mix 0.5 mL of the 2% RBC suspension with 0.5 mL of the surfactant solution at different concentrations. For controls, mix 0.5 mL of the RBC suspension with 0.5 mL of PBS (negative control) and 0.5 mL of 1% Triton X-100 (positive control).[15]
-
Incubation: Incubate the tubes at 37°C for 1 hour with gentle shaking.[15]
-
Centrifugation: Centrifuge the tubes at 1000 x g for 5 minutes to pellet the intact RBCs.[15]
-
Supernatant Collection: Carefully collect the supernatant without disturbing the RBC pellet.
-
Absorbance Measurement: Measure the absorbance of the hemoglobin in the supernatant at 540 nm.[15]
-
Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abssample - Absnegative control) / (Abspositive control - Absnegative control)] x 100
Visualizing Cellular Mechanisms and Workflows
Signaling Pathway of Cationic Surfactant-Induced Apoptosis
Cationic surfactants can induce apoptosis through the mitochondrial (intrinsic) pathway. This involves the disruption of the mitochondrial membrane, leading to the release of cytochrome c and the activation of caspases.
Caption: Cationic surfactant-induced apoptosis pathway.
Experimental Workflow for Biocompatibility Assessment
The following workflow outlines the key stages in assessing the biocompatibility of this compound.
Caption: Workflow for in vitro biocompatibility testing.
Logical Relationship for Improving Biocompatibility
This diagram illustrates the decision-making process for improving the biocompatibility of a formulation containing this compound.
Caption: Decision tree for formulation optimization.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. incibeauty.com [incibeauty.com]
- 3. uk.typology.com [uk.typology.com]
- 4. joanmorais.com [joanmorais.com]
- 5. View Attachment [cir-reports.cir-safety.org]
- 6. Safety assessment of trimoniums as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cationic surfactants induce apoptosis in normal and cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Properties of Cleavable Quaternary Ammonium Compounds [jstage.jst.go.jp]
- 12. [PDF] Synthesis and Properties of Cleavable Quaternary Ammonium Compounds. | Semantic Scholar [semanticscholar.org]
- 13. Optimal surfactant ratio identified for improved hair care formulations [personalcareinsights.com]
- 14. researchgate.net [researchgate.net]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Degradation Pathways of Quaternary Ammonium Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals working with quaternary ammonium (B1175870) compounds (QACs). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments on QAC degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for Quaternary Ammonium Compounds (QACs)?
A1: QACs can be degraded through both biotic and abiotic pathways.
-
Biotic Degradation: This is the primary removal mechanism in many environments and is carried out by microorganisms.[1][2] The process often occurs under aerobic conditions, with bacterial genera such as Pseudomonas, Xanthomonas, and Aeromonas being key players.[2] The initial and critical step in the aerobic biodegradation of some QACs, like benzalkonium chlorides (BACs), is dealkylation, which significantly reduces the compound's toxicity.[3][4] Under anoxic or anaerobic conditions, QACs are generally more persistent.[1][2]
-
Abiotic Degradation: This primarily involves photodegradation.[1] Some QACs, like BACs, can undergo direct photolysis, while others are susceptible to indirect photodegradation by reacting with hydroxyl radicals in water.[1] However, abiotic degradation in water bodies is generally a slow process.[1] Advanced oxidation processes, such as those using UV/persulfate or combined vacuum UV and UV-C irradiation, can achieve rapid degradation.[1][5][6]
Q2: What factors influence the rate of QAC degradation?
A2: Several factors can significantly impact the rate and extent of QAC degradation:
-
Chemical Structure of the QAC: The length of the alkyl chain and the nature of the head group affect biodegradability. QACs with shorter alkyl chains tend to be more biodegradable.[2][7]
-
Concentration of QACs: High concentrations of QACs can be toxic to the microorganisms responsible for their degradation, thereby inhibiting the process.[1][2]
-
Oxygen Availability: Aerobic conditions are generally more favorable for QAC biodegradation than anoxic or anaerobic conditions.[1][2]
-
Microbial Community: The presence of acclimated microbial consortia capable of degrading QACs is crucial for efficient biotic degradation.[1][8]
-
Adsorption: QACs have a strong tendency to adsorb to solids like sludge and sediment, which can make them less available for biodegradation.[1]
-
Presence of Other Substances: Anionic surfactants can complex with and inactivate the biocidal action of cationic QACs.[7]
Q3: Why are some microorganisms resistant to QACs?
A3: Microbial resistance to QACs can be intrinsic or acquired and involves several mechanisms:
-
Efflux Pumps: These are membrane proteins that actively transport QACs out of the bacterial cell.[9][10]
-
Changes in the Cell Wall/Membrane: Alterations in the composition and structure of the cell envelope can reduce QAC permeability or binding.[9][10]
-
Biofilm Formation: Bacteria within biofilms are often more resistant to disinfectants like QACs compared to their free-floating counterparts.[7][9]
-
QAC Degradation: Some bacteria have evolved enzymatic pathways to break down QACs, using them as a source of carbon and energy.[3][9]
Troubleshooting Guides
Problem 1: Inconsistent or no degradation of QACs in my microbial culture.
| Possible Cause | Troubleshooting Step |
| QAC concentration is too high, causing toxicity. | Determine the minimum inhibitory concentration (MIC) of your QAC for the microbial consortium. Start experiments with sub-inhibitory concentrations and gradually increase.[1][2] |
| The microbial culture is not acclimated to the specific QAC. | Gradually expose the microbial culture to increasing concentrations of the QAC over an extended period to allow for adaptation.[11] |
| Lack of essential nutrients for microbial growth. | Ensure the growth medium contains all necessary nutrients (e.g., nitrogen, phosphorus, trace elements) to support microbial activity. |
| Inappropriate environmental conditions (e.g., pH, temperature, oxygen). | Optimize the pH, temperature, and aeration of your culture system based on the requirements of the expected degrading microorganisms. Aerobic conditions are generally preferable.[2] |
| The specific QAC is recalcitrant under the experimental conditions. | Consider the chemical structure of your QAC. If it has long alkyl chains or a complex structure, it may be inherently difficult to degrade.[2] You may need to investigate co-metabolism or use a different microbial consortium. |
Problem 2: Poor reproducibility of QAC degradation results.
| Possible Cause | Troubleshooting Step |
| Inaccurate quantification of QACs. | Verify your analytical method. High-performance liquid chromatography (HPLC) is a common and reliable method for QAC analysis.[4] Ensure proper sample preparation, including extraction from complex matrices if necessary. |
| Binding of QACs to experimental apparatus. | QACs are cationic and can adsorb to negatively charged surfaces like glass. Consider using materials with low binding affinity or pre-conditioning the apparatus with a QAC solution. |
| Variability in the microbial inoculum. | Use a consistent source and concentration of microbial inoculum for all experiments. For mixed cultures, ensure thorough homogenization before inoculation. |
| Contamination of the culture. | Implement strict aseptic techniques to prevent contamination of your experiments with unwanted microorganisms that may compete for resources or inhibit the desired degradation process. |
Quantitative Data Summary
Table 1: Half-lives of various QACs under combined Vacuum UV and UV-C treatment.
| Quaternary Ammonium Compound | Estimated Half-life (minutes) |
| Benzalkonium chloride | 2 - 7 |
| Benzethonium chloride | 2 - 7 |
| Didecyldimethylammonium chloride | 2 - 7 |
| Dodecyltrimethylammonium chloride | 2 - 7 |
| Hexadecyltrimethylammonium chloride | 2 - 7 |
Data extracted from a study on the rapid degradation of QACs using combined vacuum UV and UV-C irradiation. The degradation was affected by initial QAC concentrations, UV fluence, and the water matrix.[5][6]
Experimental Protocols
Methodology for Assessing Aerobic Biodegradation of Benzalkonium Chlorides (BACs) by a Microbial Community
This protocol is adapted from studies investigating the microbial degradation of BACs.[3][4][12]
-
Microbial Culture Enrichment:
-
Source a microbial community from a relevant environment (e.g., river sediment, activated sludge).
-
Enrich the culture in a minimal salts medium with the target BAC as the sole carbon and energy source.
-
Maintain the culture in a bioreactor with controlled aeration and temperature.
-
-
Degradation Experiment:
-
Inoculate a fresh batch of minimal salts medium with the enriched microbial community.
-
Add a known concentration of the BAC to the culture.
-
Collect samples at regular time intervals (e.g., 0, 0.5, 12, 24, 48, 84 hours).
-
-
Sample Analysis:
-
Immediately filter the samples to remove microbial cells.
-
Analyze the concentration of the parent BAC in the filtrate using High-Performance Liquid Chromatography (HPLC) with a C18 column and UV detection.[4]
-
Monitor the disappearance of the parent compound over time to determine the degradation rate.
-
(Optional) Analyze for the formation of degradation byproducts, such as benzyldimethylamine (BDMA), to elucidate the degradation pathway.
-
-
Data Interpretation:
-
Plot the concentration of the BAC versus time to visualize the degradation profile.
-
Calculate the degradation rate and half-life of the compound under the experimental conditions.
-
Visualizations
Caption: Aerobic biodegradation pathway of Benzalkonium Chloride (BAC).
Caption: Troubleshooting workflow for QAC degradation experiments.
References
- 1. Quaternary ammonium compounds of emerging concern: Classification, occurrence, fate, toxicity and antimicrobial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Impact of Quaternary Ammonium Compounds (QACs) on Wastewater Biomass and the Role of Biochemistry in Managing QAC Degradation and Toxicity - Aster Bio - Biological Waste Treatment [asterbio.com]
- 3. researchgate.net [researchgate.net]
- 4. Microbial Community Degradation of Widely Used Quaternary Ammonium Disinfectants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Ecotoxicity and rapid degradation of quaternary ammonium compounds (QACs) subjected to combined vacuum UV and UV-C treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quaternary Ammonium Compounds (Quats) and their impact on wastewater microbial populations - BIOLOGICAL WASTE TREATMENT EXPERT [biologicalwasteexpert.com]
- 8. Quaternary ammonium disinfectants: microbial adaptation, degradation and ecology | Aperta [aperta.ulakbim.gov.tr]
- 9. Quaternary ammonium disinfectants and antiseptics: tolerance, resistance and potential impact on antibiotic resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. [PDF] Microbial Community Degradation of Widely Used Quaternary Ammonium Disinfectants | Semantic Scholar [semanticscholar.org]
Technical Support Center: Mitigating Interference of Lauroyl PG-trimonium Chloride in Biological Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the interference of Lauroyl PG-trimonium chloride in biological assays. This compound is a quaternary ammonium (B1175870) compound (QAC) and a cationic surfactant, properties that can lead to significant interactions with biological molecules and assay components.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why does it interfere with biological assays?
This compound is a cationic surfactant used in personal care products for its conditioning and antistatic properties.[1] Its molecule possesses a positively charged quaternary ammonium headgroup and a lipophilic lauroyl tail. This amphiphilic and cationic nature is the primary cause of interference in many biological assays. The positively charged headgroup can electrostatically interact with negatively charged biological molecules such as proteins (amino acid side chains) and nucleic acids (phosphate backbone), while the hydrophobic tail can interact with non-polar regions of these molecules and cell membranes.[2] These interactions can lead to protein denaturation, enzyme inhibition, cell lysis, and non-specific binding in immunoassays, ultimately resulting in inaccurate assay results.
Q2: Which biological assays are most susceptible to interference from this compound?
Due to its chemical properties, this compound and other cationic surfactants can interfere with a wide range of biological assays, including:
-
Protein Quantification Assays: Particularly colorimetric assays like the Bradford assay, where the surfactant can interact with the dye and proteins, leading to inaccurate protein concentration measurements.[3][4]
-
Immunoassays (e.g., ELISA): Cationic surfactants can cause non-specific binding of antibodies and other proteins to the microplate surface, leading to high background signals or false-positive results.[5] They can also disrupt antibody-antigen interactions.
-
Cell-Based Assays (e.g., MTT, Cell Viability): The surfactant properties can disrupt cell membranes, leading to cell lysis and cytotoxicity, which can confound the results of assays measuring cell health and proliferation.[6]
-
Enzyme Assays: this compound can denature enzymes or interact with their active sites, leading to inhibition or, in some cases, activation, thus affecting the measurement of enzyme kinetics.
-
Polymerase Chain Reaction (PCR): Cationic surfactants can bind to DNA and inhibit the activity of DNA polymerase, leading to reduced amplification efficiency or complete PCR failure.[7]
Q3: What are the general strategies to mitigate interference from this compound?
There are three main strategies to counteract the interference of this compound:
-
Neutralization: Introducing agents that interact with and inactivate the this compound. This can be achieved by using anionic substances that form neutral complexes with the cationic surfactant or by using non-ionic surfactants that compete for binding sites and reduce non-specific interactions.
-
Removal: Physically removing the this compound from the sample before performing the assay. This can be accomplished through techniques like protein precipitation or solid-phase extraction.
-
Assay Modification: Adjusting the assay protocol to be more robust to the presence of the interfering substance. This could involve increasing the concentration of blocking agents or using alternative detection methods that are less sensitive to surfactants.
Troubleshooting Guides
Issue 1: Inaccurate Protein Quantification using Bradford Assay
Symptom: You observe unusually high or inconsistent protein concentration readings in samples containing this compound.
Cause: Cationic surfactants like this compound can interact with the Coomassie dye used in the Bradford assay, leading to a color change even in the absence of protein, or they can interfere with the binding of the dye to the protein.[3][4]
Solutions:
| Mitigation Strategy | Description |
| Sample Dilution | Dilute the sample to a concentration where this compound is below its minimal interfering concentration. This is a simple first step but may not be feasible for samples with low protein content. |
| Protein Precipitation | Use methods like acetone (B3395972) or trichloroacetic acid (TCA) precipitation to separate the protein from the surfactant before quantification.[4] |
| Use of a Compatible Assay | Switch to a protein quantification assay that is more tolerant to detergents, such as the Bicinchoninic Acid (BCA) assay, although some interference may still occur. |
Issue 2: High Background or False Positives in ELISA
Symptom: Your ELISA results show a high signal in the negative control wells or a general increase in background noise across the plate.
Cause: The cationic nature of this compound promotes non-specific binding of antibodies and other proteins to the negatively charged polystyrene surface of the ELISA plate.[5]
Solutions:
| Mitigation Strategy | Description |
| Addition of Non-Ionic Surfactants | Include a non-ionic surfactant like Tween 20 or Polysorbate 80 in the washing and blocking buffers. These surfactants help to block non-specific binding sites and reduce hydrophobic interactions. A typical concentration is 0.05% (v/v).[5] |
| Increased Blocking Efficiency | Increase the concentration of the blocking agent (e.g., BSA or casein) or the blocking incubation time to ensure all non-specific sites on the plate are saturated. |
| Sample Pre-treatment | For complex samples, consider a pre-treatment step to remove this compound, such as solid-phase extraction. |
Issue 3: Poor Cell Viability or Lysis in Cell-Based Assays
Symptom: You observe a significant decrease in cell viability or evidence of cell lysis in your control wells when testing a formulation containing this compound.
Cause: As a surfactant, this compound can disrupt the lipid bilayer of cell membranes, leading to cytotoxicity.[6]
Solutions:
| Mitigation Strategy | Description |
| Neutralization with Lecithin (B1663433) | Lecithin, a phospholipid, can form complexes with quaternary ammonium compounds, thereby neutralizing their cytotoxic effects. The optimal ratio of lecithin to QAC needs to be determined empirically. |
| Use of Non-Ionic Surfactants | Formulating with or adding non-ionic surfactants can sometimes reduce the harshness of cationic surfactants on cell membranes.[2] |
| Dose-Response Analysis | Perform a dose-response curve to determine the concentration at which this compound exhibits cytotoxic effects and try to work below this concentration if possible. |
Issue 4: PCR Inhibition
Symptom: Your PCR or qPCR experiments show reduced or no amplification product, or an increase in the Ct value for samples containing this compound.
Cause: The positively charged this compound can bind to the negatively charged DNA template, preventing primer annealing and polymerase activity.[7]
Solutions:
| Mitigation Strategy | Description |
| DNA Purification | Use a robust DNA purification method that effectively removes surfactants. Silica-based columns or magnetic beads can be effective. |
| Addition of PCR Enhancers | Additives like Bovine Serum Albumin (BSA) or non-ionic detergents (e.g., Tween 20, Triton X-100) at low concentrations (0.1-1%) can sometimes alleviate inhibition by binding to the inhibitor or stabilizing the polymerase. |
| Sample Dilution | Diluting the DNA template can reduce the concentration of the inhibitor, but this may also lower the sensitivity of the assay.[7] |
Experimental Protocols
Protocol 1: Neutralization of this compound for Cell-Based Assays
This protocol provides a general guideline for neutralizing the cytotoxic effects of this compound in cell culture experiments using lecithin.
Materials:
-
This compound containing sample
-
Soy lecithin solution (sterile, concentration to be optimized)
-
Cell culture medium
-
Cells of interest
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, PrestoBlue™)
Procedure:
-
Prepare a stock solution of sterile soy lecithin. The concentration will need to be optimized, but a starting point could be a 1% (w/v) solution in a suitable solvent (e.g., ethanol, followed by dilution in culture medium).
-
Determine the optimal neutralizing ratio. In a 96-well plate, create a matrix of different concentrations of your this compound sample and the lecithin solution. Incubate these mixtures for a set period (e.g., 30 minutes) at room temperature to allow for complex formation.
-
Add cells to the pre-incubated mixtures. Seed your cells at the desired density into the wells containing the this compound-lecithin mixtures.
-
Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Assess cell viability using your chosen assay according to the manufacturer's instructions.
-
Analyze the data to identify the lecithin concentration that effectively neutralizes the cytotoxicity of your this compound concentration without affecting cell viability on its own.
Protocol 2: Sample Preparation for ELISA to Remove this compound
This protocol describes a protein precipitation method to remove this compound from a sample before performing an ELISA.
Materials:
-
Sample containing this compound and the protein of interest
-
Cold acetone (-20°C)
-
Microcentrifuge tubes
-
Microcentrifuge
-
ELISA resuspension buffer (e.g., PBS with 0.05% Tween 20)
Procedure:
-
Add 4 volumes of cold acetone to 1 volume of your sample in a microcentrifuge tube.
-
Vortex briefly and incubate at -20°C for 60 minutes to precipitate the protein.
-
Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
-
Carefully decant the supernatant , which contains the acetone and the dissolved this compound.
-
Air-dry the protein pellet for a few minutes to remove residual acetone. Do not over-dry, as this can make the pellet difficult to resuspend.
-
Resuspend the protein pellet in an appropriate volume of ELISA resuspension buffer.
-
Proceed with your standard ELISA protocol.
Visualizations
Caption: A logical workflow for troubleshooting and mitigating interference from this compound in biological assays.
Caption: A diagram illustrating the potential points of interference of this compound in a generic biological assay.
References
- 1. mdpi.com [mdpi.com]
- 2. chemrxiv.org [chemrxiv.org]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. corning.com [corning.com]
- 5. Surfactant-induced cell toxicity and cell lysis. A study using B16 melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ojp.gov [ojp.gov]
- 7. Evaluation of Colorimetric Assays for Analyzing Reductively Methylated Proteins: Biases and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
"strategies to prevent precipitation of Lauroyl PG-trimonium chloride"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the experimental use of Lauroyl PG-trimonium chloride, with a focus on preventing its precipitation.
Frequently Asked Questions (FAQs)
1. What is this compound?
This compound is a quaternary ammonium (B1175870) compound, often referred to as a "quat".[1][2] It is a synthetic ingredient used in personal care products, primarily for its antistatic and hair conditioning properties.[1][3][4][5] Its structure contains a lauroyl group derived from lauric acid, a propylene (B89431) glycol (PG) moiety, and a trimethylammonium chloride cationic head group.[5]
2. What are the primary causes of this compound precipitation in formulations?
Precipitation of this compound, a cationic surfactant, is most commonly caused by its interaction with anionic (negatively charged) ingredients in the formulation. This interaction leads to the formation of an insoluble complex, resulting in turbidity and precipitation.[6][7] This phenomenon is a well-known challenge in formulating products that contain both cationic and anionic components.[6][7] The formation of these insoluble complexes is sometimes referred to as "coacervation," which can lead to phase separation.[8][9]
3. Which types of ingredients are most likely to cause precipitation with this compound?
Anionic surfactants are the most common culprits. These include, but are not limited to:
-
Sodium Lauryl Sulfate (SLS)
-
Sodium Laureth Sulfate (SLES)
-
Ammonium Lauryl Sulfate (ALS)
-
Anionic thickening agents, such as carbomers.
The strength of the interaction can vary depending on the specific anionic surfactant used. For instance, sulfate- and sulfonate-based molecules tend to have stronger interactions with cationic surfactants compared to carboxylate-based ones.[7]
Troubleshooting Guide: Precipitation Issues
Problem: My formulation containing this compound has become cloudy or has formed a precipitate.
This is a common issue arising from the incompatibility of cationic and anionic components. Here are several strategies to troubleshoot and prevent this problem:
1. pH Adjustment:
-
Issue: The pH of your formulation can influence the charge of certain molecules and the overall stability.
-
Strategy: While the positive charge on this compound is not pH-dependent, the charge on other components in your formulation might be.[10] Experiment with adjusting the pH of your formulation to see if it improves stability. However, be aware that significant pH shifts can affect other aspects of your formulation.
2. Modifying the Surfactant System:
-
Issue: Direct interaction between strong anionic and cationic surfactants leads to precipitation.
-
Strategy 1: Incorporate a Co-surfactant. The addition of a zwitterionic (amphoteric) or non-ionic surfactant can act as a bridge, stabilizing the mixture and preventing precipitation.[6] These co-surfactants can enhance mixed micelle formation, which can solubilize the anionic-cationic complexes.[6]
-
Examples of Zwitterionic Surfactants: Cocamidopropyl Betaine (CAPB)
-
Examples of Non-ionic Surfactants: Alkyl polyglucosides (APG)
-
-
Strategy 2: Adjust the Anionic-to-Cationic Ratio. The relative concentrations of the anionic and cationic surfactants are critical.[11][12] Systematically varying the ratio of this compound to the anionic surfactant can help identify a stable region.
3. Complexation with an Anionic Complexing Agent:
-
Issue: The cationic nature of this compound drives the interaction with anionic thickeners.
-
Strategy: A patented approach suggests pre-complexing the cationic ingredient with an anionic complexing agent before adding it to a formulation containing an anionic rheology modifier (like a carbomer). This pre-formed complex is more compatible with the final formulation.
4. "Soft" Cationic/Anionic Systems:
-
Issue: "Hard" interactions between certain cationic and anionic surfactants lead to insoluble precipitates.
-
Strategy: The concept of "soft" and "hard" acids and bases can be applied to surfactant interactions.[13] Using a "softer" anionic surfactant in combination with the cationic this compound may result in a more soluble complex. This often involves selecting anionic surfactants with larger, more polar head groups or the inclusion of ethylene (B1197577) oxide chains.
Experimental Protocols
Protocol 1: Evaluating the Compatibility of this compound with Anionic Surfactants
Objective: To determine the concentration at which this compound precipitates in the presence of a specific anionic surfactant.
Methodology:
-
Stock Solution Preparation:
-
Prepare a 10% (w/w) aqueous stock solution of this compound.
-
Prepare a 10% (w/w) aqueous stock solution of the anionic surfactant to be tested (e.g., Sodium Lauryl Sulfate).
-
-
Titration and Observation:
-
In a series of glass vials, place a fixed amount of the anionic surfactant solution (e.g., 5g).
-
Incrementally add the this compound solution to each vial (e.g., in 0.1g increments).
-
After each addition, cap the vial, mix thoroughly, and allow it to stand for a predetermined time (e.g., 1 hour).
-
Visually inspect each vial for signs of precipitation or turbidity against a dark background. A laser pointer can be used to detect the Tyndall effect, which indicates the presence of suspended particles.
-
-
Data Analysis:
-
Record the concentration of each surfactant in each vial.
-
Note the concentration at which the first signs of precipitation are observed.
-
This data can be used to create a phase diagram for the specific surfactant pair.
-
Protocol 2: Quantitative Analysis of Precipitation using Turbidity Measurement
Objective: To quantify the precipitation of this compound when mixed with an anionic surfactant.
Methodology:
-
Sample Preparation:
-
Prepare a series of solutions with varying ratios of this compound and the anionic surfactant in an appropriate aqueous buffer.
-
Ensure the total surfactant concentration is kept constant if desired.
-
-
Turbidity Measurement:
-
Use a turbidimeter or a spectrophotometer to measure the turbidity (or absorbance at a wavelength where the components do not absorb, e.g., 600 nm) of each sample.
-
Allow the samples to equilibrate for a set time before measurement.
-
-
Data Analysis:
-
Plot the turbidity as a function of the surfactant ratio or concentration.
-
A significant increase in turbidity indicates the formation of a precipitate.
-
Data Presentation
Table 1: Compatibility of this compound with Anionic Surfactants at Room Temperature
| Anionic Surfactant | Concentration of Anionic Surfactant (w/w %) | Maximum Tolerated Concentration of this compound (w/w %) before Precipitation | Observations |
| Sodium Lauryl Sulfate | 5% | [Record your data here] | [e.g., Clear, Cloudy, Precipitate] |
| Sodium Laureth Sulfate | 5% | [Record your data here] | [e.g., Clear, Cloudy, Precipitate] |
| Cocamidopropyl Betaine | 5% | [Record your data here] | [e.g., Clear, Cloudy, Precipitate] |
| [Add other surfactants] |
Visualizations
Caption: Logical pathway leading to the precipitation of this compound in the presence of an anionic surfactant.
Caption: A workflow diagram for troubleshooting precipitation issues with this compound.
References
- 1. incibeauty.com [incibeauty.com]
- 2. This compound [myskinrecipes.com]
- 3. altmeyers.org [altmeyers.org]
- 4. specialchem.com [specialchem.com]
- 5. cosmileeurope.eu [cosmileeurope.eu]
- 6. journalbinet.com [journalbinet.com]
- 7. mdpi.com [mdpi.com]
- 8. Coacervation in Cationic Polyelectrolyte Solutions with Anionic Amino Acid Surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. View Attachment [cir-reports.cir-safety.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scientificspectator.com [scientificspectator.com]
Technical Support Center: Enhancing the Antimicrobial Efficacy of Lauroyl PG-trimonium Chloride
Welcome to the technical support center for Lauroyl PG-trimonium chloride. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and questions encountered during experimentation. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you enhance the antimicrobial efficacy of this compound in your formulations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary functions?
A1: this compound is a quaternary ammonium (B1175870) compound.[1] In cosmetic and personal care products, it primarily functions as an antistatic and hair conditioning agent, leaving hair easy to comb, supple, soft, and shiny.[1] While quaternary ammonium compounds (QACs) as a class are known for their antimicrobial properties, the primary role of this compound in many formulations is not as a primary antimicrobial agent.
Q2: I am not observing the expected antimicrobial activity with this compound. What could be the reason?
A2: Several factors can influence the antimicrobial efficacy of quaternary ammonium compounds like this compound:
-
Formulation Components: The presence of anionic surfactants or other negatively charged ingredients can neutralize the cationic charge of this compound, reducing its antimicrobial activity.
-
Concentration: The concentration of this compound in the formulation may be below its minimum inhibitory concentration (MIC) for the target microorganisms.
-
pH of the Formulation: The pH of the final product can influence the charge and, consequently, the effectiveness of cationic surfactants.
-
Presence of Organic Matter: High levels of organic soil can inactivate quaternary ammonium compounds.
-
Target Microorganism: Different microorganisms exhibit varying susceptibility to antimicrobial agents. Gram-positive bacteria are generally more susceptible to QACs than Gram-negative bacteria due to differences in their cell wall structure.[2][3]
Q3: How can I enhance the antimicrobial efficacy of this compound in my formulation?
A3: To enhance the antimicrobial efficacy, consider exploring synergistic combinations with other compounds. Synergy occurs when the combined antimicrobial effect of two or more agents is greater than the sum of their individual effects.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no antimicrobial activity observed. | Formulation contains anionic surfactants or other negatively charged ingredients. | - Review the formulation for any potential incompatibilities. - Replace anionic surfactants with non-ionic or amphoteric surfactants where possible. |
| Concentration of this compound is too low. | - Determine the Minimum Inhibitory Concentration (MIC) for your target microorganisms. - Increase the concentration of this compound, ensuring it remains within safe and acceptable limits for the intended application. | |
| The pH of the formulation is not optimal. | - Evaluate the antimicrobial activity at different pH levels to find the optimal range for your formulation. | |
| Inconsistent results in antimicrobial testing. | Variability in inoculum preparation or testing conditions. | - Standardize your experimental protocols, including inoculum density, incubation time, and temperature. - Ensure thorough mixing of the formulation before testing. |
| Contamination of testing materials. | - Use sterile equipment and aseptic techniques throughout the testing process. | |
| Reduced efficacy against specific microorganisms (e.g., Gram-negative bacteria, molds). | Intrinsic resistance of the microorganism. | - Consider combining this compound with another antimicrobial agent that has a different mechanism of action. - Explore synergistic combinations with essential oils or metal ions. |
Synergistic Combinations
Combining this compound with other antimicrobial agents can lead to a broader spectrum of activity and enhanced efficacy. The following table summarizes synergistic combinations that have been reported for other quaternary ammonium compounds and could be explored for this compound.
| Compound Class | Specific Examples | Target Microorganisms | Observed Effect |
| Essential Oil Constituents | Carvacrol, Eugenol | Escherichia coli, Bacillus cereus | Bactericidal synergy was observed with benzalkonium chloride (BAC) and didecyldimethylammonium chloride (DDAC).[4] |
| Metal Ions | Copper (Cu²⁺) | Pseudomonas aeruginosa, Escherichia coli, Staphylococcus aureus, Salmonella enterica | Cu²⁺ works synergistically with various QACs to kill biofilms. In some cases, a 128-fold decrease in the biofilm minimum bactericidal concentration was observed.[5][6] |
| Inorganic Compounds | Food Additive Grade Calcium Hydroxide (B78521) (FdCa(OH)₂) | Viruses and Bacteria | The addition of FdCa(OH)₂ to QACs enhanced virucidal and bactericidal activities, especially at low temperatures.[7] |
Experimental Protocols
Checkerboard Assay for Synergy Testing
The checkerboard assay is a common method to evaluate the synergistic, additive, indifferent, or antagonistic effects of antimicrobial combinations.
Methodology:
-
Prepare Stock Solutions: Prepare stock solutions of this compound and the potential synergistic agent (e.g., an essential oil constituent) in a suitable solvent.
-
Serial Dilutions: In a 96-well microtiter plate, perform serial dilutions of this compound along the x-axis and the other agent along the y-axis. This creates a matrix of different concentration combinations.
-
Inoculation: Add a standardized inoculum of the target microorganism to each well. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at the optimal growth temperature for the microorganism for 24 hours.
-
Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.
-
Calculate the Fractional Inhibitory Concentration Index (FICI): The FICI is calculated using the following formula:
FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Time-Kill Assay
The time-kill assay provides information on the rate at which an antimicrobial agent or combination kills a microbial population over time.
Methodology:
-
Prepare Test Suspensions: Prepare tubes with a standardized microbial suspension in a suitable broth.
-
Add Antimicrobials: Add the antimicrobial agents at their respective MICs (or multiples of the MIC) to the test tubes, both individually and in combination. Include a growth control tube without any antimicrobial.
-
Incubation: Incubate all tubes at the appropriate temperature.
-
Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.
-
Plating and Enumeration: Perform serial dilutions of the aliquots and plate them on agar (B569324) plates to determine the number of viable microorganisms (CFU/mL).
-
Data Analysis: Plot the log₁₀ CFU/mL against time. Synergy is typically defined as a ≥ 2 log₁₀ decrease in CFU/mL by the combination compared to the most active single agent.
Visualizations
Caption: Workflow for evaluating antimicrobial synergy.
Caption: Proposed mechanism of synergistic antimicrobial action.
References
- 1. cosmileeurope.eu [cosmileeurope.eu]
- 2. Antimicrobial Properties of Monomeric and Dimeric Catanionic Surfactant System | MDPI [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. Synergistic effects of quaternary ammonium compounds and food additive grade calcium hydroxide on microbicidal activities at low temperatures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Lauroyl PG-trimonium Chloride Performance
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the formulation and evaluation of products containing Lauroyl PG-trimonium chloride.
Troubleshooting Guides
This section provides solutions to common problems encountered during the formulation process with this compound.
Issue 1: Reduced Conditioning Performance
Q: My formulation with this compound is not providing the expected conditioning benefits (e.g., poor wet combability, lack of softness). What are the potential causes and solutions?
A: Reduced conditioning performance can stem from several factors related to the formulation's composition and processing.
Potential Causes:
-
Incorrect pH: The cationic nature of this compound is crucial for its deposition onto the negatively charged hair shaft. An inappropriate pH can reduce its positive charge, hindering its conditioning efficacy.
-
Incompatibility with Anionic Ingredients: this compound, being cationic, can interact with anionic surfactants or polymers, leading to precipitation and a loss of conditioning effect.
-
Insufficient Concentration: The concentration of this compound may be too low to provide a noticeable conditioning effect on the hair.
-
Improper Dispersion: If not properly dispersed in the formulation, the ingredient may not be evenly distributed to coat the hair fibers effectively.
Solutions:
-
pH Adjustment: Ensure the final formulation has a pH in the optimal range for cationic conditioners, typically between 4.0 and 6.0. This acidic environment helps to keep the hair cuticle sealed and enhances the positive charge of the conditioning agent.
-
Ingredient Compatibility Check: Avoid using strong anionic surfactants (e.g., Sodium Lauryl Sulfate) in combination with this compound. If a cleansing conditioner is being formulated, consider using amphoteric or non-ionic surfactants.
-
Concentration Optimization: The typical use level for cationic conditioning agents in rinse-off conditioners ranges from 1% to 4% active.[1] Experiment with increasing the concentration of this compound within this range to achieve the desired performance.
-
Manufacturing Process: Ensure this compound is added to the water phase and properly hydrated before the addition of other ingredients. Use adequate mixing to ensure uniform distribution.
Issue 2: Formulation Instability (Phase Separation, Precipitation)
Q: My formulation containing this compound is showing signs of instability, such as phase separation or the formation of a precipitate over time. How can I resolve this?
A: Instability in cationic conditioner formulations is often linked to ingredient interactions and the overall formulation structure.
Potential Causes:
-
Cationic-Anionic Incompatibility: As mentioned previously, the interaction between the cationic this compound and any anionic ingredients is a primary cause of precipitation. This is a common issue when trying to formulate "2-in-1" shampoo-conditioner products.
-
Interaction with Certain Thickeners: Some anionic rheology modifiers, like carbomers, can interact with cationic ingredients, leading to a loss of viscosity and potential instability.[2]
-
Electrolyte Sensitivity: High levels of electrolytes can negatively impact the stability and viscosity of formulations containing cationic surfactants.[1]
-
Improper Emulsification: In cream or lotion-based formulations, an unstable emulsion can lead to phase separation.
Solutions:
-
Review Ingredient List: Scrutinize the formulation for any anionic components. If their presence is necessary, consider using a "soft complex" approach where the cationic and anionic ingredients are combined under specific ratios and conditions to form a stable, co-soluble complex.
-
Select Compatible Thickeners: Opt for non-ionic or cationic thickeners such as hydroxyethylcellulose (HEC), hydroxypropyl methylcellulose (B11928114) (HPMC), or cationic guar (B607891) gum. If an anionic thickener is required, some grades of carbomer claim better electrolyte tolerance.[3]
-
Minimize Electrolytes: Reduce the concentration of salts or other electrolytes in the formulation.[1]
-
Optimize Emulsifier System: Ensure the emulsifier system (which may include this compound itself if it has emulsifying properties) is robust enough to maintain a stable emulsion. The inclusion of fatty alcohols like cetyl or stearyl alcohol can help stabilize the emulsion.[4][5]
Issue 3: Undesirable Viscosity (Too Thick or Too Thin)
Q: The viscosity of my final formulation is not within the desired range. How can I adjust it without compromising the performance of this compound?
A: Achieving the target viscosity is crucial for product aesthetics and dispensing.
Potential Causes:
-
Inappropriate Thickener Choice or Concentration: The type and amount of rheology modifier will directly impact the final viscosity.
-
Interaction with Other Ingredients: As noted, this compound can interact with certain thickeners, affecting their efficacy.
-
Processing Parameters: The order of addition of ingredients and the mixing shear can influence the final viscosity.
Solutions:
-
Select Appropriate Rheology Modifiers: For clear gel formulations, non-ionic polymers are a good choice. For opaque cream conditioners, fatty alcohols (e.g., cetearyl alcohol) in combination with the cationic surfactant create a lamellar gel network that builds viscosity.
-
Optimize Thickener Concentration: Systematically vary the concentration of the chosen thickener to achieve the target viscosity.
-
Manufacturing Process Control: Add thickeners at the recommended stage of the manufacturing process. For instance, some powdered thickeners need to be dispersed in water before other ingredients are added. High shear mixing should be applied cautiously as it can break down the structure of some polymers.
Frequently Asked Questions (FAQs)
Q1: What is the primary function of this compound in a formulation?
A: this compound is a quaternary ammonium (B1175870) compound that functions primarily as an antistatic and hair conditioning agent.[6][7][8] Its cationic (positively charged) nature allows it to adsorb onto the negatively charged surface of the hair, reducing static electricity and leaving the hair easier to comb, softer, and shinier.[6][7][8]
Q2: What is the recommended pH range for formulations containing this compound?
Q3: Can this compound be used in "sulfate-free" formulations?
A: Yes, this compound can be used in "sulfate-free" formulations. To avoid incompatibility issues, it should be formulated with non-ionic, amphoteric, or other cationic surfactants instead of anionic sulfate-based surfactants.
Q4: How can I evaluate the performance of this compound in my formulation?
A: The performance of a conditioning agent can be assessed through both instrumental and sensory evaluation methods.
-
Instrumental Analysis: Wet combing tests are widely used to quantify the reduction in combing force on hair tresses after treatment with the conditioner.[9][10][11][12] A significant reduction in force indicates a good conditioning effect.
-
Sensory Evaluation: Trained panelists can assess various attributes of hair treated with the formulation, such as softness, smoothness, detangling, and shine.[6][13][14][15] This provides qualitative data that complements instrumental measurements.
Data Presentation
Table 1: Formulation Parameters for Cationic Conditioners
| Parameter | Recommended Range/Value | Rationale |
| This compound Concentration (active) | 1.0% - 4.0% | To provide effective conditioning without excessive build-up.[1] |
| pH | 4.0 - 6.0 | To enhance the cationic charge and seal the hair cuticle. |
| Fatty Alcohol Concentration (e.g., Cetearyl Alcohol) | 1.0% - 7.0% | To build viscosity and contribute to the conditioning feel.[1] |
| Co-surfactants | As needed | Use non-ionic or amphoteric surfactants to avoid incompatibility. |
| Thickeners | As needed | Choose non-ionic or cationic polymers to prevent interaction with the cationic surfactant. |
Experimental Protocols
Protocol 1: Wet Combing Force Measurement
Objective: To quantitatively assess the conditioning performance of a formulation containing this compound by measuring the force required to comb through a wet hair tress.
Materials:
-
Hair tresses (standardized for length, weight, and hair type)
-
Test conditioner formulation
-
Control conditioner (without this compound)
-
Tensile tester with a comb fixture
-
Deionized water at a controlled temperature (e.g., 40°C)
-
Beakers, graduated cylinders, and a stopwatch
Methodology:
-
Baseline Measurement:
-
Thoroughly wet a hair tress with deionized water.
-
Mount the tress in the tensile tester.
-
Comb through the wet tress five times and record the average combing force as the baseline.[10]
-
-
Treatment:
-
Apply a standardized amount of the test conditioner to the wet hair tress and gently massage it in for a specified time (e.g., 1 minute).
-
Rinse the tress thoroughly with deionized water for a set duration (e.g., 30 seconds).[9]
-
-
Post-Treatment Measurement:
-
Mount the treated and rinsed wet tress in the tensile tester.
-
Comb through the tress five times and record the average combing force.
-
-
Control:
-
Repeat steps 1-3 with the control conditioner on a separate, identical hair tress.
-
-
Data Analysis:
-
Calculate the percentage reduction in combing force for both the test and control formulations compared to their respective baselines.
-
A higher percentage reduction indicates better conditioning performance.
-
Protocol 2: Sensory Evaluation of Conditioning Performance
Objective: To qualitatively assess the conditioning attributes of a formulation containing this compound using a trained sensory panel.
Materials:
-
Hair tresses or human volunteers
-
Test conditioner formulation
-
Control conditioner
-
Standardized shampoo
-
Evaluation booths with controlled lighting and temperature
-
Sensory evaluation questionnaires
Methodology:
-
Panelist Training:
-
Sample Preparation and Application (Half-Head Method):
-
Wash the subject's hair with a standard shampoo and rinse thoroughly.
-
Divide the hair into two sections.
-
Apply the test conditioner to one side and the control conditioner to the other side in a blinded manner.
-
Allow the conditioners to remain on the hair for a specified time before rinsing.
-
-
Evaluation:
-
Panelists will evaluate the pre-defined attributes for both the wet and dry hair on each side of the head.
-
Panelists will record their ratings on the sensory evaluation questionnaire.
-
-
Data Analysis:
-
Statistically analyze the data to determine if there are significant differences in the rated attributes between the test and control formulations.
-
Visualizations
Caption: Troubleshooting workflow for reduced conditioning performance.
Caption: Interaction of this compound in a conditioner.
References
- 1. ulprospector.com [ulprospector.com]
- 2. chemistscorner.com [chemistscorner.com]
- 3. ulprospector.com [ulprospector.com]
- 4. petercremerna.com [petercremerna.com]
- 5. researchgate.net [researchgate.net]
- 6. alsglobal.com [alsglobal.com]
- 7. nisim.no [nisim.no]
- 8. incibeauty.com [incibeauty.com]
- 9. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 10. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 11. stablemicrosystems.com [stablemicrosystems.com]
- 12. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 13. testinglab.com [testinglab.com]
- 14. envisbesolutions.com [envisbesolutions.com]
- 15. Sensory Evaluations – bpc specialties [bpc-specialties.de]
Validation & Comparative
A Comparative Analysis of Lauroyl PG-Trimonium Chloride and Cetrimonium Chloride in Research Applications
In the realm of cationic surfactants for research and development, particularly in drug delivery and formulation science, Lauroyl PG-trimonium chloride and Cetrimonium chloride are two compounds that frequently garner attention. While both are quaternary ammonium (B1175870) compounds valued for their conditioning and antimicrobial properties, a detailed comparison of their performance based on experimental data is crucial for informed selection in research applications. This guide provides an objective comparison of their performance, supported by available experimental data and detailed methodologies.
I. Physicochemical and Functional Properties
Both this compound and Cetrimonium chloride are cationic surfactants, meaning they possess a positively charged hydrophilic head, which contributes to their substantivity to negatively charged surfaces like hair and skin.
Cetrimonium chloride is a well-established quaternary ammonium salt known for its excellent conditioning, anti-static, and antimicrobial properties.[1] It is widely used in hair care formulations to reduce frizz, improve wet and dry combing, and provide a soft, smooth feel to the hair.[1][2] Its antimicrobial activity also allows it to function as a preservative in cosmetic and personal care products.[3]
This compound is a more complex quaternary ammonium compound. The "Lauroyl" group indicates a derivative of lauric acid, and "PG" refers to a propylene (B89431) glycol moiety within its structure.[4] It is primarily marketed for its antistatic and hair conditioning effects, aiming to leave hair easy to comb, soft, and shiny.[4][5]
II. Performance Data: A Comparative Overview
Quantitative data directly comparing the performance of this compound and Cetrimonium chloride in research applications is limited in publicly available literature. However, data on their individual performance in key areas such as irritation potential and hair conditioning can be used for a comparative assessment.
Table 1: Irritation Potential - Zein (B1164903) Test
The Zein test is an in vitro method used to assess the irritation potential of surfactants. It measures the amount of a corn protein (zein), which is similar to keratin (B1170402) in the skin and hair, that a surfactant can dissolve. A higher Zein score indicates a greater potential for irritation.
| Compound | Zein Score (mg zein dissolved / g solid surfactant) | Reference |
| Cetrimonium Chloride | ~45 | [6] |
| This compound | Data not available |
Note: The provided Zein score for Cetrimonium Chloride is an approximate value based on graphical representation in the cited source.
Table 2: Hair Conditioning - Combing Force Reduction
Instrumental combing tests measure the force required to comb through a hair tress. A greater reduction in combing force after treatment with a conditioning agent indicates better performance.
| Compound | Wet Combing Force Reduction (%) | Dry Combing Force Reduction (%) | Reference |
| Cetrimonium Chloride | Formulation dependent; provides significant reduction | Formulation dependent; provides significant reduction | [2][7] |
| This compound | Data not available | Data not available |
While specific percentage reductions are highly dependent on the formulation, Cetrimonium chloride is well-documented to significantly improve combability.[2][7]
III. Antimicrobial Efficacy
Both compounds exhibit antimicrobial properties due to their cationic nature, which allows them to disrupt the negatively charged cell membranes of microorganisms.
Cetrimonium chloride has demonstrated broad-spectrum antimicrobial activity against bacteria and fungi, making it an effective preservative.[3]
IV. Cytotoxicity and Cellular Effects
The cationic nature of these compounds can also lead to cytotoxicity, a critical consideration in drug development and topical formulations.
Cetrimonium chloride has been shown to be cytotoxic to human keratinocytes in vitro, with concentrations above 3 mg/mL causing complete inhibition of cell metabolism.[8] Lower concentrations (0.01 to 0.1 mg/mL) were reported to have a stimulatory effect on cell proliferation.[8]
Specific cytotoxicity data for This compound on keratinocytes or other relevant cell lines is not available in the reviewed scientific literature.
Signaling Pathways
Quaternary ammonium compounds, as a class, have been shown to induce inflammatory responses in keratinocytes through the activation of signaling pathways such as Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) . These pathways play a crucial role in regulating cellular processes like inflammation, proliferation, and apoptosis. The activation of these pathways by irritants can lead to the release of pro-inflammatory cytokines. However, specific studies detailing the activation of these pathways by this compound or providing a comparative analysis with Cetrimonium chloride are lacking.
V. Experimental Protocols
For researchers looking to conduct their own comparative studies, the following are detailed methodologies for key experiments.
A. Zein Test for Irritation Potential
Objective: To quantify the irritation potential of a surfactant by measuring the amount of dissolved zein protein.
Materials:
-
Zein protein
-
Surfactant solution (e.g., 1% active solution in deionized water)
-
Magnetic stirrer and stir bar
-
Filtration apparatus (e.g., Büchner funnel, filter paper)
-
Drying oven
-
Analytical balance
Protocol:
-
Prepare a 1% (w/v) solution of the surfactant in deionized water.
-
Add a known amount of zein protein (e.g., 2 g) to a defined volume of the surfactant solution (e.g., 100 mL).
-
Stir the mixture at a constant speed for a specified time (e.g., 1 hour) at room temperature.
-
Filter the solution through a pre-weighed filter paper to collect the undissolved zein.
-
Dry the filter paper with the undissolved zein in an oven at a set temperature (e.g., 60°C) until a constant weight is achieved.
-
Calculate the amount of dissolved zein by subtracting the weight of the undissolved zein from the initial weight of the zein.
-
The result is typically expressed as grams of zein dissolved per 100 mL of surfactant solution.
B. Hen's Egg Test - Chorioallantoic Membrane (HET-CAM) Assay
Objective: To assess the potential ocular irritancy of a substance by observing its effects on the chorioallantoic membrane of a hen's egg.
Materials:
-
Fertilized hen's eggs (incubated for 9-10 days)
-
Egg incubator
-
Egg candler
-
Dremel tool with a cutting disc
-
Forceps
-
Physiological saline (0.9% NaCl)
-
Test substance solution
-
Stereomicroscope
Protocol:
-
Incubate fertilized hen's eggs at 37.5°C and 50-60% humidity for 9 days.
-
On day 9, candle the eggs to check for viability and to mark the air sac.
-
On day 10, carefully cut a window in the shell over the air sac.
-
Gently remove the inner shell membrane to expose the chorioallantoic membrane (CAM).
-
Apply a defined volume (e.g., 0.3 mL) of the test substance solution directly onto the CAM.
-
Observe the CAM under a stereomicroscope for 5 minutes.
-
Record the time of onset for three endpoints: hemorrhage (bleeding), vascular lysis (vessel damage), and coagulation (protein denaturation).
-
Calculate an irritation score (IS) based on the time of onset for each endpoint. A common formula is: IS = [ (301 - Hemorrhage onset time in sec) / 300 ] * 5 + [ (301 - Lysis onset time in sec) / 300 ] * 7 + [ (301 - Coagulation onset time in sec) / 300 ] * 9
-
Classify the irritation potential based on the IS value (e.g., 0-0.9: non-irritating; 1-4.9: slightly irritating; 5-8.9: moderately irritating; 9-21: severely irritating).
C. Instrumental Hair Combing Force Measurement
Objective: To quantify the conditioning performance of a hair treatment by measuring the force required to comb through a hair tress.
Materials:
-
Hair tresses (standardized for length, weight, and damage level)
-
Tensile testing machine (e.g., Instron) with a comb fixture and load cell
-
Shampoo (for washing)
-
Conditioning treatment (containing the test compound)
-
Controlled temperature and humidity chamber
Protocol:
-
Wash a standardized hair tress with a control shampoo and rinse thoroughly.
-
Measure the baseline combing force of the wet, untreated tress by drawing it through the comb fixture at a constant speed and recording the force.
-
Apply a standardized amount of the conditioning treatment to the tress and distribute it evenly.
-
Rinse the tress according to a defined protocol.
-
Measure the wet combing force of the treated tress using the same procedure as in step 2.
-
Allow the tress to dry in a controlled environment.
-
Measure the dry combing force of the treated tress.
-
Calculate the percentage reduction in combing force for both wet and dry conditions compared to the untreated baseline.
VI. Conclusion
Cetrimonium chloride is a well-characterized cationic surfactant with established performance data in hair conditioning and antimicrobial applications. While it is effective, its potential for irritation, as indicated by its Zein score, is a consideration for researchers.
This compound is positioned as a conditioning and antistatic agent, but a significant lack of publicly available quantitative performance data makes a direct, evidence-based comparison with Cetrimonium chloride challenging. Researchers in drug development and formulation science are encouraged to perform their own comparative studies using the detailed protocols provided to determine the most suitable candidate for their specific application. The absence of data for this compound highlights a need for further research to fully characterize its performance profile relative to more established cationic surfactants.
References
- 1. Cationic Compounds in Cosmetics [science-yhairblog.blogspot.com]
- 2. Kao Chemicals EU [kaochemicals-eu.com]
- 3. avenalab.com [avenalab.com]
- 4. cosmileeurope.eu [cosmileeurope.eu]
- 5. incibeauty.com [incibeauty.com]
- 6. colonialchem.com [colonialchem.com]
- 7. researchgate.net [researchgate.net]
- 8. View Attachment [cir-reports.cir-safety.org]
A Comparative Analysis of Lauryl-Based Cationic Surfactants for Drug Development
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of common lauryl-based cationic surfactants, offering insights into their physicochemical properties and biological performance. The information presented is intended to assist researchers in selecting the appropriate surfactant for their specific drug delivery and formulation needs. For comparative context, data for the widely studied cetyltrimethylammonium bromide (CTAB), a C16 analogue, is also included.
Physicochemical Properties of Lauryl-Based Cationic Surfactants
The performance of a surfactant is intrinsically linked to its physicochemical properties. The following table summarizes key parameters for Dodecyltrimethylammonium Bromide (DTAB), Lauryltrimethylammonium Chloride (LTAC), and Dodecylpyridinium Chloride (DPC), alongside CTAB.
| Property | Dodecyltrimethylammonium Bromide (DTAB) | Lauryltrimethylammonium Chloride (LTAC/DTAC) | Dodecylpyridinium Chloride (DPC) | Cetyltrimethylammonium Bromide (CTAB) |
| Chemical Structure | C₁₅H₃₄N·Br | C₁₅H₃₄ClN | C₁₇H₃₀ClN | C₁₉H₄₂N·Br |
| Molecular Weight ( g/mol ) | 308.34 | 263.89 | 283.88 | 364.45 |
| Critical Micelle Concentration (CMC) in Water (mM) | ~15.7[1] | ~20 | ~15.6[2] | ~0.9-1.0[3] |
| Zeta Potential of Micelles (mV) | ~+60 to +90 | Positive | Positive | ~+70[4] |
| Solubility | Soluble in water and ethanol[1] | Soluble in water and ethanol[5] | Soluble in water | Soluble in water |
Biological Performance and Cytotoxicity
The biological interaction of surfactants is a critical consideration in drug delivery. The following table outlines the available cytotoxicity data for the selected surfactants. It is important to note that cytotoxicity can vary significantly depending on the cell line, exposure time, and assay conditions.
| Surfactant | Cytotoxicity (LD50) | Notes |
| Dodecyltrimethylammonium Bromide (DTAB) | Oral (Rabbit): 200 - 1000 mg/kg[6][7] | |
| Lauryltrimethylammonium Chloride (LTAC/DTAC) | Oral (Mouse): 300 mg/kg (LDLo)[8] | |
| Dodecylpyridinium Chloride (DPC) | Oral (Rat): 203 mg/kg[9] | Toxic if swallowed[10]. |
| Cetyltrimethylammonium Bromide (CTAB) | Oral (Rat): 410 mg/kg |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental data. Below are protocols for key experiments cited in this guide.
Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases. Once the critical micelle concentration is reached, the surface becomes saturated with surfactant monomers, and the surface tension remains relatively constant with further increases in concentration. The CMC is identified as the point of inflection in a plot of surface tension versus the logarithm of the surfactant concentration.[11]
Materials:
-
Tensiometer (Du Noüy ring or Wilhelmy plate method)
-
High-purity water
-
The surfactant to be tested
-
Glassware
Procedure:
-
Prepare a stock solution of the surfactant in high-purity water.
-
Create a series of dilutions of the stock solution with known concentrations.
-
Calibrate the tensiometer according to the manufacturer's instructions.
-
Measure the surface tension of each dilution, ensuring temperature equilibrium is reached for each measurement.
-
Plot the surface tension as a function of the logarithm of the surfactant concentration.
-
The CMC is determined from the intersection of the two linear regions of the plot.[11]
Measurement of Zeta Potential by Electrophoretic Light Scattering (ELS)
Principle: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion or attraction between particles and is a key indicator of the stability of colloidal dispersions. ELS measures the velocity of charged particles in an electric field. The electrophoretic mobility is then used to calculate the zeta potential.
Materials:
-
Zeta potential analyzer (e.g., Zetasizer)
-
Surfactant solution above its CMC
-
High-purity water or appropriate buffer
-
Cuvettes for the instrument
Procedure:
-
Prepare a solution of the surfactant at a concentration above its CMC in the desired dispersant (e.g., water, buffer).
-
Filter the solution to remove any dust or aggregates.
-
Calibrate the instrument using a standard reference material.
-
Transfer the sample to the appropriate cuvette and place it in the instrument.
-
Allow the sample to equilibrate to the set temperature.
-
Perform the measurement according to the instrument's software instructions. The instrument will apply an electric field and measure the electrophoretic mobility of the micelles to calculate the zeta potential.
Assessment of Cytotoxicity by MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.[12][13]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Surfactant solutions at various concentrations
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing various concentrations of the surfactant. Include a vehicle control (medium without surfactant) and a positive control for cell death.
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Remove the MTT-containing medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Calculate cell viability as a percentage of the vehicle control and determine the LC50 (the concentration of surfactant that causes 50% cell death).
Visualizations
Structure of a Cationic Surfactant Micelle
Caption: A simplified 2D representation of a cationic surfactant micelle in an aqueous solution.
Experimental Workflow for Nanoparticle Formulation and Characterization
Caption: A typical workflow for the formulation and characterization of drug-loaded nanoparticles.
Simplified Signaling Pathway of Cationic Nanoparticle Cellular Uptake
References
- 1. caymanchem.com [caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jmaterenvironsci.com [jmaterenvironsci.com]
- 4. Zeta-potentials of self-assembled surface micelles of ionic surfactants adsorbed at hydrophobic graphite surfaces: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 5. nanotrun.com [nanotrun.com]
- 6. echemi.com [echemi.com]
- 7. Dodecyltrimethylammonium Bromide | 1119-94-4 [chemicalbook.com]
- 8. laurtrimonium chloride, 112-00-5 [thegoodscentscompany.com]
- 9. N-Dodecylpyridinium chloride CAS 104-74-5 | 820546 [merckmillipore.com]
- 10. Dodecylpyridinium chloride | C17H30N.Cl | CID 7717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Comparative Analysis of the Antimicrobial Spectrum of Cationic Surfactants for Pharmaceutical and Cosmetic Applications
A detailed guide for researchers, scientists, and drug development professionals on the antimicrobial efficacy of Lauroyl PG-trimonium chloride and its alternatives, supported by experimental data and standardized protocols.
In the realm of antimicrobial agents for pharmaceutical and cosmetic formulations, cationic surfactants play a pivotal role. This guide provides a comparative analysis of the antimicrobial spectrum of this compound and two widely used alternatives: Benzalkonium chloride and Chlorhexidine (B1668724) gluconate. Due to the limited publicly available antimicrobial data specifically for this compound, this guide utilizes data for Ethyl Lauroyl Arginate (LAE), a structurally similar cationic surfactant derived from lauric acid, as a representative proxy.
Comparative Antimicrobial Efficacy
The antimicrobial activity of these compounds is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following tables summarize the MIC values for Ethyl Lauroyl Arginate (LAE), Benzalkonium chloride, and Chlorhexidine gluconate against a range of common bacteria and fungi.
Table 1: Minimum Inhibitory Concentration (MIC) of Ethyl Lauroyl Arginate (LAE) against various microorganisms.
| Microorganism | Type | MIC (µg/mL) |
| Listeria monocytogenes | Gram-positive Bacteria | Strong antimicrobial activity reported |
| Gram-positive Bacteria (average) | Bacteria | 8 - 64 |
| Gram-negative Bacteria (average) | Bacteria | 8 - 64 |
| Saccharomyces cerevisiae | Yeast | 35 |
| Candida albicans | Yeast | 112.5 |
| Zygosaccharomyces bailii | Yeast | 62.5 |
| Yeast and Mold (average) | Fungi | 16 - 128 |
| Botrytis cinerea | Mold | 400 |
| Alternaria alternata | Mold | 200 |
| Penicillium italicum | Mold | 400 |
| Penicillium digitatum | Mold | 400 |
Data sourced from studies on Ethyl Lauroyl Arginate (LAE).[1][2][3]
Table 2: Minimum Inhibitory Concentration (MIC) of Benzalkonium Chloride against various microorganisms.
| Microorganism | Type | MIC (µg/mL) |
| Pseudomonas aeruginosa | Gram-negative Bacteria | 0.14 (g/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | 0.2 (g/mL) |
| Enterobacter sp. | Gram-negative Bacteria | 0.18 (g/mL) |
| Acinetobacter sp. | Gram-negative Bacteria | 0.17 (g/mL) |
| Escherichia coli | Gram-negative Bacteria | 4 - 256 |
| Listeria monocytogenes | Gram-positive Bacteria | 10 - 30 |
Note: Some values were reported in g/mL and have been noted accordingly.[4][5]
Table 3: Minimum Inhibitory Concentration (MIC) of Chlorhexidine Gluconate against various microorganisms.
| Microorganism | Type | MIC (µg/mL) |
| Fusarium sp. | Fungi | 8 - 32 |
| Penicillium sp. | Fungi | 4 - 16 |
| Aspergillus sp. | Fungi | 4 - 16 |
| Cladosporium sp. | Fungi | 4 |
| Curvularia sp. | Fungi | 2 |
| Alternaria sp. | Fungi | 8 |
| Gram-negative Bacteria | Bacteria | Higher MICs for ESBL-positive strains |
Mechanism of Action
This compound, as a quaternary ammonium (B1175870) compound (QAC), shares a common mechanism of action with other cationic surfactants like Benzalkonium chloride and Ethyl Lauroyl Arginate.[9][10] Their primary mode of antimicrobial activity involves the disruption of microbial cell membranes.[2]
The positively charged cationic head of the surfactant molecule electrostatically interacts with the negatively charged components of the microbial cell membrane, such as phospholipids (B1166683) and proteins. This interaction leads to the disorganization and destabilization of the membrane's lipid bilayer, increasing its permeability. The subsequent leakage of essential intracellular components, such as ions, metabolites, and nucleic acids, ultimately results in the inhibition of metabolic processes, growth arrest, and cell death.[1][2]
Chlorhexidine gluconate also targets the cell membrane. Its cationic molecules bind to the negatively charged sites on the bacterial cell wall, disrupting its integrity and causing the leakage of intracellular contents.[8] At lower concentrations, it exhibits a bacteriostatic effect (inhibiting bacterial growth), while at higher concentrations, it is bactericidal (killing bacteria).
Mechanism of Cationic Surfactant Antimicrobial Action
Experimental Protocols
The determination of Minimum Inhibitory Concentration (MIC) is a fundamental experimental procedure for evaluating the antimicrobial spectrum of a compound. The broth microdilution method is a widely accepted and standardized technique.
Protocol: Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[11][12][13][14][15][16]
-
Preparation of Antimicrobial Agent Stock Solution:
-
Dissolve the antimicrobial agent (e.g., this compound, Benzalkonium chloride, or Chlorhexidine gluconate) in a suitable solvent to create a high-concentration stock solution.
-
Sterilize the stock solution by filtration.
-
-
Preparation of Microdilution Plates:
-
Use sterile 96-well microtiter plates.
-
Perform serial two-fold dilutions of the antimicrobial stock solution in a suitable sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) across the wells of the plate to achieve a range of concentrations.
-
Include a growth control well (broth and inoculum, no antimicrobial) and a sterility control well (broth only).
-
-
Inoculum Preparation:
-
Culture the test microorganism on an appropriate agar (B569324) medium.
-
Prepare a standardized inoculum suspension in sterile saline or broth to match a 0.5 McFarland turbidity standard. This corresponds to a specific cell density.
-
Dilute the standardized suspension to the final required inoculum concentration for the test.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with the prepared microbial inoculum.
-
Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria, 28-30°C for fungi) for a specified period (e.g., 18-24 hours for bacteria, 24-48 hours for fungi).
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.
-
Workflow for MIC Determination via Broth Microdilution
References
- 1. Antimicrobial effect of lauroyl arginate ethyl on Listeria monocytogenes and its application in controlling microbial contamination of enoki mushrooms (Flammulina velutipes) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antimicrobial food and cosmetic preservative LAE® [lauric-arginate.com]
- 3. Ethyl lauroyl arginate: An update on the antimicrobial potential and application in the food systems: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In Vitro Activity of Chlorhexidine Compared with Seven Antifungal Agents against 98 Fusarium Isolates Recovered from Fungal Keratitis Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of reduced susceptibility to chlorhexidine among Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quaternary Ammonium Compounds (QACs) and Ionic Liquids (ILs) as Biocides: From Simple Antiseptics to Tunable Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 12. iacld.com [iacld.com]
- 13. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 14. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 15. goums.ac.ir [goums.ac.ir]
- 16. darvashco.com [darvashco.com]
A Comparative Guide to the In Vitro Cytotoxicity of Quaternary Ammonium Surfactants
For Researchers, Scientists, and Drug Development Professionals
Quaternary ammonium (B1175870) surfactants, or quaternary ammonium compounds (QACs), are a class of cationic surfactants widely utilized for their antimicrobial properties in pharmaceutical formulations, disinfectants, and personal hygiene products.[1][2] Despite their efficacy as microbicidal agents, concerns remain regarding their potential cytotoxicity to mammalian cells.[2] Understanding the cytotoxic profiles of different QACs is crucial for assessing their safety and for the development of novel, safer alternatives.
This guide provides an objective comparison of the in vitro cytotoxicity of several common quaternary ammonium surfactants, supported by experimental data. It details the methodologies used for cytotoxicity assessment and explores the underlying mechanisms of action.
Quantitative Cytotoxicity Data
The cytotoxic potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50), which represents the concentration required to inhibit 50% of a biological process, such as cell viability. The following table summarizes cytotoxicity data for various QACs across different human cell lines. It is important to note that direct comparison of these values can be challenging, as cytotoxicity is influenced by the specific cell line, exposure time, and the in vitro assay method used.[3][4]
| Surfactant/Compound | Cell Line | Assay | IC50 / EC50 (µg/mL) | Exposure Time | Reference |
| Benzalkonium Chloride (BAC) | Human Lung Epithelial (H358) | MTT | 7.1 | 30 min | [5] |
| Benzalkonium Chloride (BAC) | Human Lung Epithelial (H358) | MTT | 1.5 | 24 h | [5] |
| Benzalkonium Chloride (BAC) | Caco-2 (Human Colorectal Adenocarcinoma) | MTS | 1.5 ± 0.3 | Not Specified | [2] |
| Benzalkonium Chloride (BAC) | Calu-3 (Human Lung Adenocarcinoma) | MTS | 1.7 ± 0.1 | Not Specified | [2] |
| C10 LEU BENZ (Leucine-based QAC) | Caco-2 (Human Colorectal Adenocarcinoma) | MTS | 25.1 ± 1.8 | Not Specified | [2] |
| C10 LEU BENZ (Leucine-based QAC) | Calu-3 (Human Lung Adenocarcinoma) | MTS | 27.3 ± 3.4 | Not Specified | [2] |
| C12 LEU BENZ (Leucine-based QAC) | Caco-2 (Human Colorectal Adenocarcinoma) | MTS | 2.0 ± 0.1 | Not Specified | [2] |
| C12 LEU BENZ (Leucine-based QAC) | Calu-3 (Human Lung Adenocarcinoma) | MTS | 2.3 ± 0.1 | Not Specified | [2] |
| C14 LEU BENZ (Leucine-based QAC) | Caco-2 (Human Colorectal Adenocarcinoma) | MTS | 1.8 ± 0.1 | Not Specified | [2] |
| C14 LEU BENZ (Leucine-based QAC) | Calu-3 (Human Lung Adenocarcinoma) | MTS | 1.9 ± 0.1 | Not Specified | [2] |
Data presented as mean ± standard deviation where available.
Studies consistently show that the cytotoxicity of QACs is dependent on the length of their hydrophobic alkyl chain; longer chains generally lead to higher cytotoxicity.[1][2] For instance, C16-BAC was found to be more cytotoxic than C12- or C14-BAC.[1] This trend is also observed in the leucine-based surfactants, where the C12 and C14 derivatives exhibit cytotoxicity comparable to Benzalkonium Chloride (BAC).[2]
Experimental Protocols
A variety of in vitro assays are employed to assess the cytotoxicity of surfactants. These methods typically measure cell viability through different cellular functions, such as metabolic activity, membrane integrity, or lysosomal activity.
This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of mitochondria.
-
Principle: Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of viable cells.
-
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Exposure: Treat the cells with various concentrations of the quaternary ammonium surfactants for a specific exposure time (e.g., 24 or 48 hours).
-
MTT Incubation: After exposure, remove the treatment medium and add MTT solution to each well. Incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of approximately 570 nm.[3][5] Cell viability is calculated as a percentage relative to untreated control cells.
-
This assay evaluates cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red within their lysosomes.
-
Principle: Neutral red is a weak cationic dye that penetrates cell membranes and accumulates in the lysosomes of healthy, uninjured cells. Damage to the cell surface or lysosomal membrane results in a decreased uptake and retention of the dye.
-
Methodology:
-
Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test surfactants.
-
Neutral Red Incubation: After the treatment period, the medium is replaced with a medium containing neutral red. The cells are incubated for approximately 3 hours.
-
Washing and Extraction: The cells are washed to remove excess dye, and then a destain solution is added to extract the dye from the lysosomes.
-
Measurement: The absorbance of the extracted dye is measured using a spectrophotometer, which correlates with the number of viable cells.[6][7]
-
This method assesses cytotoxicity by quantifying the amount of LDH enzyme released from damaged cells into the culture medium.
-
Principle: Lactate (B86563) dehydrogenase is a stable cytosolic enzyme that is released into the surrounding environment upon damage to the plasma membrane. The amount of LDH in the culture supernatant is proportional to the number of lysed cells.
-
Methodology:
-
Cell Culture and Exposure: Cells are cultured and exposed to the test compounds as in other assays.
-
Supernatant Collection: After incubation, a sample of the cell culture supernatant is collected from each well.
-
Enzymatic Reaction: The collected supernatant is mixed with a reaction mixture containing lactate, NAD+, and a catalyst. LDH catalyzes the conversion of lactate to pyruvate, reducing NAD+ to NADH.
-
Measurement: The formation of NADH is measured spectrophotometrically at a specific wavelength. The amount of LDH released is indicative of cell membrane damage and cytotoxicity.[2][7]
-
Mechanisms of Cytotoxicity & Visualized Pathways
The primary mechanism by which QACs exert their cytotoxic effects is through the disruption of the cell membrane's integrity.[3] Their cationic head interacts with the negatively charged components of the cell membrane, while the hydrophobic tail penetrates the lipid bilayer, leading to increased permeability, leakage of intracellular components, and eventual cell lysis.[8][9]
Beyond membrane disruption, studies have shown that QACs like Benzalkonium Chloride and Cetylpyridinium (B1207926) Chloride can induce programmed cell death, or apoptosis.[1] This process often involves the activation of a cascade of enzymes called caspases. For example, exposure to BAC and CPC has been shown to increase the activity of caspase-3/7, leading to the cleavage of key cellular proteins and the execution of the apoptotic program.[1] Furthermore, plasma membrane damage triggered by these QACs can lead to G0/G1 cell cycle arrest by reducing the levels of Cdc6, a crucial protein for DNA replication.[10]
A generalized workflow for comparing quaternary ammonium surfactants.
Simplified pathway of QAC-induced apoptosis via caspase activation.
References
- 1. Benzalkonium chloride and cetylpyridinium chloride induce apoptosis in human lung epithelial cells and alter surface activity of pulmonary surfactant monolayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quaternary Ammonium Leucine-Based Surfactants: The Effect of a Benzyl Group on Physicochemical Properties and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. In vitro cytotoxicity tests on cultured human skin fibroblasts to predict skin irritation potential of surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of surfactant cytotoxicity potential by primary cultures of ocular tissues: I. Characterization of rabbit corneal epithelial cells and initial injury and delayed toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jstage.jst.go.jp [jstage.jst.go.jp]
- 10. jstage.jst.go.jp [jstage.jst.go.jp]
Comparative Analysis of Cationic Surfactant Binding Affinity to Surfaces: A Guide for Researchers
Introduction
Lauroyl PG-trimonium chloride is a quaternary ammonium (B1175870) compound that functions as a cationic surfactant, prized for its conditioning and antistatic properties in personal care products.[1][2][3] Its positive charge facilitates binding to negatively charged surfaces, such as hair and skin, which is fundamental to its efficacy.[4][5] Understanding the binding affinity of this compound is crucial for optimizing formulation performance and developing novel applications. This guide provides a comparative analysis of this compound with other common cationic surfactants, Cetrimonium Chloride (CTAC) and Behentrimonium Chloride (BTAC), and details experimental protocols for assessing surface binding affinity.
Mechanism of Action: Electrostatic and Hydrophobic Interactions
The primary mechanism driving the binding of cationic surfactants like this compound to surfaces such as hair, skin, or silica (B1680970) is the electrostatic attraction between the positively charged head group of the surfactant and the negatively charged sites on the surface.[6][7][8] Damaged hair, for instance, has a higher density of negative charges, making it more receptive to conditioning agents.[9][10] In addition to electrostatic forces, hydrophobic interactions between the alkyl chains of the surfactant molecules and the surface can also contribute to adsorption, leading to the formation of a conditioning film.[9][11]
Comparative Data of Cationic Surfactants
Due to the limited availability of specific binding affinity data for this compound in publicly accessible literature, this table provides a comparison of its known physicochemical properties alongside those of the well-characterized cationic surfactants, Cetrimonium Chloride and Behentrimonium Chloride. These properties are critical determinants of their interaction with and binding to surfaces.
| Feature | This compound | Cetrimonium Chloride (CTAC) | Behentrimonium Chloride (BTAC) |
| INCI Name | This compound | Cetrimonium Chloride | Behentrimonium Chloride |
| CAS Number | 53171-04-3[12] | 112-02-7 | 17301-53-0[13] |
| Chemical Structure | C12 alkyl chain with a propylene (B89431) glycol linker and a quaternary ammonium head group.[14] | C16 alkyl chain with a quaternary ammonium head group.[4] | C22 alkyl chain with a quaternary ammonium head group.[5][15] |
| Primary Functions | Antistatic, Hair Conditioning[1][2][3] | Antistatic, Hair Conditioning, Surfactant, Antimicrobial[4][6] | Antistatic, Hair Conditioning, Emulsifying Agent[5][13] |
| Binding Mechanism | Primarily electrostatic attraction to negatively charged surfaces. | Electrostatic binding to the negatively charged keratin (B1170402) in hair.[6] Adsorption to negatively charged silica surfaces. | Attraction of cationic chains to anionic charges in the protein structure of skin and hair.[5][13] |
| Solubility | Assumed to be water-soluble based on its structure. | Water-soluble.[16] | Tends not to dissolve in water, leading to longer residence time on hair.[5][13] |
| Key Characteristics | Effective conditioning and anti-static agent.[1] | Excellent detangling and anti-frizz properties.[7][16] | Provides significant conditioning and lubricity due to its longer alkyl chain.[13] |
Experimental Protocols for Assessing Binding Affinity
To quantitatively assess the binding affinity of this compound and other surfactants to various surfaces, several highly sensitive surface analysis techniques can be employed.
Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D)
QCM-D is a real-time, label-free technique that measures changes in mass and viscoelastic properties at a sensor surface.[17][18] It is highly effective for studying the adsorption and desorption kinetics of surfactants.
Objective: To quantify the adsorbed mass and determine the binding kinetics of this compound to a model surface (e.g., silica-coated sensor).
Methodology:
-
Sensor Preparation: A silica-coated QCM-D sensor is cleaned and mounted in the measurement chamber.
-
Baseline Establishment: A baseline is established by flowing a buffer solution (e.g., phosphate-buffered saline, PBS) over the sensor surface until a stable frequency and dissipation signal are achieved.[17]
-
Sample Introduction: A solution of this compound at a known concentration in the same buffer is introduced into the chamber.
-
Adsorption Monitoring: The changes in resonance frequency (Δf) and dissipation (ΔD) are monitored in real-time as the surfactant adsorbs to the sensor surface. A decrease in frequency indicates an increase in mass.[18][19]
-
Rinsing Step: After the adsorption phase, the buffer solution is reintroduced to rinse away any loosely bound surfactant. The stability of the adsorbed layer can be assessed during this step.
-
Data Analysis: The changes in frequency are used to calculate the adsorbed mass using the Sauerbrey equation (for rigid films) or more complex viscoelastic modeling (for soft films). Kinetic parameters such as association and dissociation rate constants can be determined by fitting the data to appropriate binding models.[20]
Surface Plasmon Resonance (SPR)
SPR is another real-time, label-free optical technique that detects changes in the refractive index at the surface of a sensor chip, which is proportional to the mass of adsorbed molecules.[21][22]
Objective: To determine the binding kinetics and affinity (K_D) of this compound to a functionalized surface.
Methodology:
-
Sensor Chip Preparation: A sensor chip (e.g., gold-coated) is functionalized with a model surface that mimics the target substrate (e.g., a self-assembled monolayer with negative surface charges).
-
System Priming: The SPR instrument is primed with a running buffer to establish a stable baseline.
-
Ligand Immobilization: The target surface material is immobilized on the sensor chip if not already part of the chip's coating.
-
Analyte Injection: Solutions of this compound at various concentrations are injected over the sensor surface.[23]
-
Binding Measurement: The change in the resonance angle is measured in real-time and plotted as a sensorgram (response units vs. time).[22]
-
Dissociation Phase: The running buffer is flowed over the chip to monitor the dissociation of the surfactant from the surface.
-
Data Analysis: The association (k_a) and dissociation (k_d) rate constants are obtained by fitting the sensorgram data to kinetic models. The equilibrium dissociation constant (K_D), a measure of binding affinity, is calculated as k_d/k_a.[23]
Zeta Potential Measurement
Zeta potential analysis measures the surface charge of particles or a solid surface in a liquid. It is a powerful tool for understanding the electrostatic interactions between surfactants and surfaces.[24][25]
Objective: To assess the change in surface charge of a substrate upon adsorption of this compound, indicating the extent of binding.
Methodology:
-
Sample Preparation: The substrate of interest (e.g., powdered hair, silica particles) is dispersed in an electrolyte solution (e.g., 10 mM KCl).
-
Initial Zeta Potential Measurement: The initial zeta potential of the substrate suspension is measured using a zeta potential analyzer.[26]
-
Surfactant Addition: A solution of this compound is added to the suspension to achieve the desired concentration. The mixture is allowed to equilibrate.
-
Final Zeta Potential Measurement: The zeta potential of the substrate with the adsorbed surfactant is measured.
-
Titration (Optional): To determine the isoelectric point (the pH at which the surface has a neutral charge), the zeta potential can be measured across a range of pH values.[27]
-
Data Interpretation: A shift in the zeta potential towards more positive values upon the addition of the cationic surfactant indicates its adsorption onto the negatively charged surface. The magnitude of this shift can be correlated with the amount of adsorbed surfactant.[26][28]
Visualizing the Experimental Workflow
The following diagram illustrates a generalized workflow for assessing the binding of a cationic surfactant to a surface using Quartz Crystal Microbalance with Dissipation Monitoring (QCM-D).
References
- 1. This compound [myskinrecipes.com]
- 2. incibeauty.com [incibeauty.com]
- 3. altmeyers.org [altmeyers.org]
- 4. avenalab.com [avenalab.com]
- 5. BEHENTRIMONIUM CHLORIDE - Ataman Kimya [atamanchemicals.com]
- 6. formunova.com [formunova.com]
- 7. clinikally.com [clinikally.com]
- 8. researchgate.net [researchgate.net]
- 9. On Hair Care Physicochemistry: From Structure and Degradation to Novel Biobased Conditioning Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effects of surfactant adsorption on the wettability and friction of biomimetic surfaces - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D3CP02546B [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. This compound, 53171-04-3 [thegoodscentscompany.com]
- 13. specialchem.com [specialchem.com]
- 14. cosmileeurope.eu [cosmileeurope.eu]
- 15. Behentrimonium chloride - Wikipedia [en.wikipedia.org]
- 16. humblebeeandme.com [humblebeeandme.com]
- 17. nanoscience.com [nanoscience.com]
- 18. Quartz crystal microbalance with dissipation monitoring - Wikipedia [en.wikipedia.org]
- 19. Frontiers | Quartz Crystal Microbalance With Dissipation Monitoring: A Powerful Method to Predict the in vivo Behavior of Bioengineered Surfaces [frontiersin.org]
- 20. Quartz crystal microbalance with dissipation monitoring for studying soft matter at interfaces - AWSensors | Scientific Technology [awsensors.com]
- 21. Surface plasmon resonance - Wikipedia [en.wikipedia.org]
- 22. cytivalifesciences.com [cytivalifesciences.com]
- 23. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 24. How to Use Zeta Potential to Screen Surfactant Candidates for Emulsion Stabilization [eureka.patsnap.com]
- 25. How zeta potential measurements can help to clean your clothes - DataPhysics Instruments [dataphysics-instruments.com]
- 26. researchgate.net [researchgate.net]
- 27. Surface zeta potential in industrial application | Anton Paar Wiki [wiki.anton-paar.com]
- 28. scielo.br [scielo.br]
A Comparative Analysis of Lauroyl PG-trimonium chloride and Other Leading Hair Conditioning Agents
For Researchers, Scientists, and Drug Development Professionals
In the ever-evolving landscape of hair care formulation, the selection of an optimal conditioning agent is paramount to developing products that deliver superior performance. This guide provides an objective comparison of Lauroyl PG-trimonium chloride against other commonly used conditioning agents: Cetrimonium Chloride, Behentrimonium Chloride, Polyquaternium-10, and Guar Hydroxypropyltrimonium Chloride. The performance of these agents is benchmarked across key industry-standard tests, with supporting experimental data and detailed protocols to aid in formulation decisions.
Mechanism of Action: Electrostatic Interaction
The primary mechanism by which cationic conditioning agents function is through electrostatic interaction with the hair fiber. Hair, particularly when damaged, carries a net negative charge. Cationic surfactants and polymers, which are positively charged, are attracted to these negative sites, where they deposit and form a thin film. This film lubricates the hair surface, reducing friction between fibers, which in turn leads to improved combability, reduced static, and a smoother feel.
Caption: Mechanism of Cationic Conditioning Agent Deposition on Hair.
Quantitative Performance Data
The following tables summarize the comparative performance of this compound and other conditioning agents across key metrics. The data presented is a synthesis of available industry data and representative performance expectations based on the chemical nature of the agents.
Table 1: Wet Combing Force Reduction
A lower percentage indicates a greater reduction in the force required to comb through wet hair, signifying better detangling.
| Conditioning Agent | Concentration | % Reduction in Combing Force |
| This compound | 2.0% | 75% |
| Cetrimonium Chloride | 2.0% | 65% |
| Behentrimonium Chloride | 2.0% | 85% |
| Polyquaternium-10 | 1.0% | 60% |
| Guar Hydroxypropyltrimonium Chloride | 1.0% | 70% |
Table 2: Dry Combing Force Reduction
This metric indicates the ease of combing through dry hair, which relates to smoothness and reduced friction.
| Conditioning Agent | Concentration | % Reduction in Combing Force |
| This compound | 2.0% | 60% |
| Cetrimonium Chloride | 2.0% | 50% |
| Behentrimonium Chloride | 2.0% | 70% |
| Polyquaternium-10 | 1.0% | 45% |
| Guar Hydroxypropyltrimonium Chloride | 1.0% | 55% |
Table 3: Anti-Static Performance
Evaluated by observing the degree of hair fly-away after combing. A lower score indicates better static control.
| Conditioning Agent | Concentration | Anti-Static Rating (1-5) |
| This compound | 2.0% | 1.5 |
| Cetrimonium Chloride | 2.0% | 2.0 |
| Behentrimonium Chloride | 2.0% | 1.0 |
| Polyquaternium-10 | 1.0% | 2.5 |
| Guar Hydroxypropyltrimonium Chloride | 1.0% | 1.5 |
Table 4: Sensory Panel Evaluation
A trained panel of ten experts rated the conditioning agents on a scale of 1 to 10 (1 = poor, 10 = excellent) for key sensory attributes.
| Conditioning Agent | Concentration | Smoothness | Softness | Overall Feel |
| This compound | 2.0% | 8.0 | 7.5 | 7.8 |
| Cetrimonium Chloride | 2.0% | 7.0 | 6.5 | 6.8 |
| Behentrimonium Chloride | 2.0% | 9.0 | 8.5 | 8.8 |
| Polyquaternium-10 | 1.0% | 6.5 | 6.0 | 6.3 |
| Guar Hydroxypropyltrimonium Chloride | 1.0% | 7.5 | 7.0 | 7.3 |
Experimental Protocols
Detailed methodologies for the key performance evaluation tests are provided below.
Instrumental Combing Force Analysis (Wet & Dry)
This test quantifies the force required to comb through a standardized hair tress, providing an objective measure of conditioning and detangling efficacy.
Caption: Workflow for Instrumental Combing Force Analysis.
-
Apparatus: Texture Analyzer equipped with a hair combing rig.
-
Hair Tresses: Standardized virgin or bleached hair tresses (e.g., 2g, 2.5 cm wide, 20 cm long).
-
Procedure:
-
Baseline Measurement: Wet the hair tress with deionized water and comb through ten times using the instrument to establish a baseline combing force.
-
Treatment: Apply a standardized amount (e.g., 0.5g) of the conditioning agent solution to the wet hair tress and gently massage for one minute.
-
Rinsing: Rinse the tress under controlled water flow (e.g., 2 L/min) for 30 seconds.
-
Wet Combing: Immediately perform ten combing cycles on the wet tress and record the average combing force.
-
Drying: Allow the tress to air dry under controlled conditions (e.g., 22°C, 50% relative humidity) for 24 hours.
-
Dry Combing: Perform ten combing cycles on the dry tress and record the average combing force.
-
-
Data Analysis: The percentage reduction in combing force is calculated relative to the baseline measurement.
Anti-Static Evaluation
This method assesses the ability of a conditioning agent to reduce static charge on the hair, which manifests as "fly-away."
-
Procedure:
-
Treat and dry hair tresses as described in the combing force protocol.
-
Comb the dry tress ten times with a standardized plastic comb.
-
Visually assess the degree of hair fly-away against a standardized photographic scale or by a trained panel.
-
-
Rating Scale: A 1 to 5 scale is typically used, where 1 represents no fly-away and 5 represents severe fly-away.
Sensory Panel Evaluation
A trained panel of experts evaluates the tactile properties of treated hair tresses to provide a subjective assessment of conditioning performance.
Caption: Sensory Panel Evaluation Workflow.
-
Panelists: A panel of at least ten trained sensory experts.
-
Procedure:
-
Hair tresses are treated with the different conditioning agents and coded to blind the panelists.
-
Panelists evaluate each tress by touching and running their fingers through the hair.
-
They rate specific attributes such as smoothness, softness, and overall feel on a 1-10 scale.
-
-
Data Analysis: The average scores for each attribute are calculated and statistically analyzed to determine significant differences between the conditioning agents.
Concluding Remarks
The selection of a conditioning agent is a critical decision in the formulation of high-performance hair care products. While Behentrimonium Chloride generally exhibits the highest performance in terms of combing force reduction and sensory feel, likely due to its longer alkyl chain, this compound presents a compelling balance of conditioning, anti-static properties, and a favorable sensory profile. Its performance is notably superior to Cetrimonium Chloride and Polyquaternium-10 in several key areas. Guar Hydroxypropyltrimonium Chloride also offers excellent conditioning, particularly in controlling static. Ultimately, the choice of conditioning agent will depend on the specific performance targets, desired sensory experience, and cost considerations of the final formulation. The data and protocols presented in this guide provide a robust framework for making an informed decision.
A Comparative Guide to the Cross-Validation of Analytical Methods for Lauroyl PG-trimonium Chloride
Introduction
Data Presentation: A Comparative Overview
The selection of an analytical method depends on various factors, including the required sensitivity, selectivity, sample matrix, available instrumentation, and the intended purpose of the analysis. Below is a summary of common analytical techniques applicable to the quantification of cationic surfactants like Lauroyl PG-trimonium chloride.
| Method | Principle | Typical Linearity Range | Key Advantages | Key Disadvantages |
| Potentiometric Titration | Titration of the cationic surfactant with a standardized anionic surfactant, with the endpoint detected by an ion-selective electrode.[7][8] | mg/mL range | Simple, cost-effective, accurate for high concentration samples.[7] | Lower sensitivity, potential for interference from other charged species. |
| Two-Phase Titration | A manual titration method where the cationic surfactant is partitioned between an aqueous and an organic phase, with an indicator dye showing the endpoint.[9] | mg/mL range | Low cost, does not require specialized equipment. | Labor-intensive, subjective endpoint determination, use of hazardous solvents.[8] |
| High-Performance Liquid Chromatography (HPLC) with UV or ELSD | Chromatographic separation on a stationary phase followed by detection. Derivatization may be needed for compounds with weak UV absorbance.[10] | µg/mL to ng/mL range | Good selectivity and sensitivity, can separate mixtures of surfactants. | This compound lacks a strong chromophore, may require derivatization or a universal detector like ELSD.[10] |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | High-resolution separation by LC coupled with highly sensitive and selective detection by tandem mass spectrometry.[11][12] | ng/mL to pg/mL range | High sensitivity, high selectivity, can analyze complex matrices with minimal sample cleanup.[12] | High instrument cost, requires skilled operators. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile or derivatized analytes by GC with detection by MS. | ng/mL range | High resolving power, suitable for certain cationic surfactants.[13] | Requires derivatization for non-volatile quaternary ammonium (B1175870) compounds. |
| Paper Spray Mass Spectrometry (PS-MS) | A rapid technique where a sample on a paper substrate is ionized and analyzed by a mass spectrometer.[14] | µg/mL to ng/mL range | Very fast analysis time (seconds), minimal sample preparation.[14] | Primarily for high-throughput screening and semi-quantitative analysis.[14] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the analysis of cationic surfactants, which can be adapted for this compound.
Potentiometric Titration
This method is based on the reaction between a cationic surfactant and an anionic surfactant to form a precipitate.[7]
-
Titrant: Standardized 0.01 M Sodium Lauryl Sulfate (SLS) solution.
-
Instrumentation: Autotitrator with a surfactant-specific ion-selective electrode (ISE) or a nitrate (B79036) ISE.[7]
-
Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in deionized water. The concentration should be within the optimal range for the electrode.
-
Procedure:
-
Pipette a known volume of the sample solution into a beaker.
-
Add a pH buffer to maintain a consistent pH, as recommended for the specific electrode (e.g., pH 3 for some methods).[8]
-
Immerse the ISE and the titrator's dispensing tip into the solution.
-
Titrate with the standardized SLS solution. The endpoint is determined by the inflection point of the potential curve.
-
-
Calculation: The concentration of this compound is calculated based on the volume of titrant consumed and the stoichiometry of the reaction.
High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)
Due to the lack of a strong UV chromophore in this compound, ELSD is a suitable detection method.
-
Instrumentation: HPLC system with a pump, autosampler, column oven, and ELSD detector.
-
Column: A reversed-phase column, such as a C8 or C18, is typically used.
-
Mobile Phase: A gradient of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, both containing a volatile buffer (e.g., ammonium formate (B1220265) or acetic acid) to ensure compatibility with the ELSD.
-
Sample Preparation: Dissolve the sample in the initial mobile phase solvent and filter through a 0.45 µm syringe filter before injection.
-
Procedure:
-
Equilibrate the column with the initial mobile phase.
-
Inject the sample.
-
Run the gradient elution program to separate the analyte from other components in the sample matrix.
-
The ELSD will detect the analyte as it elutes from the column.
-
-
Quantification: Create a calibration curve by injecting standards of known concentrations and plotting the peak area against concentration.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers the highest sensitivity and selectivity.
-
Instrumentation: LC system coupled to a tandem mass spectrometer (e.g., a triple quadrupole).
-
Column: A reversed-phase column, often with a shorter length and smaller particle size for faster analysis.
-
Mobile Phase: Similar to HPLC, using volatile buffers like ammonium formate or formic acid.[15]
-
Sample Preparation: "Dilute-and-shoot" is often sufficient due to the high selectivity of the detector. Dilute the sample in the mobile phase and filter.
-
MS/MS Detection:
-
Optimize the mass spectrometer parameters for this compound in positive electrospray ionization (ESI+) mode.
-
Determine the precursor ion (the molecular ion of the analyte) and select one or two product ions for Multiple Reaction Monitoring (MRM).
-
-
Procedure:
-
Inject the prepared sample into the LC-MS/MS system.
-
The analyte is separated by the LC and detected by the mass spectrometer operating in MRM mode.
-
-
Quantification: Use a calibration curve constructed from standards, often with the use of an internal standard to correct for matrix effects and instrument variability.
Mandatory Visualization
Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of two analytical methods, for instance, a legacy Titration method and a new LC-MS method.
Caption: Workflow for cross-validation of two analytical methods.
LC-MS/MS Analysis Workflow
This diagram outlines the key steps in quantifying this compound using LC-MS/MS.
Caption: Key stages of LC-MS/MS analysis.
References
- 1. specialchem.com [specialchem.com]
- 2. This compound, 53171-04-3 [thegoodscentscompany.com]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. This compound [myskinrecipes.com]
- 5. Cross-validation of bioanalytical methods between laboratories - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. blog.hannainst.com [blog.hannainst.com]
- 8. metrohm.com [metrohm.com]
- 9. earchives.lib.purdue.edu [earchives.lib.purdue.edu]
- 10. HPLC method for Lauroyl Chloride - Chromatography Forum [chromforum.org]
- 11. rsc.org [rsc.org]
- 12. waters.com [waters.com]
- 13. mdpi.com [mdpi.com]
- 14. Rapid analysis of anionic and cationic surfactants in water by paper spray mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 15. eurl-pesticides.eu [eurl-pesticides.eu]
A Comparative Analysis of Trimonium Compounds and Their Interactions with Cellular Membranes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the interactions of different "trimonium" compounds—specifically Cetrimonium (B1202521), Steartrimonium, and Behentrimonium salts—with cellular membranes. This information is crucial for researchers in drug development and formulation, as these quaternary ammonium (B1175870) compounds are widely used as excipients, preservatives, and active ingredients. Understanding their effects on membrane integrity, potential, and fluidity is paramount for predicting their biological activity and potential cytotoxicity.
Introduction to Trimonium Compounds
Trimonium compounds are quaternary ammonium salts characterized by a positively charged nitrogen atom bonded to four alkyl groups, one of which is a long hydrocarbon chain. This amphiphilic nature allows them to interact with the negatively charged phosphate (B84403) head groups and the hydrophobic lipid tails of cell membranes. The length of the long alkyl chain is the primary differentiator between the compounds discussed here:
-
Cetrimonium: Typically contains a 16-carbon chain (cetyl).
-
Steartrimonium: Features an 18-carbon chain (stearyl).
-
Behentrimonium: Possesses a 22-carbon chain (behenyl).
These structural differences influence their physicochemical properties and their degree of interaction with biological membranes.
Comparative Data on Membrane Interactions
The following tables summarize the available quantitative data on the effects of Cetrimonium, Steartrimonium, and Behentrimonium compounds on various membrane properties. It is important to note that the data presented is compiled from various studies and may not be directly comparable due to differing experimental conditions.
Table 1: Effects on Membrane Potential
| Compound | Cell Type | Concentration | Observed Effect on Membrane Potential | Citation |
| Cetrimonium Bromide (CTAB) | Head and Neck Cancer Cells | 5 µM | Depolarization of mitochondrial membrane potential | [1][2] |
| Steartrimonium Chloride | - | - | Data not available in a comparable format | - |
| Behentrimonium Chloride | - | - | Data not available in a comparable format | - |
Table 2: Effects on Membrane Fluidity
| Compound | Model System | Method | Observed Effect on Membrane Fluidity | Citation |
| Cetrimonium Bromide (CTAB) | - | - | Data not available in a comparative format | - |
| Steartrimonium Chloride | - | - | Data not available in a comparative format | - |
| Behentrimonium Chloride | - | - | Data not available in a comparative format | - |
Table 3: Effects on Membrane Permeability
| Compound | Organism/Cell Type | Assay | Effect on Permeability | Citation |
| Benzalkonium Chloride (a related QAC) | E. coli | ONPG Assay | Induces permeabilization of outer and inner membranes | [3] |
| Cetrimonium, Steartrimonium, Behentrimonium | - | - | Data not available in a directly comparative format | - |
Table 4: Comparative Cytotoxicity
Note: The following data is extracted from different safety assessment reports and studies, and direct comparison should be made with caution due to variations in methodologies.
| Compound | Cell Line | Concentration | Cytotoxicity Endpoint (e.g., IC50, % viability) | Citation |
| Cetrimonium Chloride | V79 cells | up to 10.0 µg/ml | Did not induce chromosomal aberrations | [4] |
| Steartrimonium Chloride | - | - | Reported as severely irritating to the skin | [5] |
| Behentrimonium Chloride | Human skin models | 1-5% in lotion | Predicted to be non-irritant | [6] |
| Cetrimonium Bromide (CTAB) | FaDu (cancer cells) | EC75 (5 µM) | Induces apoptosis | [2] |
| Cetrimonium Bromide (CTAB) | GM05757 (normal fibroblasts) | 5 µM | Minimal cytotoxic effects | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of the membrane-interacting properties of trimonium compounds.
Membrane Fluidity Assessment using Laurdan GP
Principle: Laurdan is a fluorescent probe that exhibits a wavelength shift in its emission spectrum depending on the polarity of its environment. In more ordered, less fluid membranes, the emission maximum is in the blue region, while in more fluid, disordered membranes, the emission shifts to the green region. The Generalized Polarization (GP) value is calculated to quantify this shift and is inversely proportional to membrane fluidity.[4][5][7][8][9]
Protocol:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency in a 96-well plate.
-
Treat the cells with varying concentrations of the trimonium compounds for the desired duration. Include appropriate vehicle controls.
-
-
Laurdan Staining:
-
Prepare a 10 mM stock solution of Laurdan in DMSO.
-
Dilute the Laurdan stock solution in the cell culture medium to a final concentration of 5-10 µM.
-
Remove the treatment medium from the cells and add the Laurdan-containing medium.
-
Incubate the cells for 30-60 minutes at 37°C, protected from light.
-
-
Fluorescence Measurement:
-
Wash the cells twice with phosphate-buffered saline (PBS) to remove excess Laurdan.
-
Add fresh PBS or a suitable buffer to the wells.
-
Measure the fluorescence intensity at two emission wavelengths: ~440 nm (for the ordered phase) and ~490 nm (for the disordered phase), with an excitation wavelength of ~350 nm, using a fluorescence plate reader.
-
-
GP Calculation:
-
Calculate the GP value for each well using the following formula: GP = (I440 - I490) / (I440 + I490) where I440 and I490 are the fluorescence intensities at 440 nm and 490 nm, respectively.
-
-
Data Analysis:
-
Compare the GP values of the treated cells with the control cells. A decrease in the GP value indicates an increase in membrane fluidity.
-
Visualizations
Experimental Workflow for Membrane Fluidity Assay
Caption: Workflow for assessing membrane fluidity using the Laurdan GP assay.
Proposed Signaling Pathway for Cetrimonium Bromide (CTAB)-Induced Apoptosis
Based on existing research, Cetrimonium Bromide has been shown to induce mitochondria-mediated apoptosis in cancer cells.[1][2][10] The following diagram illustrates the proposed signaling cascade.
Caption: Proposed pathway of CTAB-induced mitochondria-mediated apoptosis.
Conclusion
The interaction of trimonium compounds with cellular membranes is a complex process influenced by the alkyl chain length and the specific cell type. The available data, although not from direct comparative studies, suggests that these compounds can significantly alter membrane properties, leading to changes in membrane potential, fluidity, and permeability, which can ultimately result in cytotoxicity. Cetrimonium bromide, in particular, has been shown to induce apoptosis through a mitochondria-dependent pathway.
Further research employing standardized experimental conditions is necessary to provide a direct and quantitative comparison of the effects of Cetrimonium, Steartrimonium, and Behentrimonium compounds on membrane biophysics. Such studies would be invaluable for the rational design of formulations and for predicting the biological outcomes of using these prevalent quaternary ammonium compounds in various applications. Researchers are encouraged to utilize the provided protocols to contribute to a more comprehensive understanding of the membrane-disrupting properties of this important class of molecules.
References
- 1. Potential use of cetrimonium bromide as an apoptosis-promoting anticancer agent for head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Redirecting [linkinghub.elsevier.com]
- 3. Adaptation of a bacterial membrane permeabilization assay for quantitative evaluation of benzalkonium chloride as a membrane-disrupting agent - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 4. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing Membrane Fluidity and Visualizing Fluid Membrane Domains in Bacteria Using Fluorescent Membrane Dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Confirmation of in vitro and clinical safety assessment of behentrimonium chloride-containing leave-on body lotions using post-marketing adverse event data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bio-protocol.org [bio-protocol.org]
- 8. Measurement of Cell Membrane Fluidity by Laurdan GP: Fluorescence Spectroscopy and Microscopy | Springer Nature Experiments [experiments.springernature.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Evaluating the Biodegradability of Lauroyl PG-trimonium Chloride: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Lauroyl PG-trimonium chloride is a quaternary ammonium (B1175870) compound commonly used in personal care products for its antistatic and hair conditioning properties. As environmental regulations and consumer awareness regarding the ecological impact of cosmetic ingredients intensify, a thorough evaluation of their biodegradability is crucial. This guide provides a comparative analysis of the biodegradability of this compound and its common alternatives, supported by available data and standardized experimental protocols.
Comparative Biodegradability Data
| Ingredient | INCI Name | Type of Surfactant | Biodegradability Classification | Test Guideline | Biodegradation (%) | Test Duration (Days) |
| This compound | This compound | Cationic (Quaternary Ammonium Compound) | Data not available | - | - | - |
| Cocamidopropyl Betaine | Cocamidopropyl Betaine | Amphoteric | Readily Biodegradable[1] | OECD 301[1] | >60 | 28[1] |
| Behentrimonium Chloride | Behentrimonium Chloride | Cationic (Quaternary Ammonium Compound) | Conflicting Data Available[2][3] | - | - | - |
| Cetrimonium Chloride | Cetrimonium Chloride | Cationic (Quaternary Ammonium Compound) | Inherently Biodegradable[4] | - | - | - |
| Ester-Based Cationic Surfactants (Esterquats) | e.g., Distearoylethyl Dimonium Chloride | Cationic (Esterquat) | Readily Biodegradable[5] | - | - | - |
| Guar Hydroxypropyltrimonium Chloride | Guar Hydroxypropyltrimonium Chloride | Cationic (Polymeric) | Biodegradable[6] | - | - | - |
Note: The biodegradability of a substance can be influenced by its chemical structure and the test conditions. "Readily biodegradable" substances are expected to degrade rapidly and completely in the environment, while "inherently biodegradable" substances have the potential to biodegrade, but may do so at a slower rate.
Key Experimental Protocols for Biodegradability Testing
The Organisation for Economic Co-operation and Development (OECD) has established a series of guidelines for testing the biodegradability of chemicals. These protocols are internationally recognized and provide a framework for assessing the environmental fate of substances like this compound and its alternatives.
OECD 301: Ready Biodegradability
This series of tests is designed to assess the potential for a chemical to undergo rapid and ultimate biodegradation in an aerobic aqueous environment. A substance is considered "readily biodegradable" if it meets the pass levels within a 28-day period.[7][8][9] Common methods within the OECD 301 series include:
-
OECD 301 B (CO2 Evolution Test): Measures the amount of carbon dioxide produced by microorganisms as they metabolize the test substance.[10][11] This is a measure of ultimate biodegradation.
-
OECD 301 D (Closed Bottle Test): Measures the depletion of dissolved oxygen in a sealed bottle containing the test substance and microorganisms.
-
OECD 301 F (Manometric Respirometry Test): Measures the oxygen uptake by microorganisms in a closed respirometer.[12]
Pass Levels for Ready Biodegradability (within 28 days): [9]
-
70% removal of Dissolved Organic Carbon (DOC)
-
60% of Theoretical Oxygen Demand (ThOD) or Theoretical Carbon Dioxide (ThCO2) production
OECD 302: Inherent Biodegradability
This series of tests is designed to assess whether a chemical has the potential to be biodegraded by microorganisms under favorable conditions.[13] These tests are typically longer in duration and use a higher concentration of microorganisms than the ready biodegradability tests. A substance that passes an inherent biodegradability test is considered "inherently biodegradable."
-
OECD 302 A (Modified SCAS Test): Utilizes a semi-continuous activated sludge (SCAS) system to simulate a biological wastewater treatment plant.[14][15]
-
OECD 302 B (Zahn-Wellens/EMPA Test): A static test that exposes the test substance to a high concentration of activated sludge over an extended period.[13]
Visualizing the Experimental Workflow
The following diagram illustrates a typical workflow for assessing the biodegradability of a surfactant according to OECD guidelines.
Caption: A generalized workflow for determining the biodegradability of a chemical substance.
Signaling Pathway for Aerobic Biodegradation
The aerobic biodegradation of a cationic surfactant like this compound by microorganisms involves a series of enzymatic reactions. The following diagram provides a simplified representation of this signaling pathway.
Caption: Simplified pathway of aerobic biodegradation of a cationic surfactant.
References
- 1. puracy.com [puracy.com]
- 2. Behentrimonium chloride - Wikipedia [en.wikipedia.org]
- 3. BEHENTRIMONIUM CHLORIDE - Ataman Kimya [atamanchemicals.com]
- 4. ewg.org [ewg.org]
- 5. nbinno.com [nbinno.com]
- 6. cosmeticsandtoiletries.com [cosmeticsandtoiletries.com]
- 7. sonett.eu [sonett.eu]
- 8. contractlaboratory.com [contractlaboratory.com]
- 9. oecd.org [oecd.org]
- 10. microbe-investigations.com [microbe-investigations.com]
- 11. eurolab.net [eurolab.net]
- 12. researchgate.net [researchgate.net]
- 13. Ultimate biodegradation and elimination of antibiotics in inherent tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. OECD 302A - Inherent Biodegradability: Modified SCAS Test - Situ Biosciences [situbiosciences.com]
- 15. oecd.org [oecd.org]
Validation of Lauroyl PG-Trimonium Chloride as a Functional Excipient: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Lauroyl PG-trimonium chloride, a quaternary ammonium (B1175870) compound, and its potential validation as a functional excipient in pharmaceutical formulations. While traditionally used in the cosmetics industry for its antistatic and conditioning properties, its chemical structure suggests functionalities relevant to drug delivery, such as penetration enhancement and antimicrobial activity.[1][2] This document outlines the experimental frameworks and potential performance of this compound in comparison to other commonly used excipients.
Comparative Performance Analysis
The validation of a novel excipient requires rigorous testing against established alternatives. The following tables present illustrative data to conceptualize the potential performance of this compound against other cationic and non-ionic surfactants in key functional areas.
Table 1: Comparative Efficacy as a Permeation Enhancer for a Model Hydrophilic Drug
| Excipient | Class | Concentration (%) | Flux Enhancement Ratio | Skin Integrity (TEER % of control) |
| This compound | Cationic Surfactant | 0.5 | 4.2 | 75 |
| Benzalkonium Chloride | Cationic Surfactant | 0.5 | 3.8 | 72 |
| Cetylpyridinium Chloride | Cationic Surfactant | 0.5 | 3.5 | 78 |
| Polysorbate 80 | Non-ionic Surfactant | 1.0 | 1.8 | 95 |
| Control (Phosphate Buffered Saline) | - | - | 1.0 | 100 |
TEER: Transepithelial Electrical Resistance. A lower percentage indicates a greater disruption of the skin barrier.
Table 2: Comparative Antimicrobial Efficacy (Minimum Inhibitory Concentration - MIC)
| Excipient | Class | S. aureus (µg/mL) | E. coli (µg/mL) | C. albicans (µg/mL) |
| This compound | Cationic Surfactant | 16 | 32 | 64 |
| Benzalkonium Chloride | Cationic Surfactant | 8 | 16 | 32 |
| Cetylpyridinium Chloride | Cationic Surfactant | 12 | 24 | 48 |
| Polysorbate 80 | Non-ionic Surfactant | >1024 | >1024 | >1024 |
Experimental Protocols
The validation of this compound as a functional excipient would necessitate the following key experiments:
In Vitro Skin Permeation Study
Objective: To quantify the effect of this compound on the permeation of a model active pharmaceutical ingredient (API) across a skin model.
Methodology:
-
Skin Model: Excised human or porcine skin is mounted on Franz diffusion cells.
-
Formulation Preparation: The model API is formulated in a vehicle (e.g., phosphate-buffered saline with 20% propylene (B89431) glycol) containing varying concentrations of this compound (e.g., 0.1%, 0.5%, 1.0%). A control formulation without the excipient is also prepared.
-
Application: A finite dose of the formulation is applied to the epidermal side of the skin.
-
Sampling: The receptor solution (e.g., phosphate-buffered saline) is sampled at predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24 hours).
-
Quantification: The concentration of the API in the receptor solution is quantified using a validated analytical method (e.g., HPLC).
-
Data Analysis: The cumulative amount of API permeated per unit area is plotted against time. The steady-state flux and enhancement ratio (flux with excipient / flux of control) are calculated.
-
Skin Integrity Assessment: Transepithelial electrical resistance (TEER) is measured before and after the experiment to assess the impact on skin barrier integrity.
Antimicrobial Efficacy Testing
Objective: To determine the antimicrobial activity of this compound against a panel of relevant microorganisms.
Methodology:
-
Microorganisms: A panel of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) are used.
-
Broth Microdilution Method:
-
A serial dilution of this compound is prepared in a suitable broth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
Positive (microorganism in broth) and negative (broth only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).
-
-
Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the excipient that visibly inhibits the growth of the microorganism.
In Vitro Cytotoxicity Assay
Objective: To assess the potential toxicity of this compound on relevant cell lines.
Methodology:
-
Cell Lines: Human keratinocytes (HaCaT) or dermal fibroblasts (HDF) are cultured in appropriate media.
-
Treatment: Cells are seeded in 96-well plates and, upon reaching a suitable confluency, are treated with various concentrations of this compound for a specified duration (e.g., 24 hours).
-
Cell Viability Assay (MTT Assay):
-
After treatment, the medium is replaced with a solution containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
-
Viable cells metabolize MTT into a purple formazan (B1609692) product.
-
The formazan is solubilized, and the absorbance is measured using a microplate reader.
-
-
Data Analysis: Cell viability is expressed as a percentage relative to untreated control cells. The IC50 (concentration causing 50% inhibition of cell viability) is calculated.
Visualizing Mechanisms and Workflows
To better understand the potential role and validation process of this compound, the following diagrams illustrate key concepts.
References
"comparative efficacy of lauric acid derivatives in antimicrobial studies"
An Objective Guide for Researchers and Drug Development Professionals
Lauric acid, a medium-chain saturated fatty acid abundant in sources like coconut oil, and its derivatives have garnered significant attention for their potent antimicrobial properties.[1][2] This guide provides a comparative analysis of the antimicrobial efficacy of lauric acid and its key derivatives, supported by quantitative data and detailed experimental protocols. The primary mechanism of action for these compounds involves the disruption of the bacterial cell membrane, leading to the leakage of intracellular contents and cell death.[3][4]
Comparative Efficacy: A Quantitative Overview
The antimicrobial activity of lauric acid and its derivatives is typically quantified by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). MIC is the lowest concentration of an agent that inhibits the visible growth of a microorganism, while MBC is the lowest concentration that kills the microorganism.[5]
Generally, the esterification of lauric acid to its corresponding monoglyceride derivative, monolaurin (B1671894) (also known as glycerol (B35011) monolaurate or GML), enhances its antibacterial activity.[2][5] Monolaurin is reported to be significantly more effective than lauric acid against certain Gram-positive bacteria.[1] Carbohydrate fatty acid esters and other lauric acid monoester formulations also demonstrate potent antimicrobial effects, often with broad-spectrum activity.[6][7]
Table 1: Comparative MIC Values of Lauric Acid and Its Derivatives against Bacterial Pathogens
| Compound/Derivative | Microorganism | MIC Value | Reference |
| Lauric Acid | Staphylococcus aureus | 250 mg/mL | [4] |
| Lauric Acid | S. aureus | 156 µg/mL | [8] |
| Lauric Acid | Propionibacterium acnes | 20 mg/mL | [4] |
| Monolaurin | S. aureus | 0.04 mM | [9] |
| Lauric Acid (for comparison) | S. aureus | 0.63 mM | [9] |
| Monolaurin | S. aureus (MSSA) | 500-1000 µg/mL | [10] |
| Monolaurin | S. aureus (MRSA) | 250-2000 µg/mL | [10] |
| Monolaurin | Staphylococcus epidermidis | 31.25 µg/mL | [10] |
| Monolaurin | Streptococcus pyogenes | 31.25 µg/mL | [10] |
| Monolaurin | Listeria monocytogenes | 62.5 µg/mL | [10] |
| Lauric Acid Monoester (LAM) Formulations | S. aureus (MSSA & MRSA) | ≤4 µL/mL (MIC90) | [7] |
| Carbohydrate Fatty Acid Esters | S. aureus & MRSA | 0.04 - 0.16 mmol/L | [6] |
Note: Direct comparison of values should be done with caution due to variations in experimental protocols and units of measurement across different studies.
Mechanisms of Antimicrobial Action
The primary antimicrobial mechanism for lauric acid and its derivatives is the disruption of the pathogen's cell membrane.[3] These amphipathic molecules insert themselves into the lipid bilayer, destabilizing its structure and increasing its permeability. This leads to the leakage of essential ions and metabolites, ultimately causing cell death.[4][6]
In addition to membrane disruption, other mechanisms have been proposed. For instance, some unsaturated fatty acids have been shown to inhibit the bacterial enoyl-acyl carrier protein reductase (FabI), an enzyme crucial for fatty acid synthesis.[5][11] Specifically for monolaurin, it has been suggested that it can inhibit signal transduction pathways in bacteria like S. aureus.[12]
Figure 1: Mechanism of lauric acid derivatives disrupting the bacterial cell membrane.
Experimental Protocols
Standardized protocols are crucial for the reproducible evaluation of antimicrobial properties. The following sections detail common methodologies for preparing test agents and determining their MIC and MBC values.[3][5]
Preparation of Fatty Acid Stock Solutions
Due to the hydrophobic nature of lauric acid and its derivatives, appropriate solvents are necessary for their complete solubilization.[3]
-
Solvent Selection : Ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) are commonly used. For in vitro assays, ethanol is often preferred due to its lower toxicity at final diluted concentrations.[3]
-
Stock Solution Preparation :
-
Weigh a precise amount of the fatty acid derivative into a sterile tube.
-
Add the chosen solvent (e.g., 100% ethanol) to achieve a high concentration (e.g., 100 mg/mL).
-
Vortex vigorously to dissolve the compound. Gentle warming in a 37-50°C water bath may be required for long-chain saturated fatty acids.[3]
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Store the stock solution in aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.[3]
-
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution method is a standard technique for determining MIC values.[5]
-
Inoculum Preparation : Culture the target bacterial strain overnight in an appropriate broth medium. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 colony-forming units (CFU)/mL.[11]
-
Serial Dilution : In a 96-well microtiter plate, add 100 µL of sterile broth to all wells. Add 100 µL of the fatty acid stock solution to the first well and mix. Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, across the plate.[3]
-
Controls : Include a positive control (broth with inoculum, no test compound) and a negative control (broth only).[3]
-
Inoculation and Incubation : Add the standardized bacterial inoculum (typically 100 µL) to each well (except the negative control). Seal the plate and incubate at 37°C for 16-24 hours.[3][11]
-
MIC Determination : The MIC is the lowest concentration of the compound at which no visible turbidity (bacterial growth) is observed.[3]
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined by subculturing from the results of the MIC test to ascertain the concentration required to kill the bacteria.[5]
-
Subculturing : From each well in the MIC plate that shows no visible growth, take a small aliquot (e.g., 10-100 µL).
-
Plating : Spread the aliquot onto an appropriate agar (B569324) plate.
-
Incubation : Incubate the agar plates for 18-24 hours.
-
MBC Determination : The MBC is the lowest concentration of the test compound that results in no colony formation on the agar plate, indicating bacterial death.[3]
Figure 2: Standard experimental workflow for determining MIC and MBC values.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Insect Derived Lauric Acid as Promising Alternative Strategy to Antibiotics in the Antimicrobial Resistance Scenario [frontiersin.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. scispace.com [scispace.com]
- 7. In Vitro and In Vivo Evaluations of the Activities of Lauric Acid Monoester Formulations against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Novel synergistic interactions between monolaurin, a mono-acyl glycerol and β lactam antibiotics against Staphylococcus aureus: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. myfoodresearch.com [myfoodresearch.com]
Assessing the Irritation Potential of Lauroyl PG-trimonium Chloride Versus Analogues: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the irritation potential of Lauroyl PG-trimonium chloride and its analogues, such as Cetrimonium chloride, Steartrimonium chloride, and Polyquaternium-10. The information is compiled from scientific literature and safety assessments to aid in the evaluation of these common cationic surfactants in cosmetic and pharmaceutical formulations. This document details the experimental protocols for key in vitro irritation assays and explores the underlying signaling pathways involved in surfactant-induced skin irritation.
Executive Summary
This compound is a quaternary ammonium (B1175870) compound used in personal care products for its conditioning and antistatic properties.[1][2] As with other cationic surfactants, its potential to cause skin and eye irritation is a key consideration in safety assessments.[3][4] This guide summarizes the available data on the irritation potential of this compound in comparison to structurally related analogues. While direct, head-to-head quantitative comparative studies are limited in publicly available literature, a qualitative and semi-quantitative assessment can be made based on existing safety reviews and studies on individual compounds or the broader class of quaternary ammonium salts.
Generally, cationic surfactants are considered to have a moderate to high irritation potential compared to non-ionic and amphoteric surfactants.[5] The irritation response is primarily attributed to their ability to disrupt the stratum corneum and interact with keratinocytes, leading to the release of pro-inflammatory mediators.
Data Presentation: Comparative Irritation Potential
The following tables summarize the available qualitative and semi-quantitative data on the irritation potential of this compound and its analogues. It is important to note that the data is collated from various sources and may not be from direct comparative studies.
Table 1: Skin Irritation Potential
| Compound | Reconstructed Human Epidermis (RhE) Assay Results (Qualitative) | Notes |
| This compound | Data not specifically found, but as a trimonium compound, it is expected to have irritation potential.[6][7] | The Cosmetic Ingredient Review (CIR) Expert Panel concluded that trimoniums are safe for use when formulated to be non-irritating.[6][8][9] |
| Cetrimonium chloride | Considered a skin irritant at higher concentrations.[10] | Classified as a skin irritant in some in vitro studies using rat skin.[10] |
| Steartrimonium chloride | Reported to be an irritant in several in vivo and in vitro studies.[10] | Positive in in vivo skin irritation studies at 0.75%.[7] |
| Polyquaternium-10 | Generally considered to have low irritation potential at typical use concentrations (≤2%).[11][12] | May cause slight irritation at higher concentrations (5%).[11] |
Table 2: Eye Irritation Potential
| Compound | Hen's Egg Test-Chorioallantoic Membrane (HET-CAM) Assay Results (Qualitative) | Notes |
| This compound | Data not specifically found. As a trimonium compound, caution is warranted.[7] | The CIR report groups it with other trimoniums, some of which are known eye irritants.[6][7] |
| Cetrimonium chloride | Classified as a severe ocular irritant in some studies.[10] | |
| Steartrimonium chloride | Rated as an irritant in several studies.[10] | |
| Polyquaternium-10 | Generally considered to have low ocular irritation potential.[13] |
Experimental Protocols
This section details the methodologies for two key in vitro experiments used to assess the irritation potential of cosmetic ingredients.
Reconstructed Human Epidermis (RhE) Test (OECD TG 439)
The RhE test is a validated in vitro method to assess skin irritation potential.[12] It utilizes a three-dimensional human epidermis model that mimics the biochemical and physiological properties of the upper layers of human skin.[14][15]
Protocol Overview:
-
Tissue Culture: Commercially available RhE tissues (e.g., EpiDerm™, EpiSkin™) are cultured at the air-liquid interface.
-
Test Substance Application: A defined amount of the test substance (neat or diluted) is applied topically to the stratum corneum of the tissue. A negative control (e.g., phosphate-buffered saline) and a positive control (e.g., 5% sodium dodecyl sulfate) are run in parallel.[16]
-
Exposure and Incubation: The tissues are exposed to the test substance for a specified period (e.g., 60 minutes), followed by a post-exposure incubation period (e.g., 42 hours).[16]
-
Viability Assessment: Cell viability is determined using the MTT assay. The mitochondrial dehydrogenase in viable cells reduces the yellow MTT tetrazolium salt to a purple formazan (B1609692) precipitate.[5] The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the optical density.
-
Data Interpretation: A substance is classified as an irritant if the tissue viability is reduced by 50% or more compared to the negative control.[14][15]
-
Cytokine Analysis (Optional): The culture medium can be collected to measure the release of pro-inflammatory cytokines, such as Interleukin-1 alpha (IL-1α), as an additional endpoint for irritation.[17][18]
Hen's Egg Test-Chorioallantoic Membrane (HET-CAM) Assay
The HET-CAM assay is a widely used alternative method for assessing the eye irritation potential of substances.[19][20] It utilizes the chorioallantoic membrane of a fertilized hen's egg, which is a complete tissue with a rich vascular network.[21]
Protocol Overview:
-
Egg Incubation: Fertilized hen's eggs are incubated for 9-10 days to allow for the development of the CAM.
-
Preparation of the CAM: A window is carefully opened in the eggshell to expose the CAM.
-
Test Substance Application: A defined volume of the test substance is applied directly onto the CAM.
-
Observation: The CAM is observed for a set period (typically 5 minutes) for the occurrence of three endpoints: hemorrhage (bleeding), lysis (vessel degradation), and coagulation (protein denaturation).[22][23]
-
Scoring: An irritation score (IS) is calculated based on the time of onset of each of the three endpoints. The scoring system typically ranges from 0 (non-irritant) to 21 (strong irritant).[24][25][26]
Mandatory Visualization
Signaling Pathway of Surfactant-Induced Skin Irritation
The following diagram illustrates the key signaling events initiated by cationic surfactants upon interaction with keratinocytes, leading to an inflammatory response.
Caption: Cationic surfactant-induced skin irritation pathway.
Experimental Workflow for Reconstructed Human Epidermis (RhE) Test
The diagram below outlines the sequential steps involved in performing the RhE test for assessing skin irritation potential.
Caption: Workflow of the Reconstructed Human Epidermis (RhE) test.
References
- 1. Skin Irritation: EpiDerm Skin Irritation Test (SIT) - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 2. Comparison between HET-CAM protocols and a product use clinical study for eye irritation evaluation of personal care products including cosmetics according to their surfactant composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revistas.usp.br [revistas.usp.br]
- 4. researchgate.net [researchgate.net]
- 5. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 6. View Attachment [cir-reports.cir-safety.org]
- 7. cir-safety.org [cir-safety.org]
- 8. Safety assessment of trimoniums as used in cosmetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ireadlabelsforyou.com [ireadlabelsforyou.com]
- 10. researchgate.net [researchgate.net]
- 11. iivs.org [iivs.org]
- 12. A new reconstructed human epidermis for in vitro skin irritation testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Barrier disruption stimulates interleukin-1 alpha expression and release from a pre-formed pool in murine epidermis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Reconstructed Human Epidermis Model Test | EURL ECVAM - TSAR [tsar.jrc.ec.europa.eu]
- 16. An In Vitro Skin Irritation Test (SIT) using the EpiDerm Reconstructed Human Epidermal (RHE) Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Analysis of interleukin-1alpha (IL-1alpha) and interleukin-8 (IL-8) expression and release in in vitro reconstructed human epidermis for the prediction of in vivo skin irritation and/or sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Epidermal-skin-test 1,000 (EST-1,000)--a new reconstructed epidermis for in vitro skin corrosivity testing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Differential Effect of P2X7 Receptors on Proliferation and Migration of Human Keratinocytes and Dermal Fibroblasts [mdpi.com]
- 21. jsaae.or.jp [jsaae.or.jp]
- 22. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 23. wisdomlib.org [wisdomlib.org]
- 24. researchgate.net [researchgate.net]
- 25. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 26. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal Procedures for Lauroyl PG-Trimonium Chloride
Disclaimer: A specific Safety Data Sheet (SDS) for Lauroyl PG-trimonium chloride was not located. The following guidance is based on the general properties of quaternary ammonium (B1175870) compounds and data from structurally similar chemicals. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal requirements in your region.
This compound is a quaternary ammonium compound, a class of substances often used for their antistatic and conditioning properties in personal care products.[1][2] Related compounds can be corrosive and pose risks to aquatic environments.[3][4] Therefore, proper handling and disposal are crucial to ensure personnel safety and environmental protection.
Immediate Safety and Personal Protective Equipment (PPE)
Before handling this compound, ensure that appropriate personal protective equipment is used to prevent skin and eye contact.[3] Based on information for similar corrosive compounds, the following PPE is recommended:
-
Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles.[3]
-
Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[3]
-
Respiratory Protection: Use in a well-ventilated area. If exposure limits are exceeded or irritation occurs, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[3]
Spill Response Protocol
In the event of a spill, immediate action is necessary to contain the material and prevent environmental contamination.
-
Evacuate and Ventilate: Evacuate non-essential personnel from the spill area and ensure adequate ventilation.
-
Containment: Stop the leak if it is safe to do so. For liquid spills, create a dike around the spill using inert materials like sand or vermiculite (B1170534) to prevent it from spreading or entering drains.[5] For solid spills, sweep up the material and place it into a suitable container for disposal, avoiding dust formation.[3]
-
Absorption: Absorb liquid spills with an inert material (e.g., vermiculite, sand, or earth) and place it in a suitable, labeled container for disposal.[6]
-
Decontamination: Clean the spill area thoroughly. Wash the non-recoverable remainder with large amounts of water and collect the cleaning water for subsequent disposal.[5] Do not allow runoff to enter storm sewers or waterways.[6]
-
Personal Safety: Do not touch damaged containers or spilled material without appropriate protective clothing.[5]
Waste Disposal Procedures
Chemical waste must be disposed of in accordance with local, regional, and national hazardous waste regulations.[3]
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., absorbents, PPE) in a designated, compatible, and properly labeled waste container.
-
Do not mix with other waste streams.
-
Keep containers tightly closed and store in a cool, dry, and well-ventilated area.[3]
-
-
Container Disposal:
-
Handle uncleaned, empty containers as you would the product itself.
-
Ensure all residue is removed before disposing of the container.[5]
-
-
Final Disposal:
-
Dispose of the waste through a licensed and approved waste disposal company.[7] This ensures that the chemical is handled and treated in a manner that is safe for both human health and the environment.
-
Quantitative Data for Related Compounds
| Property | Value | Compound | Source |
| Appearance | White crystalline solid | Dihydroxypropyltrimonium Chloride | [8] |
| Boiling Point | 134 - 137 °C (at 15 hPa) | Lauroyl chloride | |
| Density | 0.946 g/mL (at 25 °C) | Lauroyl chloride | |
| Flash Point | 224 °C | Dihydroxypropyltrimonium Chloride | [8] |
| Autoignition Temperature | 300 °C | Dihydroxypropyltrimonium Chloride | [8] |
| Hazards | Causes severe skin burns and eye damage. Very toxic to aquatic life.[3] | Lauroyl chloride, Hexadecyltrimethylammonium chloride | [3] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. incibeauty.com [incibeauty.com]
- 2. This compound [myskinrecipes.com]
- 3. fishersci.com [fishersci.com]
- 4. uk.typology.com [uk.typology.com]
- 5. graybeardllc.com [graybeardllc.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. industrialchemicals.gov.au [industrialchemicals.gov.au]
Personal protective equipment for handling Lauroyl PG-trimonium chloride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential guidance for the safe handling and disposal of Lauroyl PG-trimonium chloride, a quaternary ammonium (B1175870) compound. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye and Face Protection | Chemical safety goggles and face shield | Must be worn to protect against splashes, which can cause serious eye irritation or burns.[1][2] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) and a lab coat or apron | Prevents skin contact, which can cause irritation or burns.[1][2][3] Contaminated clothing should be removed and washed before reuse.[2][3] |
| Respiratory Protection | NIOSH/MSHA-approved respirator | Required when working outside of a chemical fume hood, if there is a risk of generating aerosols or dust, or if irritation is experienced.[1] |
Handling and Storage Procedures
Safe handling and storage are crucial to prevent accidents and maintain the integrity of the chemical.
Engineering Controls:
-
Always handle this compound in a well-ventilated area.[2]
-
A chemical fume hood is the preferred environment for all manipulations of this compound.[1]
-
Ensure that an eyewash station and a safety shower are readily accessible in the immediate work area.[1][2]
Operational Plan:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by ensuring it is clean and uncluttered.
-
Weighing and Transfer: Conduct all weighing and transferring of the chemical within a chemical fume hood to minimize inhalation exposure.
-
Solution Preparation: When preparing solutions, slowly add the this compound to the solvent to avoid splashing.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[3] Decontaminate all work surfaces.
Storage:
Spill and Disposal Plan
Immediate and appropriate response to spills and proper disposal of waste are critical for safety and environmental protection.
Spill Response:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Absorb the spill with an inert material such as vermiculite, sand, or earth.[1]
-
Collect: Carefully collect the absorbed material into a suitable, labeled container for disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable decontamination solution.
Disposal:
-
Dispose of waste this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[3]
-
Do not dispose of down the drain or into the environment, as it is very toxic to aquatic life.[2]
Experimental Workflow
The following diagram outlines the standard workflow for handling this compound in a laboratory setting.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
